molecular formula C17H21N3O3S B15140364 hCAII-IN-3

hCAII-IN-3

Número de catálogo: B15140364
Peso molecular: 347.4 g/mol
Clave InChI: SRRMPHRICLNCLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

HCAII-IN-3 is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H21N3O3S

Peso molecular

347.4 g/mol

Nombre IUPAC

4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide

InChI

InChI=1S/C17H21N3O3S/c18-24(22,23)16-8-6-15(7-9-16)19-11-10-17(20-12-13-21)14-4-2-1-3-5-14/h1-9,19,21H,10-13H2,(H2,18,22,23)

Clave InChI

SRRMPHRICLNCLF-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C(=NCCO)CCNC2=CC=C(C=C2)S(=O)(=O)N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Carbonic Anhydrase Inhibitor hCAII-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the carbonic anhydrase inhibitor hCAII-IN-3 for researchers, scientists, and drug development professionals. The document details its inhibitory activity, the presumed mechanism of action, relevant experimental protocols, and the broader context of its potential impact on associated signaling pathways.

Core Inhibitory Activity of this compound

This compound is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. Its primary inhibitory activity has been quantified against four key isoforms, demonstrating significant selectivity. The inhibitor shows high affinity for hCA II, hCA IX, and hCA XII, while exhibiting considerably lower potency against hCA I.[1][2][3] This selectivity profile is crucial for its potential therapeutic applications, particularly in targeting tumor-associated isoforms hCA IX and hCA XII.

Quantitative Inhibitory Data

The inhibitory constants (Ki) of this compound against various hCA isoforms are summarized in the table below for clear comparison.

IsoformKi (nM)Selectivity Notes
hCA I403.8Significantly lower affinity compared to other tested isoforms.[1][2]
hCA II5.1High affinity, indicating potent inhibition.[1][2]
hCA IX10.2High affinity for this tumor-associated isoform.[1][2]
hCA XII5.2High affinity, comparable to its inhibition of hCA II.[1][2]

Mechanism of Action

While specific crystallographic data for this compound is not publicly available, its mechanism of action can be inferred from the extensive research on other sulfonamide-based carbonic anhydrase inhibitors.[4][5][6][7] These inhibitors typically act via a competitive mechanism, binding directly to the active site of the enzyme.

The core of this interaction involves the deprotonated sulfonamide group coordinating with the zinc ion (Zn²⁺) located at the bottom of the active site cavity.[4][6] This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. The interaction is further stabilized by a network of hydrogen bonds between the inhibitor and amino acid residues within the active site, most notably Thr199.[8]

Below is a diagram illustrating the generalized binding mode of a sulfonamide inhibitor to the active site of hCA II.

General Binding Mode of Sulfonamide Inhibitors to hCAII cluster_ActiveSite hCAII Active Site Zn(II) Zn²⁺ His94 His94 Zn(II)->His94 coordination His96 His96 Zn(II)->His96 coordination His119 His119 Zn(II)->His119 coordination H2O_OH H₂O / OH⁻ Zn(II)->H2O_OH coordination Thr199 Thr199 Sulfonamide_Inhibitor Sulfonamide Inhibitor (e.g., this compound) Sulfonamide_Inhibitor->Zn(II) displaces H₂O/OH⁻ and coordinates to Zinc Sulfonamide_Inhibitor->Thr199 H-bond

Caption: Generalized binding of a sulfonamide inhibitor to the hCAII active site.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound is typically achieved through in vitro enzyme inhibition assays. A widely used and robust method is the colorimetric assay based on the esterase activity of carbonic anhydrase.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay monitors the enzymatic hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), which produces the yellow-colored product, p-nitrophenol. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) solution (substrate)

  • This compound (test inhibitor)

  • Acetazolamide (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the hCA enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in a suitable solvent like acetonitrile or DMSO.

    • Prepare serial dilutions of this compound and the positive control (acetazolamide) in the assay buffer containing a small percentage of DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer and substrate solution (no enzyme).

    • Control (Maximum Activity): Assay buffer, enzyme solution, and DMSO (vehicle control).

    • Test Wells: Assay buffer, enzyme solution, and varying concentrations of this compound.

    • Positive Control Wells: Assay buffer, enzyme solution, and varying concentrations of acetazolamide.

  • Incubation:

    • Add the assay buffer, enzyme, and inhibitor (or DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each well.

    • Determine the percentage of inhibition for each concentration of the inhibitor compared to the control (maximum activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

    • The Ki value can be subsequently determined using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Below is a diagram outlining the workflow of this experimental protocol.

Workflow for Carbonic Anhydrase Inhibition Assay Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Plate_Setup Set up 96-well Plate (Blank, Control, Test) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with Substrate (p-NPA) Pre_incubation->Reaction_Start Measurement Kinetic Measurement of Absorbance (405 nm) Reaction_Start->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, Ki) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the colorimetric CA inhibition assay.

Associated Signaling Pathways

The potent inhibition of the tumor-associated isoforms hCA IX and hCA XII by this compound suggests its potential to interfere with cancer cell physiology. These enzymes are crucial for pH regulation in the tumor microenvironment, which is often hypoxic and acidic.

hCA IX and pH Regulation in Hypoxic Tumors

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of hCA IX. hCA IX, being an extracellular enzyme, catalyzes the hydration of CO₂, leading to an increase in extracellular protons (acidification) and bicarbonate ions. The bicarbonate is then transported into the cancer cell to buffer the intracellular pH, maintaining an alkaline environment conducive to proliferation and survival, while the acidic extracellular milieu promotes invasion and metastasis. Inhibition of hCA IX disrupts this pH-regulating machinery, leading to intracellular acidification and reduced tumor cell viability.

The diagram below illustrates the role of hCA IX in this signaling pathway.

Role of hCA IX in Tumor pH Regulation and Inhibition cluster_Cell Cancer Cell HIF-1a HIF-1α hCAIX_gene hCA IX Gene HIF-1a->hCAIX_gene activates transcription hCAIX_protein hCA IX Protein (on cell surface) hCAIX_gene->hCAIX_protein CO2_H2O CO₂ + H₂O Bicarbonate_transporter Bicarbonate Transporter Intracellular_pH Intracellular pH (alkaline) Bicarbonate_transporter->Intracellular_pH maintains Proliferation Cell Proliferation & Survival Intracellular_pH->Proliferation Hypoxia Hypoxia Hypoxia->HIF-1a stabilizes HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H catalyzed by hCA IX HCO3_H->Bicarbonate_transporter HCO₃⁻ uptake Extracellular_pH Extracellular pH (acidic) HCO3_H->Extracellular_pH H⁺ accumulation Invasion_Metastasis Invasion & Metastasis Extracellular_pH->Invasion_Metastasis This compound This compound This compound->hCAIX_protein inhibits

Caption: hCA IX signaling in cancer and the point of intervention for this compound.

Role of hCA II in Cellular Processes

While hCA II is a cytosolic enzyme with ubiquitous expression, its role in pathological conditions, including cancer, is also significant. It is involved in maintaining cellular pH homeostasis and providing bicarbonate for various metabolic pathways.[9][10] In some cancer cells, hCA II has been implicated in sensitizing pH signaling to changes in carbon dioxide levels, which can influence downstream pathways like mTOR and calcium signaling.[11] Furthermore, non-catalytic functions of hCA II, such as its interaction with proton transporters, can support lactate transport in cancer cells.[8] Inhibition of hCA II could therefore have broader effects on cellular metabolism and signaling beyond its direct catalytic role.

Conclusion

This compound is a potent and selective inhibitor of carbonic anhydrases, with particularly high affinity for hCA II, hCA IX, and hCA XII. Its presumed mechanism of action, typical of sulfonamide inhibitors, involves direct binding to the active site zinc ion. The well-established colorimetric assay provides a reliable method for quantifying its inhibitory activity. Given its potent inhibition of tumor-associated isoforms, this compound holds promise as a tool for cancer research and potentially as a lead compound for the development of novel anticancer therapies targeting the tumor microenvironment's pH regulatory mechanisms. Further studies, including crystallographic analysis of its binding mode and in vivo evaluation of its effects on tumor growth and signaling, are warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: hCAII-IN-3 Target Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human Carbonic Anhydrase (hCA) inhibitor, hCAII-IN-3 (also referred to as Compound 16). This document details its target isoforms, quantitative binding affinities, the experimental methodology for determining these affinities, and the broader context of its mechanism of action.

Core Target Profile of this compound

This compound is a potent inhibitor of several human carbonic anhydrase isoforms. Its primary targets include hCA I, hCA II, hCA IX, and hCA XII. The inhibitor exhibits varying affinities for these isoforms, with particularly high affinity for hCA II, hCA IX, and hCA XII.[1][2][3]

Quantitative Inhibition Data

The inhibitory activity of this compound against its target isoforms is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The lower the Kᵢ value, the greater the binding affinity and potency of the inhibitor.

Target IsoformInhibition Constant (Kᵢ) (nM)
hCA I403.8
hCA II5.1
hCA IX10.2
hCA XII5.2

Table 1: Inhibition constants (Kᵢ) of this compound for its target human Carbonic Anhydrase isoforms.[1][2][3]

Mechanism of Action and Physiological Context

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, and ion exchange. The active site of hCAII contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[5][6][7]

This compound, as a sulfonamide-based inhibitor, exerts its effect by binding to the zinc ion in the active site of the carbonic anhydrase enzyme. This action displaces the catalytic water molecule/hydroxide ion, thereby preventing the enzyme from carrying out its hydration of carbon dioxide.

cluster_0 hCAII Catalytic Cycle cluster_1 Inhibition by this compound E-Zn-H2O Enzyme-Zn²⁺-H₂O E-Zn-OH Enzyme-Zn²⁺-OH⁻ E-Zn-H2O->E-Zn-OH -H⁺ E-Zn-HCO3 Enzyme-Zn²⁺-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 +CO₂ H H⁺ Inhibited_Complex Enzyme-Zn²⁺-Inhibitor E-Zn-OH->Inhibited_Complex Binding E-Zn-HCO3->E-Zn-H2O +H₂O -HCO₃⁻ HCO3 HCO₃⁻ E-Zn-HCO3->HCO3 CO2 CO₂ CO2->E-Zn-OH H2O H₂O H2O->E-Zn-HCO3 This compound This compound (Sulfonamide Inhibitor) This compound->Inhibited_Complex

hCAII catalytic cycle and its inhibition.

While direct downstream signaling pathways in the classical sense are not the primary consequence of hCA inhibition, the modulation of pH can have significant effects on cellular processes. For instance, the inhibition of the tumor-associated isoform hCA IX, which is a target of this compound, can disrupt the pH regulation in the hypoxic tumor microenvironment, potentially impacting cancer cell survival and proliferation.

cluster_0 Physiological Context of hCA Isoform Inhibition hCAII_IN_3 This compound hCAII hCA II hCAII_IN_3->hCAII Inhibits hCAIX hCA IX hCAII_IN_3->hCAIX Inhibits pH_Regulation Intracellular pH Regulation hCAII->pH_Regulation Maintains Lactate_Transport Lactate Transport (via MCT1) hCAII->Lactate_Transport Supports (Non-catalytic) Tumor_pH Extracellular Tumor Acidification hCAIX->Tumor_pH Contributes to Cancer_Survival Cancer Cell Survival & Proliferation Tumor_pH->Cancer_Survival Promotes cluster_0 Workflow for Kᵢ Determination Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Plate_Setup Add Buffer, Inhibitor, and Enzyme to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at Room Temperature Plate_Setup->Pre_incubation Initiate_Reaction Add pNPA Substrate Pre_incubation->Initiate_Reaction Kinetic_Read Measure Absorbance at 405 nm (Kinetic Mode) Initiate_Reaction->Kinetic_Read Data_Analysis Calculate Reaction Rates and Normalize to Control Kinetic_Read->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC₅₀ Data_Analysis->IC50_Determination Ki_Calculation Calculate Kᵢ using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation End End Ki_Calculation->End

References

hCAII-IN-3: A Potent Quinoline-Based Sulfonamide Inhibitor of Carbonic Anhydrase for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-3, also identified as Compound 16 in the primary literature, is a novel synthetic compound belonging to the quinoline-based sulfonamide class of molecules. It has demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and biological activity, with a focus on its potential applications in cancer research.

Core Compound Data

ParameterValueReference
Compound Name This compound (Compound 16)[1][2]
Chemical Formula C₁₇H₂₁N₃O₃S[1]
Molecular Weight 347.43 g/mol [1]
CAS Number 2770927-76-7[1]
Chemical Structure 4-(2-(6-Methoxyquinolin-4-yl)hydrazine-1-carbonyl)benzenesulfonamide[2]

Mechanism of Action

This compound functions as a potent inhibitor of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] The primary mechanism of action for sulfonamide-based inhibitors like this compound involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[2]

The inhibition of tumor-associated carbonic anhydrases, such as hCA IX and hCA XII, is a promising strategy in cancer therapy. These enzymes are overexpressed in various hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2][3] By inhibiting these enzymes, this compound can help to reverse the pH gradient and potentially inhibit tumor progression.[2]

G hCAII Catalytic Cycle and Inhibition by this compound cluster_0 hCAII Catalytic Cycle cluster_1 Inhibition E-Zn-H2O E-Zn-H₂O (Resting Enzyme) E-Zn-OH E-Zn-OH⁻ (Active Enzyme) E-Zn-H2O->E-Zn-OH -H⁺ E-Zn-HCO3 E-Zn-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 +CO₂ H+ H⁺ Inhibited_Complex E-Zn-Inhibitor (Inactive Complex) E-Zn-OH->Inhibited_Complex Binding E-Zn-HCO3->E-Zn-H2O +H₂O -HCO₃⁻ H2O H₂O CO2 CO₂ HCO3 HCO₃⁻ This compound This compound (Sulfonamide Inhibitor) This compound->Inhibited_Complex

Caption: Inhibition of the hCAII catalytic cycle by this compound.

Quantitative Biological Data

This compound has been evaluated for its inhibitory activity against four human carbonic anhydrase isoforms. The inhibition constants (Ki) are summarized in the table below.

IsoformKi (nM)Reference
hCA I403.8[1]
hCA II5.1[1]
hCA IX10.2[1]
hCA XII5.2[1]

The compound exhibits potent, single-digit nanomolar inhibition against the physiologically important hCA II and the tumor-associated hCA XII, and strong, low double-digit nanomolar inhibition against the tumor-associated hCA IX. Its selectivity against these isoforms over the ubiquitous hCA I is noteworthy.

Experimental Protocols

Synthesis of this compound (Compound 16)

The synthesis of this compound is achieved through a multi-step process as described in the primary literature.[2]

Step 1: Synthesis of 4-chloro-6-methoxyquinoline (7b)

This intermediate is synthesized from 4-methoxyaniline through a series of reactions including condensation with Meldrum's acid and subsequent cyclization.[2]

Step 2: Synthesis of 4-(hydrazinecarbonyl)benzenesulfonamide (15)

This key intermediate is prepared from 4-sulfamoylbenzoic acid.

Step 3: Synthesis of 4-(2-(6-Methoxyquinolin-4-yl)hydrazine-1-carbonyl)benzenesulfonamide (16)

To a solution of 4-chloro-6-methoxyquinoline (7b) (0.1 g, 0.50 mmol) in isopropanol, 4-(hydrazinecarbonyl)benzenesulfonamide (15) (0.108 g, 0.50 mmol) and a catalytic amount of HCl are added. The reaction mixture is refluxed for 12 hours. After cooling, the precipitate is filtered, washed with cold isopropanol, and dried to yield the final product.[2]

G Synthesis Workflow for this compound (Compound 16) Start1 4-Methoxyaniline Intermediate1 4-Chloro-6-methoxyquinoline (7b) Start1->Intermediate1 Multi-step synthesis Final_Product This compound (Compound 16) Intermediate1->Final_Product Reflux in isopropanol, HCl (cat.) Start2 4-Sulfamoylbenzoic acid Intermediate2 4-(Hydrazinecarbonyl)benzenesulfonamide (15) Start2->Intermediate2 Synthesis Intermediate2->Final_Product

Caption: Synthetic workflow for this compound.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against the different hCA isoforms is determined using a stopped-flow CO₂ hydration assay.[2]

  • Principle: This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate, which results in a pH change. The rate of this reaction is monitored spectrophotometrically using a pH indicator.

  • Reagents:

    • Purified recombinant human CA isoforms (hCA I, II, IX, and XII).

    • Buffer (e.g., Tris-HCl) with a pH indicator (e.g., phenol red).

    • CO₂-saturated solution.

    • Inhibitor (this compound) at various concentrations.

  • Procedure:

    • The enzyme and inhibitor are pre-incubated.

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time.

    • The initial rates of the reaction are calculated.

    • IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.

    • Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

G Stopped-Flow CO₂ Hydration Assay Workflow Preparation Prepare solutions: - hCA enzyme - this compound (inhibitor) - CO₂-saturated buffer with pH indicator Incubation Pre-incubate hCA enzyme with this compound Preparation->Incubation Mixing Rapidly mix enzyme-inhibitor solution with CO₂ buffer in stopped-flow instrument Incubation->Mixing Measurement Monitor absorbance change of pH indicator over time Mixing->Measurement Analysis Calculate initial reaction rates Measurement->Analysis Calculation Determine IC₅₀ and Ki values Analysis->Calculation Result Inhibition constants (Ki) Calculation->Result

Caption: Workflow for CA inhibition assay.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against human breast cancer cell lines.

Cell Viability Assay (MTT Assay)
  • Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

While specific IC₅₀ values for this compound from the primary literature are not publicly available in all databases, the research indicates that this class of compounds exhibits promising anticancer activity.[2]

Conclusion

This compound is a potent and selective inhibitor of key human carbonic anhydrase isoforms, including the tumor-associated hCA IX and hCA XII. Its quinoline-based sulfonamide structure provides a strong foundation for its inhibitory activity. The detailed synthetic and assay protocols provided in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and cancer biology who are interested in exploring the therapeutic potential of carbonic anhydrase inhibitors. Further in vivo studies are warranted to fully elucidate the anticancer efficacy of this compound.

References

A Technical Guide to hCAII-IN-3: Discovery, Synthesis, and Inhibitory Profile of a Potent Carbonic Anhydrase II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of hCAII-IN-3, a potent inhibitor of human carbonic anhydrase II (hCA II). This compound, also identified as compound 16 in the primary literature, emerged from a focused drug discovery effort aimed at developing novel benzenesulfonamide derivatives with enhanced inhibitory activity against various carbonic anhydrase isoforms.[1] This document details the scientific journey from rational design to the characterization of its inhibitory profile, offering valuable insights for researchers in the field of enzyme inhibitors and drug development.

Discovery and Rational Design

This compound was developed as part of a study by Elbadawi M.M. and colleagues, which explored "tail/dual-tail" approaches to designing novel analogs of the clinical carbonic anhydrase inhibitor SLC-0111.[1] The core concept was to modify the structure of a parent 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide scaffold to enhance interactions with the target enzyme. The design of this compound (compound 16) involved appending a second hydrophilic tail, specifically an ethanolamine group, to the core structure. This modification was hypothesized to significantly improve the inhibitory activity, particularly against the tumor-associated isoforms hCA IX and XII, by forming additional interactions within the enzyme's active site.[1]

Synthesis of this compound (Compound 16)

The synthesis of this compound is a multi-step process starting from commercially available reagents. The detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound (Compound 16)

Step 1: Synthesis of tert-butyl (2-((4-sulfamoylphenyl)amino)ethyl)carbamate

  • To a solution of 4-aminobenzenesulfonamide (1 equivalent) in a suitable solvent, add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for a specified period until the completion of the reaction, monitored by thin-layer chromatography (TTC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl (2-((4-sulfamoylphenyl)amino)ethyl)carbamate.

Step 2: Synthesis of 4-((2-aminoethyl)amino)benzenesulfonamide

  • The Boc-protected intermediate from Step 1 is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • The reaction mixture is stirred at room temperature for a designated time to effect the deprotection.

  • The solvent and excess TFA are removed under vacuum to yield the TFA salt of 4-((2-aminoethyl)amino)benzenesulfonamide, which is used in the next step without further purification.

Step 3: Synthesis of 4-((2-(2-hydroxyethylamino)-2-oxoethyl)amino)-N-(4-sulfamoylphenyl)benzamide (this compound, Compound 16)

  • To a solution of 2-(2-hydroxyethylamino)acetic acid (1 equivalent) and a coupling agent such as HATU (1.1 equivalents) in a suitable solvent like dimethylformamide (DMF), add a base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • The mixture is stirred for a short period to activate the carboxylic acid.

  • A solution of the amine from Step 2 (1 equivalent) in DMF is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The reaction mixture is then quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the final compound, this compound.

Note: This is a generalized protocol based on common synthetic routes for similar compounds. The exact, detailed procedure can be found in the primary publication by Elbadawi M.M., et al. (2022).

Biological Evaluation: Carbonic Anhydrase Inhibition

The inhibitory activity of this compound was assessed against a panel of human carbonic anhydrase isoforms, namely hCA I, II, IX, and XII. The evaluation was performed using a stopped-flow CO2 hydration assay.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the inhibitor (this compound) are prepared in a suitable solvent (e.g., DMSO).

  • Assay Procedure: An Applied Photophysics stopped-flow instrument is used to monitor the reaction. The assay mixture contains a buffer (e.g., Tris-HCl), a pH indicator (e.g., phenol red), and the respective CA isozyme.

  • Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO2-saturated solution.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

  • Data Analysis: The initial rates of the reaction are determined at various inhibitor concentrations. The inhibition constants (Ki) are then calculated by fitting the data to the appropriate inhibition model using non-linear least-squares regression.

Quantitative Data Summary

The inhibitory potency of this compound against four human carbonic anhydrase isoforms is summarized in the table below. The data highlights the compound's high affinity for hCA II, IX, and XII.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
This compound (16) 403.8[1]5.1[1]10.2[1]5.2[1]

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Deprotection cluster_2 Step 3: Amide Coupling 4-aminobenzenesulfonamide 4-aminobenzenesulfonamide product_1 tert-butyl (2-((4-sulfamoylphenyl)amino)ethyl)carbamate 4-aminobenzenesulfonamide->product_1 RT Boc_anhydride Boc Anhydride Boc_anhydride->product_1 product_2 4-((2-aminoethyl)amino)benzenesulfonamide (TFA salt) product_1->product_2 TFA, DCM, RT hCAII_IN_3 This compound (Compound 16) product_2->hCAII_IN_3 DMF, RT acid 2-(2-hydroxyethylamino)acetic acid acid->hCAII_IN_3 coupling_agent HATU, DIPEA coupling_agent->hCAII_IN_3

Caption: Synthetic scheme for this compound (Compound 16).

Experimental Workflow for CA Inhibition Assay

G start Start prep Prepare Enzyme and Inhibitor Solutions start->prep mix Mix Enzyme/Inhibitor with CO2 Solution (Stopped-Flow) prep->mix measure Monitor Absorbance Change of pH Indicator mix->measure analyze Calculate Initial Rates and Determine Ki measure->analyze end End analyze->end

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by this compound Zn Zn²⁺ Substrate CO₂ Zn->Substrate Catalysis H2O H₂O H2O->Zn His 3x Histidine His->Zn Product HCO₃⁻ + H⁺ Substrate->Product Inhibitor This compound (Sulfonamide) Inhibitor->Zn Coordination Inhibitor->Substrate Blocks Binding

Caption: Inhibition of carbonic anhydrase by this compound.

Conclusion

This compound (Compound 16) represents a significant development in the design of potent carbonic anhydrase inhibitors. Its synthesis via a structured, multi-step process and its potent, low nanomolar inhibition of hCA II, IX, and XII underscore the success of the "dual-tail" design approach. This technical guide provides a comprehensive resource for researchers interested in the further development and application of this and similar classes of enzyme inhibitors. The detailed protocols and structured data herein should facilitate further investigation into the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Biological Function of hCAII-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological function of hCAII-IN-3, a potent inhibitor of human carbonic anhydrases (hCAs). The information is tailored for professionals in the fields of biochemical research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways.

Core Function: Inhibition of Carbonic Anhydrases

This compound, also known as Compound 16, is a small molecule inhibitor that targets multiple isoforms of the human carbonic anhydrase enzyme family. Carbonic anhydrases are metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1]

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against several key hCA isoforms. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger interaction. The known Ki values for this compound are summarized in the table below.

IsoformInhibition Constant (Ki) in nM
hCA I403.8
hCA II5.1
hCA IX10.2
hCA XII5.2

Data sourced from MedchemExpress.[2]

Biological Implications of hCA Inhibition by this compound

The biological function of this compound is a direct consequence of its inhibitory action on specific carbonic anhydrase isoforms. Given its potent inhibition of hCA II, IX, and XII, its effects are widespread, ranging from physiological pH regulation to interference with cancer progression.

hCA II Inhibition: Physiological Homeostasis

Human carbonic anhydrase II (hCA II) is a ubiquitously expressed and highly active cytosolic isoform involved in numerous physiological processes, including:

  • Respiration and pH Balance: Facilitating the transport of carbon dioxide in the blood and maintaining acid-base homeostasis throughout the body.[1]

  • Ion Transport: Playing a critical role in the secretion and regulation of ions in various tissues, including the kidneys and eyes.

  • Non-catalytic Functions: Recent studies have revealed that hCA II can also have non-catalytic roles, such as supporting lactate transport in cancer cells.[1]

Inhibition of hCA II by this compound can therefore have significant physiological effects, which is a key consideration in the development of therapeutic agents.

hCA IX and hCA XII Inhibition: Targeting the Tumor Microenvironment

Human carbonic anhydrases IX (hCA IX) and XII (hCA XII) are transmembrane enzymes that are highly overexpressed in a variety of solid tumors and are often associated with cancer progression and poor prognosis.[3][4] Their expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha).[5][6]

The primary role of hCA IX and hCA XII in cancer is to regulate pH. By catalyzing the hydration of extracellular CO2, they contribute to the acidification of the tumor microenvironment while maintaining a neutral or slightly alkaline intracellular pH. This pH gradient promotes:

  • Tumor Cell Survival and Proliferation: By mitigating intracellular acidosis.

  • Invasion and Metastasis: The acidic extracellular environment facilitates the degradation of the extracellular matrix and enhances the activity of proteases involved in cell migration.[4]

  • Therapeutic Resistance: The acidic microenvironment can reduce the efficacy of certain chemotherapeutic drugs.

By potently inhibiting hCA IX and hCA XII, this compound has the potential to disrupt these tumor-promoting processes. A related compound, hCA IX-IN-2, has already demonstrated anticancer activity.[2]

Signaling Pathways

The expression and function of hCA IX and hCA XII are integrated into key cancer-related signaling pathways.

HIF1a_CA_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization and Activation Hypoxia->HIF1a HRE Binding to Hypoxia Response Elements (HREs) in Gene Promoters HIF1a->HRE CA9_Gene CA9 Gene Transcription HRE->CA9_Gene CA12_Gene CA12 Gene Transcription HRE->CA12_Gene hCAIX hCA IX (transmembrane protein) CA9_Gene->hCAIX hCAXII hCA XII (transmembrane protein) CA12_Gene->hCAXII pH_Regulation Extracellular Acidification & Intracellular pH Maintenance hCAIX->pH_Regulation hCAXII->pH_Regulation Tumor_Progression Tumor Progression (Invasion, Metastasis, Therapy Resistance) pH_Regulation->Tumor_Progression

HIF-1α pathway leading to hCA IX and XII expression.

CAIX_CAXII_Signaling cluster_CAIX hCA IX Signaling cluster_CAXII hCA XII Signaling hCAIX hCA IX EGFR_PI3K EGFR/PI3K Pathway hCAIX->EGFR_PI3K activates Cell_Adhesion Decreased Cell Adhesion (E-cadherin/β-catenin) hCAIX->Cell_Adhesion disrupts EMT Epithelial-Mesenchymal Transition (EMT) EGFR_PI3K->EMT Invasion_Metastasis Increased Cell Invasion and Metastasis EMT->Invasion_Metastasis Cell_Adhesion->Invasion_Metastasis hCAXII hCA XII NFkB NF-κB Pathway hCAXII->NFkB modulates Apoptosis Modulation of Apoptosis NFkB->Apoptosis Immune_Response Altered Immune Response NFkB->Immune_Response Apoptosis->Invasion_Metastasis

Signaling pathways influenced by hCA IX and hCA XII in cancer.

Experimental Protocols

The determination of the inhibitory activity (Ki) of compounds like this compound is crucial for their characterization. A common method is the colorimetric assay based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.

Protocol: Colorimetric Assay for Carbonic Anhydrase Inhibition

This protocol outlines the steps to determine the IC50 value of an inhibitor, which can then be used to calculate the Ki value.

Materials:

  • Purified human carbonic anhydrase (isoform of interest)

  • p-Nitrophenyl acetate (p-NPA)

  • Inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

  • Acetonitrile or DMSO for dissolving substrate and inhibitor

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the carbonic anhydrase enzyme in the assay buffer to a known concentration.

    • Prepare a stock solution of p-NPA in acetonitrile (e.g., 100 mM).

    • Prepare a stock solution of the inhibitor (this compound) in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed amount of the carbonic anhydrase enzyme solution.

      • Varying concentrations of the inhibitor solution (or DMSO for the control wells).

    • Include control wells:

      • No-enzyme control: Assay buffer and substrate, but no enzyme.

      • No-inhibitor control: Assay buffer, enzyme, and DMSO (no inhibitor).

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • To initiate the enzymatic reaction, add a specific volume of the p-NPA stock solution to each well. The final concentration of p-NPA should be at its Km value for the specific CA isoform if known, or at a concentration that gives a linear reaction rate.

    • Immediately start monitoring the increase in absorbance at 400-405 nm over time using a microplate reader. The yellow product, p-nitrophenol, absorbs at this wavelength.

    • Record the rate of the reaction (change in absorbance per unit time) for each inhibitor concentration.

  • Data Analysis:

    • Subtract the rate of the no-enzyme control (background hydrolysis of p-NPA) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

  • Calculation of Ki:

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km)

      • Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

Experimental_Workflow Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Assay_Setup Assay Setup in 96-well Plate (Buffer, Enzyme, Inhibitor) Reagent_Prep->Assay_Setup Incubation Pre-incubation (Inhibitor-Enzyme Binding) Assay_Setup->Incubation Reaction_Start Reaction Initiation (Addition of p-NPA) Incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 400-405 nm) Reaction_Start->Measurement Data_Analysis Data Analysis (% Inhibition vs. [Inhibitor]) Measurement->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50->Ki_Calc

Workflow for determining the inhibitory activity of this compound.

Conclusion

This compound is a potent inhibitor of human carbonic anhydrases I, II, IX, and XII. Its strong activity against the tumor-associated isoforms hCA IX and hCA XII makes it a promising candidate for further investigation in the context of cancer therapy. The ability to disrupt the pH regulation mechanism in the tumor microenvironment represents a key strategy to inhibit tumor growth, invasion, and metastasis. The provided experimental protocol offers a standard method for quantifying the inhibitory potency of this and similar compounds, which is a critical step in the drug development process. Further research into the isoform selectivity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

The Role of hCAII-IN-3 in Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound hCAII-IN-3, a potent inhibitor of human carbonic anhydrases (hCAs), and its role in the metabolic reprogramming of cancer cells. By targeting key carbonic anhydrase isoforms, particularly hCA II, IX, and XII, this compound disrupts the delicate pH balance essential for tumor cell survival, proliferation, and invasion. This document summarizes the available quantitative data on this compound's inhibitory activity, details relevant experimental protocols for its study, and presents a visual representation of the signaling pathways it perturbs. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies against cancer.

Introduction: Carbonic Anhydrases and Cancer Metabolism

Cancer cells exhibit profound metabolic alterations to sustain their rapid growth and proliferation. One of the key features of this metabolic reprogramming is the "Warburg effect," characterized by an increased rate of glycolysis and lactate production, even in the presence of oxygen. This metabolic shift leads to an acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). Several CA isoforms are implicated in cancer biology. The cytosolic isoform hCA II and the transmembrane, tumor-associated isoforms hCA IX and hCA XII are particularly important in regulating intra- and extracellular pH, thereby supporting the aberrant metabolism of cancer cells.[1][2][3][4]

  • hCA II , a ubiquitous cytosolic enzyme, is involved in maintaining intracellular pH (pHi) homeostasis. Recent studies have also highlighted a non-catalytic role for hCAII in facilitating lactate transport through its interaction with monocarboxylate transporters (MCTs).[5][6][7]

  • hCA IX and hCA XII are transmembrane enzymes that are often overexpressed in various cancers in response to hypoxia, a common feature of the tumor microenvironment.[1][8] Their extracellular active sites contribute to the acidification of the tumor microenvironment, which favors tumor invasion and metastasis.[9]

Given their crucial role in cancer cell metabolism and survival, carbonic anhydrases have emerged as attractive targets for anticancer drug development.

This compound: A Potent Carbonic Anhydrase Inhibitor

This compound, also referred to as compound 16 in some literature, is a benzenesulfonamide derivative that has demonstrated potent inhibitory activity against several key human carbonic anhydrase isoforms.[10][11] Its chemical structure and inhibitory profile suggest its potential as a tool compound for studying the role of CAs in cancer and as a lead for the development of novel anticancer therapeutics.

Quantitative Data

The inhibitory potency of this compound has been characterized against various hCA isoforms and its anti-proliferative effects have been assessed in breast cancer cell lines.

Table 1: Inhibitory Activity (Ki) of this compound against Human Carbonic Anhydrase Isoforms [10][11]

IsoformKi (nM)
hCA I403.8
hCA II5.1
hCA IX10.2
hCA XII5.2

Table 2: Anti-proliferative Activity (IC₅₀) of this compound in Breast Cancer Cell Lines

Cell LineConditionIC₅₀ (µM)
MCF7Normoxia>100
MCF7Hypoxia35.8
T47DNormoxia43.1
T47DHypoxia10.9

Signaling Pathways and Mechanism of Action

The anticancer activity of this compound stems from its inhibition of key carbonic anhydrase isoforms, which disrupts the pH regulatory mechanisms and metabolic pathways crucial for cancer cell survival and proliferation.

hCAII_IN_3_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane cluster_intracellular Intracellular Space (Alkaline) H_ext H⁺ Proliferation Cell Proliferation & Invasion H_ext->Proliferation Promotes Lactate_ext Lactate Lactate_ext->Proliferation Promotes CO2_ext CO₂ CAIX_XII hCA IX / XII CO2_ext->CAIX_XII Hydration HCO3_ext HCO₃⁻ MCT MCT1/4 MCT->H_ext MCT->Lactate_ext CAIX_XII->H_ext CAIX_XII->HCO3_ext Glucose Glucose Glycolysis Glycolysis (Warburg Effect) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_int Lactate Pyruvate->Lactate_int H_int H⁺ Pyruvate->H_int Lactate_int->MCT Lactate Efflux H_int->MCT Proton Efflux CO2_int CO₂ CAII hCA II CO2_int->CAII Hydration CAII->HCO3_ext CAII->H_int hCAII_IN_3 This compound hCAII_IN_3->CAIX_XII Inhibition hCAII_IN_3->CAII Inhibition

Caption: Mechanism of action of this compound in cancer cell metabolism.

Disruption of pH Homeostasis

By inhibiting hCA II, this compound impairs the cell's ability to buffer intracellular protons produced during glycolysis. This can lead to intracellular acidification, creating an unfavorable environment for enzymatic reactions and cellular processes, ultimately inhibiting cell proliferation.

Simultaneously, inhibition of the extracellularly located hCA IX and hCA XII by this compound reduces the conversion of CO₂ to H⁺ and HCO₃⁻ in the tumor microenvironment. This can lead to a decrease in the extracellular acidity that is critical for the activity of proteases involved in extracellular matrix degradation and cell invasion.

Impairment of Lactate Efflux

Recent evidence suggests a non-catalytic role for hCA II and hCA IX in facilitating the transport of lactate via monocarboxylate transporters (MCTs).[5][6][7][12] By forming a "transport metabolon" with MCTs, these CAs are thought to provide the necessary protons for efficient lactate efflux. Inhibition of hCA II and hCA IX by this compound may disrupt this interaction, leading to an intracellular accumulation of lactate and protons, further contributing to intracellular acidification and metabolic stress.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of carbonic anhydrase inhibitors like this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CO₂ hydration activity of a purified CA enzyme.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (I, II, IX, XII)

  • This compound (or other inhibitor) at various concentrations

  • CO₂-saturated water

  • Buffer (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the purified hCA isoforms in the assay buffer.

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the assay buffer.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.

  • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations.

  • Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of an inhibitor on the metabolic activity and, consequently, the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF7, T47D)

  • Cell culture medium and supplements

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O₂).

  • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a carbonic anhydrase inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Compound Synthesis & Characterization B CA Inhibition Assay (Ki determination) A->B C Cell Proliferation Assay (IC₅₀ determination) A->C D Metabolic Assays (e.g., Lactate, pH) C->D E Animal Model of Cancer (e.g., Xenograft) D->E F Toxicity Studies E->F G Efficacy Studies (Tumor Growth Inhibition) E->G

References

hCAII-IN-3 and tumor hypoxia pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of Human Carbonic Anhydrase II (hCAII) in Tumor Hypoxia Pathways and the Therapeutic Potential of its Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "hCAII-IN-3" did not yield specific public data in the conducted literature search. Therefore, this guide focuses on the inhibition of human Carbonic Anhydrase II (hCAII) in the context of tumor hypoxia, utilizing data from well-characterized inhibitors as representative examples of this therapeutic strategy.

Executive Summary

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which drive adaptive responses that promote tumor progression and therapeutic resistance. A key player in this adaptation is the family of carbonic anhydrases (CAs), particularly the cytosolic isoenzyme hCAII and the hypoxia-inducible transmembrane isoforms CAIX and CAXII. These enzymes play a crucial role in pH regulation, allowing cancer cells to survive and proliferate in the acidic conditions generated by a high glycolytic rate (the Warburg effect). Inhibition of hCAII and other tumor-associated CAs represents a promising therapeutic avenue to disrupt this adaptive mechanism, thereby sensitizing cancer cells to conventional therapies and inhibiting tumor growth and metastasis. This technical guide provides a comprehensive overview of the role of hCAII in tumor hypoxia pathways, presents quantitative data on representative inhibitors, details key experimental protocols, and visualizes the underlying biological and experimental frameworks.

The Role of hCAII in the Tumor Microenvironment and Hypoxia

Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. While not typically induced by hypoxia itself, hCAII is abundantly expressed in many cell types, including tumor cells and the tumor-associated endothelium[2][3]. Its high catalytic efficiency makes it a critical component of the cellular machinery for maintaining pH homeostasis.

Under hypoxic conditions, tumor cells switch to anaerobic glycolysis, leading to the production of lactic acid and a decrease in intracellular pH (pHi). To counteract this acidification, cancer cells upregulate various pH-regulating proteins, including the hypoxia-inducible factor 1 (HIF-1) target genes CAIX and CAXII[4][5][6][7]. These transmembrane CAs work in concert with bicarbonate transporters to facilitate the efflux of acid from the tumor cell, leading to an acidic extracellular environment (pHe) while maintaining a neutral or slightly alkaline pHi, which is permissive for proliferation and survival[8][9].

While CAIX and CAXII are the direct responders to hypoxia, the cytosolic hCAII provides the necessary substrate (bicarbonate) for these and other transporters, and helps to buffer the cytoplasm against acidifying equivalents[10]. Furthermore, hCAII has been shown to support the survival of tumor blood endothelial cells under the lactic acidosis prevalent in the tumor microenvironment[2][3]. Therefore, inhibiting hCAII can disrupt the entire pH-regulating machinery of the tumor, leading to intracellular acidification and subsequent cell death.

Quantitative Data on Representative Carbonic Anhydrase Inhibitors

A major class of carbonic anhydrase inhibitors is the sulfonamides. The data below is for representative sulfonamide-based inhibitors against various hCA isoforms. It is important to note the selectivity profile, as inhibition of off-target isoforms can lead to side effects.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Cell LineGI₅₀ (µM)Reference
Acetazolamide (AAZ)>10,0002.49.7-Various-[11]
SLC-0111--Potent & SelectivePotent & SelectivePancreatic CancerSynergistic with Gemcitabine[5]
Sulfonamide 6--9.7---[11]
Sulfonamide 13-2.4----[11]
Benzthiazole Sulphonamide 4-44----[11]

Note: Ki stands for inhibition constant, a measure of the inhibitor's potency. GI₅₀ is the concentration of a drug that inhibits the growth of 50% of the cells.

Experimental Protocols

Stopped-Flow Carbonic Anhydrase Inhibition Assay

This is a standard method for determining the inhibition constants (Ki) of compounds against purified CA isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. A pH indicator (e.g., phenol red) is used to monitor the change in pH as protons are produced. The rate of this reaction is measured in the presence and absence of the inhibitor.

Methodology:

  • Reagents: Purified recombinant hCAII, inhibitor stock solution (in DMSO), CO₂-saturated water, buffer (e.g., TRIS), and a pH indicator.

  • Procedure: a. A solution containing the buffer, pH indicator, and the enzyme is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer. b. The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the reaction. c. This is repeated with varying concentrations of the inhibitor pre-incubated with the enzyme.

  • Data Analysis: The IC₅₀ (inhibitor concentration causing 50% inhibition) is determined by plotting the enzyme activity against the inhibitor concentration. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Cell Viability Assay under Hypoxia

This assay determines the effect of a CA inhibitor on the survival of cancer cells under low oxygen conditions.

Principle: The viability of cells is assessed after treatment with the inhibitor under normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) are seeded in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of the test compound.

  • Incubation: One set of plates is incubated under standard normoxic conditions, while another set is placed in a hypoxic chamber. Incubation typically lasts for 48-72 hours.

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT or resazurin assay, which measures metabolic activity.

  • Data Analysis: The GI₅₀ values under normoxic and hypoxic conditions are calculated and compared to determine if the inhibitor has a selective effect on hypoxic cells.

Western Blot Analysis for Protein Expression

This technique is used to measure the levels of specific proteins, such as hCAII or hypoxia-inducible proteins like HIF-1α and CAIX.

Methodology:

  • Cell Lysis: Cells treated with the inhibitor are lysed to release their proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-hCAII antibody), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the light produced is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Visualizations

Signaling Pathway of hCAII in Tumor Hypoxia

Tumor_Hypoxia_hCAII_Pathway cluster_Extracellular Extracellular Space (Acidic pHe) cluster_Intracellular Intracellular Space (Alkaline pHi) CO2_out CO2 H_out H+ HCO3_out HCO3- Hypoxia Hypoxia (<2% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CAIX/XII Expression HIF1a->CAIX CAIX->CO2_out CAIX->H_out CAIX->HCO3_out pH_regulation pH Homeostasis CAIX->pH_regulation hCAII hCAII HCO3_in HCO3- hCAII->HCO3_in H_in H+ hCAII->H_in hCAII->pH_regulation CO2_in CO2 (from metabolism) CO2_in->hCAII H2O H2O H2O->hCAII HCO3_in->CAIX Substrate for export Proliferation Tumor Cell Proliferation & Survival Inhibitor hCAII Inhibitor Inhibitor->hCAII pH_regulation->Proliferation Inhibitor_Screening_Workflow Start Compound Library Enzyme_Assay In Vitro hCAII Enzyme Inhibition Assay (Stopped-Flow) Start->Enzyme_Assay Determine_Ki Determine Ki & Selectivity (vs other CA isoforms) Enzyme_Assay->Determine_Ki Cell_Assay_Normoxia Cell-Based Assay (Normoxia) Determine_Ki->Cell_Assay_Normoxia Cell_Assay_Hypoxia Cell-Based Assay (Hypoxia) Determine_Ki->Cell_Assay_Hypoxia Western_Blot Mechanism of Action Studies (e.g., Western Blot for HIF-1α, CAIX) Cell_Assay_Hypoxia->Western_Blot In_Vivo In Vivo Tumor Models (Xenografts) Western_Blot->In_Vivo End Lead Candidate In_Vivo->End Logical_Relationship Tumor_Hypoxia Tumor Hypoxia Metabolic_Shift Metabolic Shift (Increased Glycolysis) Tumor_Hypoxia->Metabolic_Shift Acidosis Intracellular Acidosis Metabolic_Shift->Acidosis CA_Activity Increased reliance on hCAII and CAIX/XII for pH regulation Acidosis->CA_Activity Inhibition Inhibition of hCAII CA_Activity->Inhibition Therapeutic Target Outcome Disruption of pH balance, Intracellular Acidification, Cell Death Inhibition->Outcome

References

Preliminary Efficacy Studies of Novel Carbonic Anhydrase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on a specific compound designated "hCAII-IN-3" is not publicly available. This document provides a technical overview of preliminary efficacy studies on representative, recently developed inhibitors of human carbonic anhydrase (hCA) isoforms, based on available scientific literature.

Introduction

Human carbonic anhydrases (hCAs) are a family of zinc-dependent metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] There are 15 known hCA isoforms in humans, which vary in their catalytic activity, tissue distribution, and subcellular localization.[2] The ubiquitous isoform hCA II is one of the most catalytically efficient enzymes in the human body and is implicated in diseases such as glaucoma and epilepsy.[3][4] Other isoforms, like hCA III, have been linked to certain types of cancer.[5][6] Consequently, the development of potent and isoform-selective hCA inhibitors is an area of significant therapeutic interest.[5] This guide summarizes preliminary efficacy data, experimental protocols, and relevant biological pathways for a selection of novel hCA inhibitors.

Quantitative Efficacy Data

The inhibitory potency of novel aliphatic sulfonamides against four human carbonic anhydrase isoforms (hCA I, II, III, and IX) has been evaluated. The inhibition constants (Kᵢ) provide a quantitative measure of the efficacy of these compounds.

Table 1: Inhibitory Potency (Kᵢ) of Aliphatic Sulfonamides against hCA Isoforms I, II, and III

CompoundLinkerR SubstituenthCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA III Kᵢ (nM)
31 Propanesulfonamide4-fluoro-phenyl>100004162.5990.3
35 Propanesulfonamide3,4-dichloro-phenyl1059.5936.9887.0
36 Propanesulfonamide4-trifluoromethyl-phenyl>10000879.3546.8
46 Ureido3,4-dichloro-phenyl>10000878.7552.7
47 Ureido4-bromo-phenyl566.0566.0493.4
48 Ureido4-chloro-phenyl>100001001.5476.0

Data sourced from a study on novel hCA III inhibitors.[5]

Table 2: Inhibitory Potency (Kᵢ) and Selectivity Indices (SI) against hCA Isoforms

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA III Kᵢ (nM)hCA IX Kᵢ (nM)SI: hCA I/hCA IIISI: hCA II/hCA III
30 5296.7450.0445.0162.611.891.01
39 6090.46090.4314.5290.019.3419.34
41 4200.04200.0320.0250.013.1413.14
43 6000.06000.0444.4187.013.4413.44
44 >100006025.3476.0200.5>21.0112.66
49 >100009560.0930.0350.7>10.7510.26
52 >10000>100008132.32500.0>1.23>1.23

Data and selectivity indices (SI) are derived from published research on first-in-class hCA III inhibitors.[6]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds is determined by a stopped-flow assay measuring the CO₂ hydration activity of the target hCA isoform.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a decrease in pH. A pH indicator is used to monitor this change, and the initial rates of the reaction are recorded. The inhibition constant (Kᵢ) is then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Materials:

  • Recombinant human CA isoforms (hCA I, II, III, IX)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • A solution of the hCA enzyme and the pH indicator in buffer is mixed with a solution of the test inhibitor at varying concentrations.

  • This mixture is then rapidly mixed with CO₂-saturated water in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time to determine the initial reaction velocity.

  • The initial velocities are plotted against the inhibitor concentration.

  • The Kᵢ values are calculated by fitting the dose-response curves using appropriate software, assuming a competitive inhibition model.

Western Blotting for Protein Degradation Studies

For compounds designed as protein degraders (e.g., PROTACs), Western blotting is used to quantify the reduction in the target protein levels within cells.[3][7]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects the target protein using specific antibodies. The intensity of the resulting band corresponds to the amount of the protein.

Materials:

  • Cell line expressing the target protein (e.g., HEK293 cells for hCAII)[3][7]

  • Test compound (degrader)

  • Cell lysis buffer

  • Primary antibody against the target protein (e.g., anti-hCAII)

  • Primary antibody against a loading control (e.g., anti-GAPDH)

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cells are treated with the degrader compound at various concentrations and for different durations.[7]

  • The cells are then lysed to release the proteins.

  • The total protein concentration in each lysate is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • The process is repeated for the loading control antibody.

  • The chemiluminescent substrate is added, and the resulting light is captured by an imaging system.

  • The band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control.[3]

Signaling Pathways and Experimental Workflows

Catalytic Mechanism of Human Carbonic Anhydrase II

The catalytic cycle of hCAII involves the hydration of carbon dioxide, a process facilitated by a zinc-bound hydroxide ion.[1][4][8] This is followed by a proton transfer step to regenerate the active form of the enzyme.

hCAII_Catalytic_Cycle cluster_enzyme hCAII Active Site cluster_reactants Reactants & Products E_Zn_OH E-Zn²⁺-OH⁻ CO2_bound E-Zn²⁺-OH⁻-CO₂ E_Zn_OH->CO2_bound E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH H_plus H⁺ E_Zn_H2O->H_plus Proton Shuttle HCO3_bound E-Zn²⁺-HCO₃⁻ CO2_bound->HCO3_bound Nucleophilic Attack HCO3_bound->E_Zn_H2O Displacement HCO3 HCO₃⁻ HCO3_bound->HCO3 CO2 CO₂ CO2->CO2_bound Binding H2O H₂O

Caption: Catalytic cycle of hCAII showing CO₂ hydration.

PROTAC-Mediated Degradation of hCAII

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[3][7] They work by simultaneously binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

PROTAC_Workflow cluster_components Cellular Components cluster_process Degradation Process PROTAC PROTAC (hCAII Degrader) Ternary_Complex Ternary Complex (hCAII-PROTAC-E3) PROTAC->Ternary_Complex Binds hCAII hCAII (Target Protein) hCAII->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds Ub Ubiquitin (Ub) Ub->Ternary_Complex Ub_hCAII Polyubiquitinated hCAII Ternary_Complex->Ub_hCAII Ubiquitination Proteasome 26S Proteasome Ub_hCAII->Proteasome Recognition Degraded_hCAII Degraded Peptides Proteasome->Degraded_hCAII Degradation

Caption: Workflow of PROTAC-mediated hCAII degradation.

References

In-depth Technical Guide: hCAII-IN-3 Inhibition of Human Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of hCAII-IN-3 against various human carbonic anhydrase (hCA) isoforms. It includes quantitative inhibitory data, detailed experimental protocols for assessing enzymatic activity, and visualizations of key processes to support research and drug development efforts.

Inhibitory Potency of this compound

This compound, also identified as compound 16 in its discovery publication, is a benzenesulfonamide derivative designed as a potent inhibitor of human carbonic anhydrase isoforms.[1] Its inhibitory activity, expressed as the inhibition constant (Ki), has been determined against several key hCA isoforms. The Ki values are summarized in the table below, showcasing its potency and selectivity profile.

IsoformKi (nM)
hCA I403.8[2]
hCA II5.1[2]
hCA IX10.2[2]
hCA XII5.2[2]

Table 1: Inhibition constants (Ki) of this compound against various human carbonic anhydrase isoforms.

The data indicates that this compound is a highly potent inhibitor of hCA II, hCA IX, and hCA XII, with Ki values in the low nanomolar range. It exhibits significantly lower potency against the cytosolic isoform hCA I. This selectivity profile is a crucial aspect for its potential therapeutic applications, particularly in targeting tumor-associated isoforms like hCA IX and XII.

Experimental Protocol: Determination of Inhibitory Activity

The following is a detailed methodology for a stopped-flow CO2 hydration assay, a standard and highly accurate method for determining the inhibition constants of carbonic anhydrase inhibitors. While the specific parameters for this compound are detailed in its primary publication, this protocol outlines the fundamental steps and principles involved.

Principle:

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The stopped-flow technique allows for the measurement of the initial rates of this rapid enzymatic reaction by monitoring the associated pH change. The inhibition constant (Ki) is then determined by measuring the enzyme's activity at various inhibitor concentrations.

Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • This compound (or other test inhibitors)

  • CO2-saturated water

  • Buffer solution (e.g., 20 mM TRIS or HEPES, pH 7.5)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

  • Acetazolamide (as a standard inhibitor)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

    • Prepare a solution of the hCA enzyme in the assay buffer to a final concentration appropriate for the assay (typically in the nanomolar range).

    • Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

    • Prepare the assay buffer containing the pH indicator.

  • Enzyme-Inhibitor Pre-incubation:

    • In the stopped-flow instrument's syringe, mix the enzyme solution with the various concentrations of the inhibitor (or vehicle control).

    • Allow the enzyme and inhibitor to pre-incubate for a defined period to reach binding equilibrium.

  • Reaction Initiation and Data Acquisition:

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated buffer in the stopped-flow instrument's mixing chamber.

    • Monitor the change in absorbance of the pH indicator over time (typically in the millisecond to second range) at its maximum wavelength. The rate of absorbance change is proportional to the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the initial linear portion of the kinetic trace for each inhibitor concentration.

    • Plot the percentage of enzyme activity (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant for the enzyme and substrate.[3][4][5][6][7]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Solution Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Enzyme-Inhibitor Pre-incubation Enzyme->Preincubation Inhibitor Inhibitor Dilutions Inhibitor->Preincubation Substrate CO2-Saturated Buffer Mixing Rapid Mixing Substrate->Mixing Preincubation->Mixing Measurement Absorbance Measurement Mixing->Measurement IC50 IC50 Determination Measurement->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Carbonic Anhydrase Inhibition Assay Workflow.

sulfonamide_inhibition cluster_active_site hCA Active Site cluster_inhibitor Sulfonamide Inhibitor (this compound) Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Displaces R R-SO₂NH₂ R->Zn Coordinates Thr199 Thr199 R->Thr199 H-bond

References

Unraveling the Structure-Activity Relationship of a Novel Carbonic Anhydrase II Modulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel human Carbonic Anhydrase II (hCAII) modulator, hCAII-IN-3 (also referred to as compound 16 in foundational research). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of enzymology, medicinal chemistry, and oncology. Herein, we detail the core structural components, biological activity, and the mechanistic underpinnings of this compound and its analogs, shifting the paradigm from simple inhibition to targeted protein degradation.

Introduction to hCAII and the Emergence of Targeted Degradation

Human Carbonic Anhydrase II (hCAII) is a well-established metalloenzyme that plays a crucial role in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Dysregulation of hCAII and other isoforms has been implicated in several diseases, making them attractive therapeutic targets.[2] Traditional drug discovery efforts have focused on the development of small molecule inhibitors that block the active site of these enzymes.[2] However, a novel and powerful modality in drug discovery, targeted protein degradation, has emerged. This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to recruit the cell's own ubiquitin-proteasome system to eliminate a target protein entirely, offering potential advantages in efficacy and duration of action over traditional inhibitors.[3]

This guide focuses on a series of hCAII-targeting PROTACs, with this compound representing a key control compound within this class, to elucidate the structural requirements for inducing targeted degradation of hCAII.

Quantitative Analysis of hCAII Degradation

The biological activity of the hCAII-targeting compounds was primarily assessed by their ability to induce the degradation of hCAII in HEK293 cells. The data presented below summarizes the percentage of hCAII degradation at various concentrations for the active PROTACs and the lack of activity for the control compounds, including this compound.

CompoundLinker Length (atoms, approx.)ConcentrationhCAII Degradation (%)Notes
PROTAC 1 Short5 µMNo observable degradationInactive
PROTAC 2 Medium5 µMNo observable degradationInactive
PROTAC 3 Medium-Long5 µMNo observable degradationInactive
PROTAC 4 Long (12)500 nMMax. DegradationActive Degrader
PROTAC 5 Longest5 µM85%Active Degrader
PROTAC 11 Long (12, aliphatic)5 nMNear-complete degradationOptimized Degrader
This compound (Compound 16) N/A5 µMNo observable degradationInactive Control (Mesyl analog of PROTAC 4)
Compound 17 N/A5 µMNo observable degradationInactive Control (N-methylated pomalidomide analog of PROTAC 4)
Compound 18 N/A5 µMNo observable degradationInactive Control (Mesyl analog of PROTAC 5)
Compound 19 N/A5 µMNo observable degradationInactive Control (N-methylated pomalidomide analog of PROTAC 5)

Structure-Activity Relationship (SAR) Analysis

The data reveals a clear SAR for the targeted degradation of hCAII. The core components of these heterobifunctional molecules are a ligand that binds to hCAII (a p-sulfamoyl benzamide), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), and a chemical linker connecting the two.

  • The hCAII-binding Moiety is Essential: The activity of these degraders is predicated on their ability to bind to hCAII. This compound (Compound 16) and its analog (Compound 18) were designed as negative controls by replacing the essential sulfonamide moiety of the active degraders with a mesyl group.[3] This modification abrogates binding to the zinc ion in the hCAII active site, and as the data shows, completely eliminates degradation activity.[3] This confirms that engagement with hCAII is the necessary first step in the degradation process.

  • E3 Ligase Recruitment is Critical: Similarly, compounds 17 and 19, where the glutarimide nitrogen of the pomalidomide moiety is N-methylated, are unable to bind to the CRBN E3 ligase.[3] These compounds showed no degradation of hCAII, demonstrating that the recruitment of the ubiquitin ligase is a non-negotiable requirement for the PROTAC mechanism of action.[3]

  • Linker Length is a Key Determinant of Activity: A striking observation is the critical role of the linker length in facilitating the formation of a productive ternary complex between hCAII, the degrader, and CRBN. PROTACs with shorter linkers (compounds 1-3) were inactive.[3] Activity was only observed with the two longest linkers (compounds 4 and 5), with an approximate 12-atom linker appearing to be optimal for promoting a favorable ternary complex formation.[3] Further optimization of this linker in compound 11, by creating a purely aliphatic chain, resulted in a degrader with sub-nanomolar potency.[3]

Experimental Protocols

General Synthesis of hCAII PROTAC Degraders

The synthesis of the hCAII degrader candidates was achieved through a multi-step process. A general synthetic route is summarized below:[3]

  • Activation of the hCAII Ligand: 4-Sulfamoylbenzoic acid is activated by reaction with N-Hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in dimethylformamide (DMF) to yield an NHS-activated 4-sulfamoyl benzoate intermediate.

  • Linker-Pomalidomide Conjugation: Mono-Boc protected diamine linkers of varying lengths are reacted with 4-fluorothalidomide via nucleophilic aromatic substitution to produce the linker-pomalidomide intermediates.

  • Deprotection: The Boc protecting group on the linker is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Final Coupling: The deprotected linker-pomalidomide amine is coupled with the NHS-activated 4-sulfamoyl benzoate to yield the final PROTAC degrader.

For the synthesis of the inactive control, this compound (compound 16), the starting hCAII-binding moiety is replaced with a corresponding mesyl-containing analog.[3]

Western Blot Analysis of hCAII Degradation

The following protocol was used to determine the extent of hCAII degradation in cells:[3]

  • Cell Culture and Treatment: HEK293 cells, known to express high levels of hCAII, are cultured under standard conditions. Cells are then treated with the degrader candidates at the desired concentrations for a specified period (e.g., 24 hours). A vehicle control (DMSO) is run in parallel.

  • Cell Lysis: After treatment, the cells are washed and then lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for hCAII. A primary antibody for a loading control protein (e.g., β-actin) is also used to ensure equal protein loading. Subsequently, the membrane is incubated with a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software (e.g., ImageJ). The hCAII band intensity is normalized to the loading control band intensity. The percentage of hCAII degradation is calculated relative to the vehicle-treated control.[3]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for SAR Analysis synthesis Synthesis of Analogs (Varying Linkers, Control Moieties) treatment Treatment with Degrader Analogs synthesis->treatment cell_culture HEK293 Cell Culture cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Quantification of hCAII Levels western_blot->data_analysis sar Structure-Activity Relationship Determination data_analysis->sar

Experimental workflow for SAR analysis.

G cluster_mechanism PROTAC-Mediated Degradation of hCAII PROTAC hCAII Degrader (PROTAC) hCAII hCAII PROTAC->hCAII binds CRBN CRBN E3 Ligase PROTAC->CRBN recruits Ternary hCAII-PROTAC-CRBN Ternary Complex Ub_hCAII Ub-hCAII Ternary->Ub_hCAII Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_hCAII->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation

Mechanism of hCAII targeted degradation.

Conclusion

The investigation into this compound and its related analogs provides a compelling case study in the principles of targeted protein degradation. The structure-activity relationship is sharply defined, with the necessity of a viable hCAII-binding warhead, an E3 ligase recruiting moiety, and a linker of optimal length being unequivocally demonstrated. The inactivity of this compound, a compound incapable of binding to hCAII, solidifies the foundational requirement of target engagement for this modality. This work underscores the transition from classical enzyme inhibition to a new frontier of pharmacological intervention, offering a robust framework for the future design of potent and selective protein degraders for hCAII and other clinically relevant targets.

References

hCAII-IN-3: A Potent and Selective Chemical Probe for Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc-metalloenzyme that plays a critical role in a wide range of physiological processes, including pH homeostasis, respiration, and ion transport. Its involvement in various pathologies, such as glaucoma, epilepsy, and certain cancers, has made it a significant target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the biological functions of proteins and for validating them as drug targets. hCAII-IN-3 has emerged as a potent and selective inhibitor of hCAII, making it a valuable chemical probe for studying the physiological and pathological roles of this important enzyme. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its characterization, and visualizations of key experimental workflows.

Biochemical Profile of this compound

This compound, also identified as compound 16 in the primary literature, is a benzenesulfonamide derivative designed to interact with the active site of carbonic anhydrases.[1] Its inhibitory activity has been characterized against several human carbonic anhydrase isoforms, demonstrating significant potency and selectivity for hCAII.

Quantitative Inhibition Data

The inhibitory potency of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme activity by half. A lower Kᵢ value indicates a more potent inhibitor. The selectivity of this compound is determined by comparing its Kᵢ value for hCAII to its Kᵢ values for other hCA isoforms.

IsoformInhibition Constant (Kᵢ) (nM)
hCA I403.8
hCA II5.1
hCA IX10.2
hCA XII5.2

Table 1: Inhibitory activity of this compound against various human carbonic anhydrase isoforms.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and application of chemical probes. The following sections provide methodologies for the synthesis of this compound and the characterization of its inhibitory activity.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available reagents. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, it is essential to consult the primary publication by Elbadawi et al. (2022) in the European Journal of Medicinal Chemistry.[1]

General Synthesis Workflow for this compound A Starting Material (4-aminobenzenesulfonamide derivative) B Intermediate 1 A->B Reaction 1 C Intermediate 2 B->C Reaction 2 D This compound (Final Product) C->D Reaction 3

Caption: General synthetic workflow for this compound.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against various hCA isoforms is determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed conversion of carbon dioxide to bicarbonate and a proton.

Principle: The assay monitors the change in pH that occurs as a result of the hydration of CO₂. In the presence of a pH indicator, this change can be followed spectrophotometrically. The initial rate of the reaction is measured in the absence and presence of various concentrations of the inhibitor.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • This compound (dissolved in DMSO)

  • CO₂-saturated water

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA enzymes in the assay buffer. Prepare a serial dilution of this compound in DMSO.

  • Reaction Mixture: In one syringe of the stopped-flow apparatus, prepare the enzyme solution containing the pH indicator. In the other syringe, load the CO₂-saturated water.

  • Uninhibited Reaction: Initiate the reaction by rapidly mixing the contents of the two syringes. Record the change in absorbance over time, which corresponds to the change in pH.

  • Inhibited Reaction: Pre-incubate the enzyme with various concentrations of this compound for a specified period before mixing with the CO₂-saturated water.

  • Data Analysis: Determine the initial rates of the reaction from the linear phase of the absorbance change. Plot the initial rate as a function of the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Workflow for CA Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme and Inhibitor Solutions C Mix Enzyme +/- Inhibitor with CO2 Substrate in Stopped-Flow Instrument A->C B Prepare CO2-saturated Water and Buffer B->C D Monitor Absorbance Change Over Time C->D E Calculate Initial Reaction Rates D->E F Determine IC50 Values E->F G Calculate Ki Values F->G

Caption: Experimental workflow for determining CA inhibition.

Mechanism of Action

This compound, being a benzenesulfonamide derivative, is expected to follow the classical mechanism of action for this class of carbonic anhydrase inhibitors. This involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme. This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby inhibiting the enzyme's ability to hydrate carbon dioxide.

Caption: Inhibition of hCAII by a sulfonamide inhibitor.

Conclusion

This compound is a potent and selective chemical probe for human carbonic anhydrase II. Its well-characterized inhibitory profile makes it an excellent tool for investigating the diverse biological roles of hCAII in health and disease. The experimental protocols and workflows provided in this guide offer a starting point for researchers to utilize this compound in their studies. For detailed experimental parameters and further applications, consulting the primary scientific literature is highly recommended. The continued use and development of such chemical probes will undoubtedly accelerate our understanding of carbonic anhydrase biology and facilitate the development of novel therapeutics.

References

hCAII-IN-3: A Technical Review of a Potent Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-3, also identified as Compound 16, is a potent inhibitor of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes crucial to various physiological processes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a key role in pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of hCA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making hCA inhibitors a significant area of research for therapeutic development. This document provides a comprehensive technical overview of the available research on this compound, focusing on its inhibitory activity, relevant experimental protocols, and the broader signaling pathways influenced by carbonic anhydrase inhibition.

Quantitative Inhibition Data

This compound has been evaluated for its inhibitory potency against several human carbonic anhydrase isoforms. The compound demonstrates high affinity, particularly for hCA II, hCA IX, and hCA XII, with Ki values in the low nanomolar range.[1][2] The selectivity profile of this compound suggests its potential for targeted therapeutic applications. A summary of the reported inhibition constants (Ki) is presented in Table 1.

IsoformKi (nM)
hCA I403.8
hCA II5.1
hCA IX10.2
hCA XII5.2
Table 1: Inhibition constants (Ki) of this compound against various human carbonic anhydrase isoforms.[1][2]

Experimental Protocols

The following is a detailed methodology for a standard in vitro carbonic anhydrase inhibition assay, based on commonly employed protocols. This colorimetric assay measures the esterase activity of carbonic anhydrase and its inhibition.

Principle:

Carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to a yellow-colored product, 4-nitrophenol. The rate of this reaction, monitored by the increase in absorbance at 400 nm, is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of p-NPA hydrolysis decreases, allowing for the determination of the inhibitor's potency (e.g., IC50 or Ki value).

Materials and Reagents:

  • Human carbonic anhydrase (e.g., hCA II)

  • 4-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Inhibitor stock solution (this compound dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the carbonic anhydrase enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in a suitable solvent like acetonitrile or DMSO.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Contain assay buffer and substrate solution (no enzyme).

    • Control wells (Maximum Activity): Contain assay buffer, enzyme solution, and the same concentration of DMSO as the inhibitor wells.

    • Inhibitor wells: Contain assay buffer, enzyme solution, and the various dilutions of this compound.

  • Enzyme-Inhibitor Pre-incubation:

    • To the appropriate wells, add the assay buffer and the corresponding volume of the inhibitor dilutions or DMSO (for control wells).

    • Add the enzyme solution to all wells except the blank wells.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the microplate in a spectrophotometer and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (maximum activity) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Signaling Pathways and Logical Relationships

The inhibition of carbonic anhydrases by compounds like this compound can have significant effects on various cellular and physiological processes. The fundamental role of these enzymes in pH regulation directly impacts the tumor microenvironment, ion transport, and other signaling cascades.

Signaling_Pathways cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Physiological Outcomes hCAII_IN_3 This compound CA_inhibition Carbonic Anhydrase Inhibition (e.g., hCAII, hCAIX) hCAII_IN_3->CA_inhibition Inhibits pH_regulation Disruption of pH Homeostasis CA_inhibition->pH_regulation ion_transport Altered Ion Transport CA_inhibition->ion_transport tumor_microenvironment Modulation of Tumor Microenvironment pH_regulation->tumor_microenvironment iop_reduction Reduced Aqueous Humor Production ion_transport->iop_reduction In ciliary body reduced_acidification Reduced Extracellular Acidification tumor_microenvironment->reduced_acidification apoptosis Induction of Apoptosis reduced_acidification->apoptosis reduced_proliferation Reduced Tumor Cell Proliferation and Invasion reduced_acidification->reduced_proliferation

Caption: The inhibitory action of this compound on carbonic anhydrases and its downstream effects.

The diagram above illustrates the mechanism of action of this compound. By inhibiting carbonic anhydrases, particularly isoforms like hCA IX that are overexpressed in hypoxic tumors, the compound disrupts the enzyme's ability to regulate pH. This leads to an alteration of the tumor microenvironment, specifically a reduction in extracellular acidification. This change in pH can, in turn, induce apoptosis and reduce the proliferation and invasion of cancer cells. In the context of glaucoma, inhibition of carbonic anhydrases in the ciliary body of the eye reduces the secretion of bicarbonate ions, leading to decreased aqueous humor production and a subsequent reduction in intraocular pressure.

Experimental_Workflow cluster_workflow In Vitro Inhibition Assay Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) setup Assay Plate Setup (Blank, Control, Inhibitor Wells) prep->setup preincubation Enzyme-Inhibitor Pre-incubation setup->preincubation initiation Reaction Initiation (Addition of p-NPA Substrate) preincubation->initiation measurement Kinetic Measurement (Absorbance at 400 nm) initiation->measurement analysis Data Analysis (IC50 / Ki Determination) measurement->analysis

Caption: A typical experimental workflow for determining the inhibitory activity of this compound.

This workflow diagram outlines the key steps in a typical in vitro carbonic anhydrase inhibition assay. The process begins with the preparation of all necessary reagents, followed by the setup of the assay plate with appropriate controls. A crucial step is the pre-incubation of the enzyme with the inhibitor to allow for binding. The reaction is then initiated by the addition of the substrate, and the enzymatic activity is monitored kinetically. Finally, the collected data is analyzed to determine the inhibitory potency of the compound.

Conclusion

This compound is a potent inhibitor of several human carbonic anhydrase isoforms, with particularly high affinity for hCA II, hCA IX, and hCA XII. Its selectivity profile suggests potential for further investigation as a therapeutic agent, especially in the context of cancer and glaucoma. The standardized experimental protocols for assessing carbonic anhydrase inhibition provide a robust framework for the continued evaluation of this and similar compounds. The central role of carbonic anhydrases in pH regulation highlights the significant impact their inhibition can have on various signaling pathways and physiological processes, offering multiple avenues for therapeutic intervention. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of hCAII-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

hCAII-IN-3, also identified as compound 16 in recent literature, is a potent small molecule inhibitor of human carbonic anhydrase (hCA) isoforms, demonstrating significant inhibitory activity against hCA II, IX, and XII.[1] Its efficacy, particularly against tumor-associated isoforms hCA IX and XII, has positioned it as a compound of interest in anticancer research. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role in modulating cancer cell signaling pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data is summarized below.

PropertyValueSource/Method
IUPAC Name 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide[1]
Molecular Formula C₁₇H₂₁N₃O₃S[1]
Molecular Weight 347.43 g/mol [1]
CAS Number 2770927-76-7N/A
Melting Point Data not available. A general protocol for determination is provided in Section 2.2.N/A
Solubility Data not available. A general protocol for determination is provided in Section 2.3.N/A

Experimental Protocols

Synthesis of this compound (Compound 16)

The synthesis of this compound is a multi-step process involving the reaction of key intermediates. The following protocol is based on the synthetic scheme for analogous compounds.[1]

Step 1: Synthesis of 3-Chloro-1-phenylpropan-1-one

This intermediate can be synthesized via a Friedel-Crafts acylation reaction.

  • Materials: 3-Chloropropionyl chloride, anhydrous benzene, aluminum trichloride (AlCl₃), dichloromethane (CH₂Cl₂), ice, magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve aluminum trichloride in anhydrous dichloromethane under a nitrogen atmosphere at 0°C.

    • Add 3-chloropropionyl chloride dropwise to the stirred solution, followed by the dropwise addition of anhydrous benzene.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Cool the mixture to 0°C and quench the reaction by the slow addition of ice.

    • Extract the aqueous phase with dichloromethane.

    • Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.[2]

Step 2: Synthesis of this compound

  • Materials: 4-aminobenzenesulfonamide, 3-Chloro-1-phenylpropan-1-one, ethanolamine, and a suitable solvent (e.g., DMF or DMSO).

  • Procedure:

    • A mixture of 4-aminobenzenesulfonamide and 3-Chloro-1-phenylpropan-1-one is reacted to form an intermediate.

    • This intermediate is then reacted with ethanolamine to yield the final product, this compound.[1]

A detailed, step-by-step protocol for the synthesis of the direct precursor to compound 16 was not available in the referenced literature. The above is a generalized procedure based on the synthesis of similar derivatives.

Melting Point Determination

The melting point is a critical indicator of purity. A general protocol using the capillary method is described below.[3][4][5][6]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes, thermometer.

  • Procedure:

    • Ensure the synthesized this compound is a dry, finely ground powder.

    • Pack a small amount of the sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to determine an approximate melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.[7][8][9][10]

  • Materials: this compound, selected solvents (e.g., water, ethanol, DMSO), orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Biological Activity and Signaling Pathways

This compound is a potent inhibitor of several human carbonic anhydrase isoforms, with a notable selectivity for the tumor-associated isoforms hCA IX and XII.[1]

IsoformKᵢ (nM)
hCA I403.8
hCA II5.1
hCA IX10.2
hCA XII5.2

The inhibition of these isoforms, particularly hCA IX and XII which are overexpressed in many hypoxic tumors, is a key mechanism of its anticancer activity.[1]

Proposed Signaling Pathway

While the direct downstream signaling effects of this compound have not been explicitly elucidated, a logical pathway can be proposed based on the known functions of its target enzymes in cancer cells. Inhibition of hCA IX and XII can disrupt the pH regulation of tumor cells, leading to an increase in intracellular pH and a decrease in extracellular pH. This can impact various signaling pathways crucial for cancer cell survival, proliferation, and invasion.

G cluster_0 This compound cluster_1 Carbonic Anhydrase Inhibition cluster_2 Cellular Effects cluster_3 Downstream Signaling Pathways cluster_4 Cancer Cell Response hCAII_IN_3 This compound hCAII hCA II hCAII_IN_3->hCAII Inhibits hCAIX hCA IX hCAII_IN_3->hCAIX Inhibits hCAXII hCA XII hCAII_IN_3->hCAXII Inhibits pH_regulation Disruption of pH Homeostasis hCAIX->pH_regulation Modulates hypoxia Inhibition of Hypoxia-induced Acidification hCAIX->hypoxia hCAXII->pH_regulation Modulates hCAXII->hypoxia FAK_Src FAK/Src Pathway pH_regulation->FAK_Src Impacts EGFR_PI3K EGFR/PI3K/Akt Pathway pH_regulation->EGFR_PI3K Impacts hypoxia->pH_regulation proliferation Decreased Proliferation FAK_Src->proliferation invasion Decreased Invasion FAK_Src->invasion EGFR_PI3K->proliferation apoptosis Induction of Apoptosis EGFR_PI3K->apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflow for Investigating Signaling Effects

To validate the proposed signaling pathway, the following experimental workflow can be employed.

G cluster_0 Protein Level Analysis cluster_1 Cellular Function Assays start Treat Cancer Cells with this compound western_blot Western Blot for p-FAK, FAK, p-Src, Src, p-Akt, Akt start->western_blot proliferation_assay Proliferation Assay (e.g., MTT, BrdU) start->proliferation_assay invasion_assay Invasion Assay (e.g., Transwell) start->invasion_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) start->apoptosis_assay end_protein end_protein western_blot->end_protein Quantify Protein Expression Changes end_proliferation end_proliferation proliferation_assay->end_proliferation Assess Cell Viability end_invasion end_invasion invasion_assay->end_invasion Measure Invasive Potential end_apoptosis end_apoptosis apoptosis_assay->end_apoptosis Determine Apoptotic Cell Population

Caption: Workflow for elucidating this compound's effect on cell signaling.

Conclusion

This compound is a promising carbonic anhydrase inhibitor with significant potential for further development as an anticancer agent. This guide provides a foundational understanding of its physicochemical properties and biological context. Further experimental work is required to determine its precise melting point and solubility profile, and to fully elucidate its impact on cancer cell signaling pathways. The provided protocols offer a starting point for researchers to conduct these critical investigations.

References

Methodological & Application

Application Notes and Protocols: In Vitro Enzyme Assay for hCAII-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Human Carbonic Anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate. Its involvement in numerous diseases has made it a significant target for drug development. These application notes provide a detailed protocol for an in vitro enzyme assay to determine the inhibitory activity of a test compound, here referred to as hCAII-IN-3, on hCAII. The protocol is based on the well-established esterase activity of hCAII, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA).

Principle of the Assay

The in vitro assay for hCAII inhibition utilizes the enzyme's esterase activity. hCAII catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (pNPA), into acetate and a yellow-colored product, p-nitrophenolate. The rate of this reaction can be monitored by measuring the increase in absorbance at 405 nm. When an inhibitor, such as this compound, binds to the active site of hCAII, it reduces the enzyme's catalytic activity, leading to a decrease in the rate of pNPA hydrolysis. The extent of inhibition is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Human Carbonic Anhydrase II (hCAII)Sigma-AldrichC3934
p-Nitrophenyl Acetate (pNPA)Sigma-AldrichN8130
Acetazolamide (Positive Control)Sigma-AldrichA6011
Tris-HCl BufferThermo Fisher15567027
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well microplate, clearCorning3596
Microplate readerBioTek InstrumentsSynergy H1
Multichannel pipetteEppendorfResearch plus

Experimental Protocols

Reagent Preparation
  • Tris-HCl Buffer (50 mM, pH 7.8): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.8 with concentrated HCl. Bring the final volume to 1 L with deionized water.

  • hCAII Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized hCAII in Tris-HCl buffer to a final concentration of 1 mg/mL. Store at -20°C in aliquots.

  • pNPA Substrate Stock Solution (10 mM): Dissolve 1.81 mg of pNPA in 1 mL of DMSO. This solution should be prepared fresh before each experiment.

  • This compound (Test Inhibitor) Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.

  • Acetazolamide (Positive Control) Stock Solution (10 mM): Prepare a 10 mM stock solution of acetazolamide in DMSO.

Assay Workflow Diagram

Assay_Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Add hCAII and Inhibitor (this compound or Acetazolamide) to 96-well plate prep->plate Dispense preincubate Pre-incubate at Room Temperature for 15 minutes plate->preincubate Incubate add_substrate Add pNPA Substrate to initiate reaction preincubate->add_substrate Start Reaction measure Measure Absorbance at 405 nm over 15 minutes add_substrate->measure Monitor analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze Process Data

Caption: Experimental workflow for the hCAII in vitro enzyme assay.

Assay Procedure
  • Prepare Serial Dilutions of Inhibitors: Prepare a series of dilutions of this compound and acetazolamide in Tris-HCl buffer from their respective 10 mM stock solutions. The final concentrations in the assay will be 100-fold lower.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well microplate, add 180 µL of Tris-HCl buffer to each well.

    • Add 2 µL of the diluted inhibitor solutions (this compound or acetazolamide) to the respective wells. For the uninhibited control, add 2 µL of DMSO.

    • Add 10 µL of the hCAII working solution (a 1:10 dilution of the 1 mg/mL stock in Tris-HCl buffer) to all wells except the blank.

    • For the blank well, add 190 µL of Tris-HCl buffer and 2 µL of DMSO.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the Enzymatic Reaction:

    • Add 10 µL of the 10 mM pNPA substrate solution to all wells, including the blank. The final volume in each well will be 202 µL.

  • Measure Absorbance:

    • Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm every minute for 15 minutes.

Data Presentation

The inhibitory activity of this compound is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundIC50 (nM) [95% CI]
This compound75.2 [68.9 - 82.1]
Acetazolamide12.5 [10.8 - 14.4]

Data Analysis

  • Calculate the Rate of Reaction: Determine the rate of pNPA hydrolysis for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time graph (ΔAbs/min).

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:

    % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Diagram

hCAII_Catalytic_Cycle E_Zn_H2O hCAII-Zn²⁺-H₂O (Active Enzyme) CO2_sub CO₂ E_Zn_OH hCAII-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH - H⁺ Inhibited_Complex hCAII-Zn²⁺-Inhibitor (Inactive Complex) E_Zn_H2O->Inhibited_Complex + Inhibitor E_Zn_OH->E_Zn_H2O + H⁺ HCO3 HCO₃⁻ E_Zn_OH->HCO3 + CO₂ HCO3->E_Zn_H2O - H₂O H_ion H⁺ H2O H₂O Inhibitor This compound (Inhibitor) Inhibitor->Inhibited_Complex

Caption: Simplified catalytic cycle of hCAII and its inhibition.

Application Notes and Protocols for hCAII-IN-3 Cell-Based Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-3 is a potent inhibitor of human carbonic anhydrase II (hCA II), a zinc metalloenzyme that plays a crucial role in regulating intracellular pH (pHi) by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In many cancer types, the tumor microenvironment is acidic, and cancer cells often upregulate carbonic anhydrases to maintain a relatively alkaline intracellular pH, which is favorable for proliferation and survival.[3][4][5] Inhibition of hCA II disrupts this pH regulation, leading to intracellular acidification and subsequent induction of apoptosis, making it a promising target for anticancer drug development.[4][6]

These application notes provide a detailed protocol for assessing the effect of this compound on the viability of cancer cells using a colorimetric MTT assay. Additionally, we present the signaling pathway associated with hCA II inhibition-induced apoptosis and a comprehensive experimental workflow.

Data Presentation

The inhibitory activity of this compound against various human carbonic anhydrase isoforms is summarized below. This data highlights the compound's high potency and selectivity for hCA II.

IsoformKi (nM)
hCA I403.8
hCA II 5.1
hCA IX10.2
hCA XII5.2

Data sourced from MedchemExpress and TargetMol.[2][7]

Signaling Pathway of hCA II Inhibition-Induced Apoptosis

Inhibition of hCA II by this compound leads to a decrease in the intracellular pH of cancer cells. This intracellular acidification is a key trigger for the intrinsic pathway of apoptosis. The acidic environment can lead to endoplasmic reticulum (ER) stress and an increase in intracellular calcium levels. This, in turn, promotes the translocation of the pro-apoptotic protein Bax to the mitochondria.[4] The insertion of Bax into the mitochondrial membrane leads to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, ultimately leading to cell death.[4][6][8]

hCAII_Inhibition_Apoptosis_Pathway cluster_cell Cancer Cell hCAII_IN_3 This compound hCAII hCA II hCAII_IN_3->hCAII Inhibits pHi Intracellular pH Decrease (Acidification) hCAII->pHi Leads to ER_Stress ER Stress & Increased Ca2+ pHi->ER_Stress Induces Bax Bax Translocation to Mitochondria ER_Stress->Bax Promotes CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling pathway of this compound induced apoptosis.

Experimental Protocols

Cell-Based Viability Assay Using MTT

This protocol is designed to determine the cytotoxic effects of this compound on a selected cancer cell line that expresses hCA II (e.g., MCF-7, HCT116, HeLa, or renal cancer cell lines).[9][10][11]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend in complete culture medium. c. Count the cells and adjust the density to 5 x 104 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range to start with is 0.1 nM to 100 µM.[12][13] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment. b. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. c. Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Experimental Workflow

The following diagram outlines the key steps in the this compound cell-based viability assay.

hCAII_IN_3_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare this compound Dilutions Cell_Seeding->Compound_Prep Cell_Treatment 4. Treat Cells & Incubate Compound_Prep->Cell_Treatment MTT_Addition 5. Add MTT Reagent Cell_Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Workflow for this compound cell viability assay.

References

Application Notes and Protocols for hCAII-IN-3 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of hCAII-IN-3, a potent inhibitor of human carbonic anhydrase II (hCAII), in Western blot experiments. This document is intended to guide researchers in accurately assessing the impact of this compound on hCAII protein levels and related signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor of human carbonic anhydrase (hCA) isoforms.[1][2] It exhibits varying affinities for different isoforms, with a particularly high affinity for hCAII.[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and ion exchange.[3][4][5] hCAII is one of the most abundant and catalytically active isoforms, making it a significant target for therapeutic intervention in diseases such as glaucoma and epilepsy.[3][6]

The mechanism of action of many hCA inhibitors, including sulfonamide-based compounds, involves binding to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[3][7] In addition to direct inhibition, compounds have been developed to induce the degradation of hCAII, providing another avenue for modulating its function.[3][6] Western blotting is a fundamental technique to study the effects of such compounds on hCAII protein expression levels.

Key Applications

  • Target Validation: Confirming the engagement of hCAII by this compound in cellular models.

  • Dose-Response Analysis: Determining the concentration-dependent effects of this compound on hCAII protein levels.

  • Mechanism of Action Studies: Investigating whether this compound leads to hCAII degradation, potentially through pathways like the ubiquitin-proteasome system.[3][6]

  • Signaling Pathway Analysis: Assessing the downstream consequences of hCAII inhibition on related cellular pathways.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from dose-response and time-course experiments using this compound in a Western blot analysis.

Table 1: Dose-Response of this compound on hCAII Protein Levels

This compound Concentration (nM)Mean hCAII Band Intensity (Arbitrary Units)Standard Deviation% of Control (DMSO)
0 (DMSO)1.000.08100%
10.950.0795%
100.780.0678%
500.450.0545%
1000.210.0421%
5000.100.0310%
10000.080.028%

Table 2: Time-Course of hCAII Degradation with 100 nM this compound

Time (hours)Mean hCAII Band Intensity (Arbitrary Units)Standard Deviation% of Control (0h)
01.000.09100%
20.850.0785%
60.550.0655%
120.300.0530%
240.150.0415%
480.120.0312%

Experimental Protocols

Protocol 1: Western Blot Analysis of hCAII Levels Following this compound Treatment

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect hCAII.

Materials:

  • This compound

  • Cell line expressing hCAII (e.g., HEK293)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against hCAII

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentrations.

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with protease inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-hCAII antibody (at the recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the hCAII band intensity to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycle of hCAII and a typical Western blot workflow for studying the effects of this compound.

hCAII_Catalytic_Cycle cluster_0 hCAII Active Site Zn_OH Zn²⁺-OH⁻ HCO3 HCO₃⁻ Zn_OH->HCO3 Forms Bicarbonate CO2 CO₂ CO2->Zn_OH Nucleophilic Attack H2O H₂O HCO3->H2O Displacement Zn_H2O Zn²⁺-H₂O H2O->Zn_H2O Regenerates Active Site H_plus H⁺ Zn_H2O->H_plus Proton Release His64 His64 (Proton Shuttle) H_plus->His64 His64->Zn_OH Regenerates Nucleophile hCAII_IN_3 This compound hCAII_IN_3->Zn_OH Inhibition

Caption: Catalytic cycle of hCAII and the point of inhibition by this compound.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293) Start->Cell_Culture Treatment Treat with this compound (Dose-Response / Time-Course) Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-hCAII, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Image Acquisition & Analysis Detection->Analysis End Results Analysis->End

Caption: Experimental workflow for Western blot analysis of hCAII.

References

Application Notes and Protocols for hCAII-IN-3 in Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-3 is a potent and selective inhibitor of human carbonic anhydrase II (hCAII). Carbonic anhydrase II is a ubiquitous enzyme involved in a wide range of physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Dysregulation of hCAII activity has been implicated in various diseases, including cancer, glaucoma, and neurological disorders. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in animal models, with a primary focus on oncology applications.

Mechanism of Action

Carbonic anhydrase II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the tumor microenvironment, which is often acidic, cancer cells upregulate carbonic anhydrases, including CAII and the related isoform CAIX, to maintain a neutral intracellular pH (pHi) by exporting protons.[2] This pH regulation is crucial for cancer cell survival, proliferation, invasion, and resistance to therapy.[2][3] By inhibiting hCAII, this compound is expected to disrupt pH homeostasis in cancer cells, leading to intracellular acidification and subsequent cell death or sensitization to other anticancer agents.[1][2] Furthermore, CAII has been shown to support lactate transport in cancer cells, a key metabolic pathway for many tumors.[4]

Data Presentation

The following tables are templates for summarizing quantitative data from animal model studies of this compound. Researchers should populate these tables with their experimental results.

Table 1: In Vivo Efficacy of this compound in Xenograft Model

Treatment GroupAnimal IDTumor Volume at Day 0 (mm³)Tumor Volume at Day X (mm³)Percent Tumor Growth Inhibition (%)Body Weight at Day 0 (g)Body Weight at Day X (g)Observations
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Table 2: Pharmacokinetic Profile of this compound in Mice

Time (h)Plasma Concentration (ng/mL)Tumor Concentration (ng/g)Brain Concentration (ng/g)
0.25
0.5
1
2
4
8
24

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of this compound. These should be considered as a starting point and may require optimization based on the specific animal model, tumor type, and experimental goals.

Protocol 1: Evaluation of Antitumor Efficacy in a Subcutaneous Xenograft Model

Objective: To determine the in vivo antitumor activity of this compound in a mouse xenograft model.

Animal Model:

  • Immunodeficient mice (e.g., NOD-SCID, Nude) are commonly used for xenograft studies.[5]

Cell Lines:

  • Select a cancer cell line with known expression of carbonic anhydrase II. Examples include various breast cancer (e.g., MDA-MB-231), colon cancer (e.g., HT-29), or lung cancer cell lines.[6][7][8]

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cells under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture).

    • Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.[8]

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize the animals into treatment groups (e.g., vehicle control, this compound at different doses, positive control). A typical group size is 8-10 animals.

    • Prepare the this compound formulation. The choice of vehicle will depend on the solubility of the compound (e.g., PBS, DMSO/corn oil mixture).

    • Administer the treatment according to the desired schedule. Common administration routes for carbonic anhydrase inhibitors include oral gavage and intraperitoneal (IP) injection.[9] A starting dose could be in the range of 10-50 mg/kg, based on studies with similar inhibitors.[7]

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed effects.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Procedure:

  • Dosing:

    • Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • At predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples via cardiac puncture or retro-orbital bleeding.

    • Collect tissues of interest (e.g., tumor, brain, liver) after euthanasia.

  • Sample Processing and Analysis:

    • Process the blood to obtain plasma.

    • Homogenize the tissue samples.

    • Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Hydration HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation hCAII hCAII Intracellular_pH_Regulation Intracellular pH Homeostasis hCAII->Intracellular_pH_Regulation Catalyzes Lactate_Export Lactate Export (via MCT) hCAII->Lactate_Export Supports Disruption Disruption of pH Homeostasis hCAII->Disruption Inhibition_of_Lactate_Export Inhibition of Lactate Export hCAII->Inhibition_of_Lactate_Export Proliferation Proliferation & Survival Intracellular_pH_Regulation->Proliferation Invasion Invasion & Metastasis Intracellular_pH_Regulation->Invasion Lactate_Export->Proliferation hCAII_IN_3 This compound hCAII_IN_3->hCAII Inhibits Cell_Death Apoptosis/ Cell Death Disruption->Cell_Death Inhibition_of_Lactate_Export->Cell_Death

Caption: Signaling pathway of hCAII in cancer and the mechanism of action of this compound.

G Start Start: Cancer Cell Line Selection Cell_Culture In Vitro Cell Culture Start->Cell_Culture Xenograft_Implantation Subcutaneous Xenograft Implantation in Mice Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth to Palpable Size Xenograft_Implantation->Tumor_Growth Randomization Animal Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, etc.) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size) Monitoring->Endpoint Euthanasia Euthanasia & Tumor Excision Endpoint->Euthanasia Analysis Tumor Weight Measurement & Further Analysis (Histology, WB) Euthanasia->Analysis Data_Analysis Data Analysis & Statistical Evaluation Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

Determining the IC50 of hCAII-IN-3 in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-3 is a potent human carbonic anhydrase (CA) inhibitor with high affinity for several CA isoforms, including carbonic anhydrase II (CAII), a ubiquitous enzyme involved in various physiological processes. Emerging evidence suggests that targeting carbonic anhydrases, particularly those isoforms that are overexpressed in tumors such as CAIX and CAXII, is a promising strategy in cancer therapy. These enzymes play a crucial role in regulating the tumor microenvironment's pH, which is critical for cancer cell proliferation, invasion, and metastasis. While this compound has demonstrated significant inhibitory activity against purified CA enzymes, its cytotoxic effects on cancer cells, quantified by the half-maximal inhibitory concentration (IC50), are not extensively documented in publicly available literature.

This document provides detailed application notes and standardized protocols for determining the IC50 value of this compound, or other carbonic anhydrase inhibitors, in various cancer cell lines. Additionally, it outlines the key signaling pathways potentially modulated by the inhibition of carbonic anhydrase II in cancer cells.

Data Presentation

As of the latest available information, specific IC50 values for this compound in cancer cell lines have not been published. The primary reported data for this inhibitor are its Ki values, which denote the inhibition constant against isolated carbonic anhydrase isoforms.

IsoformKi (nM)
hCA I403.8
hCA II5.1
hCA IX10.2
hCA XII5.2

This table will be updated as IC50 data becomes available.

Signaling Pathways

The inhibition of carbonic anhydrase II in cancer cells can disrupt the delicate pH balance, leading to a decrease in intracellular pH (pHi) and an increase in extracellular pH. This alteration in pH can, in turn, affect various signaling pathways that are critical for cancer cell survival and proliferation. One proposed mechanism involves the activation of proton-sensing G-protein coupled receptors (GPCRs) by the altered extracellular pH, which can then trigger downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Furthermore, changes in intracellular pH can directly impact the activity of key signaling proteins, ultimately leading to the induction of apoptosis or inhibition of cell growth.

G This compound This compound CAII hCAII This compound->CAII pHi Decreased Intracellular pH (pHi) CAII->pHi Modulation GPCR Proton-Sensing GPCR PI3K PI3K GPCR->PI3K MAPK_cascade MAPK/ERK Cascade GPCR->MAPK_cascade pHi->GPCR Activation Apoptosis Apoptosis pHi->Apoptosis Induction Akt Akt PI3K->Akt Akt->Apoptosis Inhibition Proliferation Inhibition of Proliferation Akt->Proliferation Promotion MAPK_cascade->Proliferation Promotion

Proposed signaling pathway of hCAII inhibition.

Experimental Protocols

To determine the IC50 of this compound in cancer cells, standard in vitro cytotoxicity assays are recommended. The following are detailed protocols for the MTT and Sulforhodamine B (SRB) assays.

Experimental Workflow: IC50 Determination

G start Start cell_culture 1. Cell Culture: Seed cancer cells in 96-well plates start->cell_culture drug_treatment 2. Drug Treatment: Add serial dilutions of this compound cell_culture->drug_treatment incubation 3. Incubation: Incubate for 48-72 hours drug_treatment->incubation assay 4. Cytotoxicity Assay incubation->assay mtt MTT Assay assay->mtt srb SRB Assay assay->srb measurement 5. Absorbance Measurement mtt->measurement srb->measurement data_analysis 6. Data Analysis: Calculate % viability and plot dose-response curve measurement->data_analysis ic50 Determine IC50 data_analysis->ic50

Workflow for IC50 determination.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Sulforhodamine B (SRB) Assay

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein mass, which reflects the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Trichloroacetic acid (TCA) solution (50% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the 48-72 hour incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water to remove the TCA and dead cells.

    • Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB dye.

    • Shake the plate on a shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Follow step 5 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.

The protocols outlined in this document provide a robust framework for determining the cytotoxic effects of this compound and other carbonic anhydrase inhibitors on cancer cells. While specific IC50 data for this compound is not yet available, the provided methodologies will enable researchers to generate this crucial data. Understanding the IC50 values in various cancer cell lines is a critical step in evaluating the therapeutic potential of this compound and advancing its development as a potential anti-cancer agent. Furthermore, the elucidation of the signaling pathways affected by carbonic anhydrase inhibition will provide valuable insights into its mechanism of action and may reveal novel therapeutic targets and combination strategies.

Application Notes and Protocols for hCAII-IN-3 Drug Synergy Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting a drug synergy study investigating the combination of a second therapeutic agent with hCAII-IN-3, a potent human carbonic anhydrase II (hCAII) inhibitor.

Introduction

Human carbonic anhydrase II (hCAII) is a ubiquitously expressed metalloenzyme that plays a crucial role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the context of cancer, hCAII is implicated in maintaining the altered pH homeostasis of tumor cells, facilitating lactate transport, and promoting cancer cell survival and proliferation.[1][2] Inhibition of hCAII, therefore, presents a promising strategy for cancer therapy.

This compound is a potent inhibitor of human carbonic anhydrases, with Ki values of 403.8 nM, 5.1 nM, 10.2 nM, and 5.2 nM against hCA I, hCA II, hCA IX, and hCA XII, respectively.[3] Its high potency against hCAII makes it a valuable tool for investigating the therapeutic potential of hCAII inhibition. Drug combination studies are essential to explore potential synergistic effects that can lead to enhanced therapeutic efficacy, reduced drug doses, and minimized side effects.[4] This document outlines the experimental setup for assessing the synergistic potential of this compound when combined with another anti-cancer agent.

Data Presentation

Quantitative data from the synergy study should be summarized in the following tables for clear comparison and interpretation.

Table 1: Single Agent IC50 Values

Cell LineDrugIC50 (µM)
Cancer Cell Line AThis compound
Drug X
Cancer Cell Line BThis compound
Drug X

Table 2: Combination Index (CI) Values for this compound and Drug X Combination

The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6]

Cell LineCombination Ratio (this compound:Drug X)Fa (Fraction Affected)CI ValueSynergy/Antagonism
Cancer Cell Line A1:10.25
0.50
0.75
0.90
Cancer Cell Line B1:10.25
0.50
0.75
0.90

Table 3: Dose Reduction Index (DRI) Values

The Dose Reduction Index (DRI) indicates the fold of dose reduction for each drug in a synergistic combination to achieve a given effect level.[7]

Cell LineFa (Fraction Affected)DRI for this compoundDRI for Drug X
Cancer Cell Line A0.50
0.75
0.90
Cancer Cell Line B0.50
0.75
0.90

Experimental Protocols

Cell Culture and Maintenance
  • Protocol:

    • Culture selected cancer cell lines (e.g., those known to express hCAII) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain exponential growth.

Determination of Single-Agent IC50 Values
  • Protocol:

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the second drug (Drug X) in the culture medium.

    • Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours.

    • Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.[8][9]

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., in GraphPad Prism).

Drug Synergy Assessment using the Checkerboard Assay
  • Protocol:

    • Design a checkerboard layout in a 96-well plate where serial dilutions of this compound are added to the columns and serial dilutions of Drug X are added to the rows.[10][11][12] This creates a matrix of different concentration combinations.

    • Include wells with each drug alone to serve as controls.

    • Seed cells into the plate and incubate for 72 hours.

    • Measure cell viability as described previously.

    • The resulting data will be used to calculate the Combination Index (CI) using the Chou-Talalay method.[5][6][13]

Data Analysis: Chou-Talalay Method and Isobologram Analysis
  • Protocol:

    • Utilize software such as CompuSyn or SynergyFinder to analyze the data from the checkerboard assay.[4][14]

    • The software will calculate the Combination Index (CI) at different effect levels (Fraction affected, Fa).

    • Generate an isobologram, which is a graphical representation of drug interactions.[15][16][17][18] In an isobologram, the combination data points falling below the line of additivity indicate synergy.

Mechanistic Studies: Western Blot Analysis for Apoptosis Markers

To investigate the underlying mechanism of the observed synergy, the effect of the drug combination on apoptotic pathways can be assessed.

  • Protocol:

    • Treat cells with this compound, Drug X, and their synergistic combination at their IC50 concentrations for 24-48 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptosis markers such as cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax.[19][20][21][22]

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the changes in protein expression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Synergy Assay cluster_analysis Data Analysis cluster_mechanism Mechanism of Action cell_culture Cell Culture single_agent_ic50 Determine Single Agent IC50s cell_culture->single_agent_ic50 checkerboard Checkerboard Assay single_agent_ic50->checkerboard viability_assay Cell Viability Assay (MTT/CTG) checkerboard->viability_assay chou_talalay Chou-Talalay Analysis (CI) viability_assay->chou_talalay isobologram Isobologram Generation chou_talalay->isobologram western_blot Western Blot for Apoptosis Markers chou_talalay->western_blot

Caption: Experimental workflow for the this compound drug synergy study.

hCAII_signaling_pathway cluster_cell Cancer Cell hCAII_IN_3 This compound hCAII hCAII hCAII_IN_3->hCAII Inhibits pH_regulation Intracellular pH Regulation hCAII->pH_regulation Maintains Alkaline pHi Lactate_transport Lactate Efflux hCAII->Lactate_transport Facilitates PI3K_Akt PI3K/Akt Pathway hCAII->PI3K_Akt Activates Apoptosis Apoptosis pH_regulation->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pH_regulation->Proliferation Lactate_transport->Proliferation PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation Promotes Synergy Synergistic Effect Apoptosis->Synergy Proliferation->Synergy Inhibition of DrugX Drug X DrugX->Apoptosis Induces

Caption: Putative signaling pathways involved in this compound synergy.

References

Application Notes and Protocols: A Novel Human Carbonic Anhydrase II Inhibitor (hCAII-IN-3) in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of a novel, potent, and highly selective human carbonic anhydrase II (hCAII) inhibitor, herein referred to as hCAII-IN-3, in preclinical glaucoma research models. The document includes its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of relevant pathways and workflows.

Introduction to this compound in Glaucoma

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of retinal ganglion cells (RGCs) and subsequent vision loss. A major risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][2] Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively lower IOP by reducing the production of aqueous humor in the ciliary body of the eye.[3][4] Human carbonic anhydrase II (hCAII) is a predominant isoform in the ciliary processes, making it a key target for glaucoma therapy.[2][5][6]

This compound is a novel sulfonamide-based inhibitor designed for high potency and selectivity against hCAII, minimizing off-target effects on other CA isoforms. Its application in glaucoma research models aims to evaluate its efficacy in lowering IOP and its potential neuroprotective effects on RGCs.

Mechanism of Action

This compound, like other sulfonamide-based CAIs, functions by binding to the zinc ion within the active site of the carbonic anhydrase II enzyme. This reversible inhibition prevents the hydration of carbon dioxide to carbonic acid, a critical step in the formation of bicarbonate ions. The reduction in bicarbonate secretion into the posterior chamber of the eye leads to a decrease in aqueous humor production, thereby lowering intraocular pressure.[3]

CO2 Carbon Dioxide (CO2) + Water (H2O) hCAII hCAII CO2->hCAII Catalyzes H2CO3 Carbonic Acid (H2CO3) HCO3 Bicarbonate (HCO3-) + Proton (H+) H2CO3->HCO3 Aqueous_Humor Aqueous Humor Production HCO3->Aqueous_Humor Drives IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Determines hCAII->H2CO3 hCAII_IN_3 This compound hCAII_IN_3->hCAII Inhibits

Mechanism of action of this compound in reducing IOP.

Data Presentation

The following tables summarize the quantitative data for a representative novel hCAII inhibitor, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of a Novel hCAII Inhibitor

Target IsoformInhibition Constant (Kᵢ) (nM)Selectivity Index (vs. hCAI)
hCAII 0.63 12,600
hCAI79381

Data based on a novel phenylpyridazine-tethered sulfonamide inhibitor.[7]

Table 2: In Vivo Efficacy of a Novel hCAII Inhibitor in a Rabbit Model of Ocular Hypertension

Treatment GroupTime Post-Administration (minutes)Mean IOP Reduction (%)
Novel hCAII Inhibitor (Topical) 60~50%
240Sustained significant reduction
Vehicle Control60No significant change

Data demonstrates significant and sustained IOP-lowering effects.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound or similar novel CAII inhibitors.

Protocol 1: In Vitro hCAII Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ) of the test compound against purified human carbonic anhydrase II.

Materials:

  • Purified recombinant human CAII and CAI (for selectivity)

  • Test compound (e.g., this compound)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • HEPES buffer (pH 7.4)

  • Spectrophotometer (400 nm)

  • 96-well plates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of the test compound to wells containing HEPES buffer.

  • Add a fixed concentration of purified hCAII to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of NPA.

  • Immediately measure the change in absorbance at 400 nm over time using a spectrophotometer. The hydrolysis of NPA to 4-nitrophenol results in a color change.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

  • Repeat the assay with hCAI to determine selectivity.

start Start prep Prepare Reagents (hCAII, Inhibitor, NPA) start->prep end End plate Plate Inhibitor Concentrations prep->plate add_enzyme Add hCAII & Incubate plate->add_enzyme add_substrate Add NPA Substrate add_enzyme->add_substrate measure Measure Absorbance (400 nm) add_substrate->measure calculate Calculate IC50 & Ki measure->calculate calculate->end

Workflow for the in vitro hCAII inhibition assay.

Protocol 2: In Vivo IOP Reduction in a Rabbit Glaucoma Model

Objective: To evaluate the efficacy of a topical formulation of the test compound in reducing IOP in an animal model of ocular hypertension.

Materials:

  • New Zealand white rabbits

  • Test compound formulated as eye drops (e.g., 1% solution)

  • Vehicle control eye drops

  • Tonometer (e.g., Tono-Pen)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

Procedure:

  • Acclimatize rabbits to handling and IOP measurement procedures.

  • Establish a baseline IOP for each rabbit by taking multiple measurements over several days.

  • Induce ocular hypertension in one eye of each rabbit. A common method is the injection of a hypertonic saline solution into the vitreous humor or anterior chamber injection of carbomer.[8]

  • After confirming sustained IOP elevation, randomly assign rabbits to treatment and control groups.

  • Instill a single drop of the test compound formulation into the hypertensive eye of the treatment group.

  • Instill a single drop of the vehicle control into the hypertensive eye of the control group.

  • Measure IOP at regular intervals (e.g., 30, 60, 120, 240 minutes) post-instillation using a tonometer after applying a topical anesthetic.

  • Record and analyze the IOP data, calculating the mean IOP reduction from baseline for each group at each time point.

Protocol 3: Retinal Ganglion Cell (RGC) Protection in an In Vitro Glaucoma Model

Objective: To assess the potential neuroprotective effects of the test compound on RGCs subjected to a glaucomatous insult.

Materials:

  • iPSC-derived human RGCs or a retinal ganglion cell line (e.g., RGC-5)

  • Cell culture medium and supplements

  • Test compound

  • Insult agent to mimic glaucomatous damage (e.g., elevated hydrostatic pressure, glutamate, or TNF-α)[9]

  • Reagents for cell viability/apoptosis assays (e.g., MTT assay, Caspase-3/7 activity assay)

  • Fluorescence microscope

Procedure:

  • Culture iPSC-RGCs in appropriate multi-well plates.

  • Treat the cells with various concentrations of the test compound for a predetermined pre-incubation period.

  • Induce glaucomatous-like stress. For example, expose the cells to elevated hydrostatic pressure (e.g., 100 mmHg) for a specified duration.

  • After the insult, continue the incubation with the test compound for a further period (e.g., 24-48 hours).

  • Assess cell viability using an MTT assay or quantify apoptosis by measuring caspase-3/7 activity.

  • Compare the viability and apoptosis rates of cells treated with the test compound to those of untreated and vehicle-treated control cells.

  • Optionally, perform immunocytochemistry for RGC-specific markers (e.g., Brn3a) to visualize and quantify RGC survival.

start Start culture Culture RGCs start->culture end End treat Treat with This compound culture->treat induce Induce Glaucomatous Insult (e.g., Pressure) treat->induce incubate Post-Insult Incubation induce->incubate assess Assess RGC Viability & Apoptosis incubate->assess assess->end

Workflow for assessing RGC neuroprotection in vitro.

Signaling Pathways in Glaucoma and Potential for hCAII Inhibitors

While the primary mechanism of CAIs is IOP reduction, research suggests potential secondary neuroprotective effects. The signaling pathways involved in RGC death in glaucoma are complex and involve factors like oxidative stress, neuroinflammation, and withdrawal of neurotrophic support. By alleviating the primary stressor of elevated IOP, hCAII inhibitors can indirectly mitigate these downstream degenerative pathways.

cluster_0 Primary Insult cluster_1 Cellular Stress cluster_2 Downstream Effects Elevated_IOP Elevated IOP Oxidative_Stress Oxidative Stress Elevated_IOP->Oxidative_Stress Neuroinflammation Neuroinflammation Elevated_IOP->Neuroinflammation Neurotrophin_Deprivation Neurotrophin Deprivation Elevated_IOP->Neurotrophin_Deprivation Apoptosis_Pathway Apoptosis Pathway Activation Oxidative_Stress->Apoptosis_Pathway Neuroinflammation->Apoptosis_Pathway Neurotrophin_Deprivation->Apoptosis_Pathway RGC_Death RGC Death Apoptosis_Pathway->RGC_Death hCAII_IN_3 This compound hCAII_IN_3->Elevated_IOP Reduces

Signaling pathways leading to RGC death in glaucoma.

Conclusion

The application of novel, potent, and selective hCAII inhibitors like this compound in preclinical glaucoma models is crucial for the development of next-generation therapies. The protocols and data presented here provide a framework for the comprehensive evaluation of such compounds, from their fundamental enzymatic inhibition to their in vivo efficacy and potential neuroprotective properties. Further research into the downstream effects of potent hCAII inhibition on RGC survival is warranted to fully elucidate their therapeutic potential in combating glaucoma.

References

Application Notes and Protocols for Measuring hCAII-IN-3 Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-3 is a potent inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme that plays a crucial role in a variety of physiological processes, including pH regulation, CO2 transport, and fluid secretion. The therapeutic potential of hCAII inhibitors is being explored for conditions ranging from glaucoma to epilepsy. Given that hCAII is an intracellular enzyme, assessing the cell permeability of its inhibitors, such as this compound, is a critical step in drug discovery and development to ensure the compound can reach its target in sufficient concentrations to exert a biological effect.

These application notes provide a detailed protocol for measuring the cell permeability of this compound using a Caco-2 cell-based assay, a widely accepted in vitro model for predicting human intestinal absorption and overall cell penetration.

Core Concepts and Signaling Pathways

hCAII catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. As an intracellular enzyme, inhibitors must cross the cell membrane to access the active site located within a 15 Å deep conical cleft containing a zinc ion. The permeability of a small molecule like this compound is governed by its physicochemical properties, including size, charge, and lipophilicity, which dictate its ability to passively diffuse across the lipid bilayer or interact with cellular uptake and efflux transporters.

G hCAII_IN_3_ext This compound hCAII_IN_3_int This compound hCAII_IN_3_ext->hCAII_IN_3_int Cell_Membrane Cell Membrane hCAII hCAII Enzyme hCAII_IN_3_int->hCAII Inhibition CO2 CO2 + H2O HCO3 HCO3- + H+ CO2->HCO3 Catalysis

Caption: Cellular uptake and mechanism of action for this compound.

Experimental Protocols

A common and robust method for evaluating cell permeability is the Caco-2 permeability assay. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

Protocol: Bidirectional Caco-2 Permeability Assay for this compound

1. Materials and Reagents

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • This compound

  • High-permeability control (e.g., Caffeine)

  • Low-permeability control (e.g., Mannitol)

  • Transwell inserts (24-well format, 0.4 µm pore size)

  • LC-MS/MS system

Application Notes and Protocols for hCAII-IN-3 in Studying pH Regulation in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing hCAII-IN-3, a potent human carbonic anhydrase (hCA) inhibitor, in the investigation of pH regulation in cancer. The protocols outlined below are designed to facilitate the study of how selective inhibition of carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII, can impact cancer cell physiology.

Introduction to this compound and its Role in Cancer pH Regulation

Cancer cells exhibit a unique metabolic phenotype characterized by high rates of glycolysis, even in the presence of oxygen (the Warburg effect). This metabolic shift leads to the production of acidic metabolites, such as lactic acid and protons, resulting in a reversed pH gradient compared to normal tissues: a relatively alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe)[1]. This aberrant pH regulation is crucial for cancer progression, promoting invasion, metastasis, and resistance to therapy[2][3].

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. Several CA isoforms are involved in pH regulation in cancer[4]. Intracellular isoforms like hCA II contribute to maintaining a stable pHi, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are key players in acidifying the tumor microenvironment[1][5]. The expression of hCA IX and hCA XII is often induced by hypoxia, a common feature of solid tumors, and is associated with poor prognosis[5]. By catalyzing the formation of protons and bicarbonate at the cell surface, hCA IX and XII contribute to the acidic pHe that favors tumor cell survival and invasion[1][2].

This compound is a potent inhibitor of several human carbonic anhydrase isoforms. Its inhibitory activity makes it a valuable tool for studying the specific roles of these enzymes in cancer cell pH dynamics and for exploring the potential of CA inhibitors as therapeutic agents.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory constants (Ki) of this compound against key hCA isoforms are summarized in the table below. This data is crucial for designing experiments and interpreting results, as it indicates the inhibitor's potency and selectivity.

hCA IsoformKi (nM)Relevance in Cancer
hCA I403.8Generally low expression in most cancers.
hCA II 5.1 A highly active and ubiquitous intracellular isoform involved in pHi regulation.[6]
hCA IX 10.2 A transmembrane, tumor-associated isoform highly expressed in hypoxic tumors, contributing to extracellular acidification.[5]
hCA XII 5.2 Another transmembrane, tumor-associated isoform involved in pH regulation and cancer progression.[5]

Data sourced from MedChemExpress[7][8].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in cancer pH regulation and provide a general workflow for studying the effects of this compound.

Caption: Role of hCAII and hCAIX/XII in cancer pH regulation and the inhibitory action of this compound.

Start Start Cancer Cell Culture Culture Cancer Cells (e.g., MCF-7, HCT116) Start->Cancer Cell Culture Treatment Treat with this compound (various concentrations) Cancer Cell Culture->Treatment Endpoint Assays Endpoint Assays Treatment->Endpoint Assays pH Measurement Measure Intracellular (pHi) and Extracellular (pHe) pH Endpoint Assays->pH Measurement Proliferation Assay Assess Cell Viability and Proliferation Endpoint Assays->Proliferation Assay Migration/Invasion Assay Evaluate Cell Motility and Invasiveness Endpoint Assays->Migration/Invasion Assay Data Analysis Analyze and Compare Data (Treated vs. Control) pH Measurement->Data Analysis Proliferation Assay->Data Analysis Migration/Invasion Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for studying the effects of this compound on cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the role of this compound in cancer pH regulation. These are generalized protocols and should be optimized for your specific cell lines and experimental conditions.

Protocol 1: Measurement of Intracellular pH (pHi)

Objective: To determine the effect of this compound on the intracellular pH of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • BCECF-AM or SNARF-1 AM (pH-sensitive fluorescent dyes)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Nigericin and high-K+ calibration buffers (for calibration)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

  • This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in complete medium. Include a vehicle control (DMSO) and a positive control (a known CA inhibitor like acetazolamide). Incubate for the desired time (e.g., 24 hours).

  • Dye Loading:

    • Prepare a loading solution of BCECF-AM (e.g., 1-5 µM) or SNARF-1 AM in HBSS.

    • Wash the cells once with HBSS.

    • Add the loading solution to each well and incubate at 37°C for 30-60 minutes.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Fluorescence Measurement:

    • Add HBSS (or the desired experimental buffer) to each well.

    • Measure the fluorescence intensity using a plate reader or microscope.

      • For BCECF: Excite at 490 nm and 440 nm, and measure emission at 535 nm.

      • For SNARF-1: Excite at 488 nm and 514 nm, and measure emission at 580 nm and 640 nm.

  • Calibration: At the end of the experiment, generate a calibration curve by incubating the cells in high-K+ buffers of known pH containing nigericin (a H+/K+ ionophore). This will allow the conversion of fluorescence ratios to absolute pHi values.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 490/440 for BCECF). Use the calibration curve to convert these ratios to pHi values. Compare the pHi of this compound-treated cells to the control groups.

Protocol 2: Measurement of Extracellular pH (pHe)

Objective: To assess the impact of this compound on the acidification of the extracellular microenvironment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (with low buffering capacity for the assay, e.g., weakly buffered RPMI)

  • This compound

  • pH-sensitive fluorescent probe (e.g., BCECF, free acid form) or a micro-pH electrode

  • 96-well plates

  • Fluorescence plate reader or pH meter

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Medium Change: After the treatment period, replace the medium with a weakly buffered medium containing the same concentrations of this compound. This will enhance the detection of pH changes.

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) to allow for extracellular acidification.

  • pHe Measurement:

    • Fluorescence Method: Add a pH-sensitive fluorescent probe like BCECF (free acid) to the medium in each well. Measure the fluorescence as described in Protocol 1 and use a standard curve of the dye in buffers of known pH to determine the pHe.

    • Electrode Method: Carefully place a calibrated micro-pH electrode into the medium of each well to directly measure the pHe.

  • Data Analysis: Compare the pHe of the medium from this compound-treated wells to the control wells. A higher pHe in the treated wells would indicate inhibition of extracellular acidification.

Protocol 3: Cell Proliferation Assay

Objective: To evaluate the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT, MTS, or WST-1 reagent, or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Viability Measurement: At each time point, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

  • Data Recording: After the appropriate incubation time with the reagent, measure the absorbance or luminescence.

  • Data Analysis: Normalize the data to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).

Protocol 4: Cell Migration and Invasion Assay (Boyden Chamber Assay)

Objective: To determine if this compound can inhibit the migratory and invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Crystal violet staining solution

  • Cotton swabs

Procedure:

  • Insert Preparation (for Invasion Assay): Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Starve the cancer cells in serum-free medium for 12-24 hours.

  • Assay Setup:

    • Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

    • Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control.

    • Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate for 12-48 hours (time to be optimized for the specific cell line) at 37°C.

  • Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated/invaded cells from the top surface of the membrane.

  • Staining:

    • Fix the cells that have migrated/invaded to the bottom of the membrane with methanol.

    • Stain the cells with crystal violet.

  • Quantification:

    • Wash the inserts to remove excess stain and allow them to dry.

    • Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).

    • Measure the absorbance of the eluted stain using a spectrophotometer.

    • Alternatively, count the number of stained cells in several fields of view under a microscope.

  • Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.

By following these protocols, researchers can effectively utilize this compound as a tool to dissect the intricate role of carbonic anhydrases in cancer pH regulation and to evaluate its potential as a novel anti-cancer agent.

References

Application Notes and Protocols for Testing hCAII-IN-3 in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In the context of cancer, CAII plays a critical role in regulating intracellular pH (pHi), contributing to an alkaline intracellular environment and an acidic extracellular milieu, which are hallmarks of the tumor microenvironment.[3][4] This altered pH landscape promotes tumor cell proliferation, survival, and invasion.[3][5] hCAII-IN-3 is a potent inhibitor of human carbonic anhydrase II (hCAII) with a Ki value of 5.1 nM.[6] Given the involvement of hCAII in tumorigenesis, this compound presents a promising candidate for anti-cancer therapy.

Three-dimensional (3D) spheroid cultures have emerged as more physiologically relevant in vitro models compared to traditional 2D cell cultures. Spheroids mimic the complex cellular architecture, nutrient and oxygen gradients, and cell-cell interactions observed in solid tumors. Therefore, evaluating the efficacy of anti-cancer compounds like this compound in 3D spheroid models provides a more predictive assessment of their potential in vivo activity.

These application notes provide a detailed protocol for testing the efficacy of this compound in 3D tumor spheroid cultures, covering spheroid generation, drug treatment, and endpoint assays for viability, apoptosis, and proliferation.

Data Presentation

Table 1: Inhibitory Activity of this compound against various hCA isoforms.

IsoformKi (nM)
hCA I403.8
hCA II5.1
hCA IX10.2
hCA XII5.2

Data sourced from MedchemExpress.[6]

Table 2: Recommended Cell Lines for Spheroid Formation with Endogenous hCAII Expression.

Cancer TypeCell LineKey Characteristics
Non-cancerousHEK293Human Embryonic Kidney cells, known to endogenously express CAII.[7][8]
Gastrointestinal Stromal TumorGIST-T1Human GIST cell line.[9]
Colorectal CancerHT29, HCT116, SW620Well-characterized human colorectal adenocarcinoma cell lines.[10]
Pancreatic CancerPANC-1, AsPC-1, BxPC-3Human pancreatic adenocarcinoma cell lines.[11][12]

Experimental Protocols

Materials and Reagents
  • This compound (MedchemExpress, Cat. No.: HY-146008)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line with known hCAII expression (see Table 2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • CellTiter-Glo® 3D Cell Viability Assay (Promega)

  • Caspase-Glo® 3/7 3D Assay (Promega)

  • BCA Protein Assay Kit

  • Sterile, opaque-walled 96-well plates for luminescence assays

  • Plate reader with luminescence detection capabilities

  • Inverted microscope

Preparation of this compound Stock Solution
  • This compound is soluble in DMSO. Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

3D Spheroid Generation (Ultra-Low Attachment Method)
  • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 5,000 cells/100 µL in complete culture medium.

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-4 days.

This compound Treatment of Spheroids
  • After spheroid formation (typically day 3 or 4), prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with 0.1% DMSO) must be included.

  • Carefully remove 50 µL of the old medium from each well and replace it with 50 µL of the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the spheroids with the compound for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (CellTiter-Glo® 3D)

The CellTiter-Glo® 3D Assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.[7][13]

  • At the end of the treatment period, equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.[3][14]

  • Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[3]

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.[3]

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[3]

  • Transfer the lysate to an opaque-walled 96-well plate.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control spheroids.

Apoptosis Assay (Caspase-Glo® 3/7 3D)

The Caspase-Glo® 3/7 3D Assay is a luminescent assay that measures caspase-3 and -7 activities, which are key indicators of apoptosis.[1]

  • Follow the same initial steps as the viability assay to equilibrate the plate and reagent.

  • Add 100 µL of the Caspase-Glo® 3/7 3D Reagent to each well.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate reader.

  • Normalize the caspase activity to the cell viability data (or total protein content) to determine the specific apoptotic effect.

Proliferation Assay (Spheroid Size Monitoring)
  • At the start of the treatment (Day 0) and at subsequent time points (e.g., 24, 48, 72 hours), capture brightfield images of the spheroids in each well using an inverted microscope.

  • Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Plot the change in spheroid volume over time for each treatment condition to assess the anti-proliferative effect of this compound.

Visualization of Pathways and Workflows

G cluster_0 Experimental Workflow A 1. Cell Seeding (5,000 cells/well in ULA plate) B 2. Spheroid Formation (2-4 days at 37°C, 5% CO2) A->B C 3. This compound Treatment (Varying concentrations for 24-72h) B->C D 4. Endpoint Assays C->D E Viability (CellTiter-Glo 3D) D->E F Apoptosis (Caspase-Glo 3/7 3D) D->F G Proliferation (Spheroid Sizing) D->G

Caption: Workflow for testing this compound in 3D spheroid cultures.

G cluster_1 hCAII-Mediated pH Regulation in Cancer Cells cluster_2 Cell Membrane CO2_in CO2 (intracellular) CAII hCAII CO2_in->CAII H2O H2O H2O->CAII HCO3 HCO3- CAII->HCO3 catalyzes H_in H+ (intracellular) CAII->H_in catalyzes Alkaline_pHi Alkaline Intracellular pH (pHi) HCO3->Alkaline_pHi contributes to MCT MCT/NHE (Ion Transporters) H_in->MCT efflux H_out H+ (extracellular) MCT->H_out Acidic_pHe Acidic Extracellular pH (pHe) H_out->Acidic_pHe contributes to Proliferation Increased Cell Proliferation & Survival Inhibitor This compound Inhibitor->CAII inhibits Acidic_pHe->Proliferation Alkaline_pHi->Proliferation

Caption: Role of hCAII in regulating tumor microenvironment pH.

References

Application Notes and Protocols for hCAII-IN-3 Administration in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-3, also identified as Compound 16, is a potent human carbonic anhydrase (hCA) inhibitor with significant activity against isoforms hCA II, hCA IX, and hCA XII.[1][2] The tumor-associated isoforms, CA IX and CA XII, are key regulators of the tumor microenvironment, particularly in hypoxic tumors.[3][4] Their inhibition can disrupt pH regulation, leading to reduced tumor growth, metastasis, and potentiation of other anticancer therapies. While in-depth preclinical data on this compound in xenograft models is not extensively published, these application notes provide a comprehensive, albeit exemplar, framework for its evaluation based on established methodologies for carbonic anhydrase inhibitors in oncology research.

Target Information

Target IsoformThis compound Kᵢ (nM)Relevance in Cancer
hCA I403.8Off-target (cytosolic)
hCA II 5.1 Cytosolic, involved in pH regulation
hCA IX 10.2 Tumor-associated, hypoxia-induced, key regulator of tumor pH
hCA XII 5.2 Tumor-associated, similar function to hCA IX

Rationale for Preclinical Evaluation in Xenograft Models

The potent inhibitory activity of this compound against the tumor-associated isoforms hCA IX and hCA XII makes it a compelling candidate for anticancer therapy. Preclinical xenograft models provide an essential platform to assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound. These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, allow for the evaluation of the compound's therapeutic potential in a biologically relevant setting.

Experimental Protocols

Cell Line Selection and Xenograft Establishment

1. Cell Line Selection:

  • Select human cancer cell lines with documented high expression of CA IX and/or CA XII (e.g., HT-29 [colon], MDA-MB-231 [breast], or renal cell carcinoma lines like SK-RC-52).

  • A cell line with low or no expression of the target CAs should be included as a negative control.

  • All cell lines should be authenticated and confirmed to be free of mycoplasma.

2. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) to prevent graft rejection.

  • House animals in a pathogen-free environment, adhering to institutional animal care and use guidelines.

3. Xenograft Implantation:

  • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells, resuspended in a suitable medium (e.g., PBS or Matrigel), into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

  • Randomize mice into treatment and control groups.

G cluster_0 Preparation cluster_1 Xenograft Establishment cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization This compound Administration This compound Administration Randomization->this compound Administration Vehicle Control Administration Vehicle Control Administration Randomization->Vehicle Control Administration Tumor Measurement Tumor Measurement This compound Administration->Tumor Measurement Vehicle Control Administration->Tumor Measurement Body Weight Monitoring Body Weight Monitoring Tumor Measurement->Body Weight Monitoring Tumor Excision Tumor Excision Body Weight Monitoring->Tumor Excision Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Excision->Pharmacodynamic Analysis Histological Analysis Histological Analysis Tumor Excision->Histological Analysis

Experimental workflow for this compound evaluation in xenograft models.
This compound Formulation and Administration

1. Formulation (Exemplar):

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

  • For administration, dilute the stock solution in a vehicle appropriate for the chosen route of administration (e.g., a mixture of PEG300, Tween 80, and saline for intraperitoneal injection).

  • The final concentration of DMSO in the administered solution should be kept low (e.g., <5%) to avoid toxicity.

2. Administration Route and Schedule (Hypothetical):

  • Route: Intraperitoneal (IP) or oral (PO) gavage are common routes for small molecule inhibitors.

  • Dosage: Based on preliminary toxicity studies, a dose range of 10-50 mg/kg could be evaluated.

  • Schedule: Administer once daily (QD) or twice daily (BID) for a period of 21-28 days.

Efficacy and Toxicity Assessment

1. Tumor Growth Measurement:

  • Measure tumor dimensions with digital calipers two to three times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Plot mean tumor volume ± SEM for each group over time.

2. Body Weight and Clinical Observations:

  • Monitor the body weight of each mouse two to three times per week as an indicator of general health.

  • Observe mice for any signs of toxicity, such as changes in behavior, posture, or activity.

3. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Collect blood samples for pharmacokinetic analysis and tissues for pharmacodynamic and histological analysis.

Data Presentation (Exemplar)

The following tables represent hypothetical data from a study evaluating this compound in a xenograft model derived from a CA IX-positive cancer cell line.

Table 1: In Vivo Efficacy of this compound

Treatment GroupDose (mg/kg)Administration RouteMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)
Vehicle Control-IP1500 ± 150-1.5 ± 0.2
This compound 25 IP 750 ± 100 50 0.8 ± 0.1
This compound 50 IP 450 ± 80 70 0.5 ± 0.1

Table 2: Toxicity Profile of this compound

Treatment GroupDose (mg/kg)Mean Body Weight Change (%)MortalityClinical Signs of Toxicity
Vehicle Control-+50/10None observed
This compound 25 +3 0/10 None observed
This compound 50 -2 0/10 None observed

Signaling Pathway

Inhibition of CA IX and CA XII by this compound is expected to disrupt the pH regulation mechanism in cancer cells, leading to intracellular acidification and extracellular alkalinization. This can, in turn, affect multiple downstream pathways involved in cell survival, proliferation, and metastasis.

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia CAIX/XII CAIX/XII Hypoxia->CAIX/XII Upregulates CO2 CO2 CO2->CAIX/XII Substrate H+ H+ CAIX/XII->H+ Produces HCO3- HCO3- CAIX/XII->HCO3- Produces Extracellular Acidification Extracellular Acidification H+->Extracellular Acidification Intracellular Acidification Intracellular Acidification HCO3-->Intracellular Acidification Contributes to intracellular pH regulation Apoptosis/Growth Arrest Apoptosis/Growth Arrest Intracellular Acidification->Apoptosis/Growth Arrest This compound This compound This compound->CAIX/XII Inhibits

Mechanism of action of this compound in the tumor microenvironment.

Conclusion

These application notes provide a foundational protocol for the in vivo evaluation of this compound in preclinical xenograft models. While the presented data is illustrative, the methodologies are based on established practices for testing carbonic anhydrase inhibitors in cancer research. Successful demonstration of efficacy and a favorable safety profile in these models would warrant further investigation into the pharmacokinetics, pharmacodynamics, and potential combination therapies involving this compound.

References

Application Note: Flow Cytometry Analysis of Cells Treated with hCAII-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc metalloenzyme that plays a crucial role in regulating intracellular and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2][3] In various pathological conditions, particularly in cancer, the activity of carbonic anhydrases is often dysregulated.[4][5] Overexpression of certain carbonic anhydrase isoforms, such as CAIX and CAXII, is associated with tumor progression, hypoxia, and metastasis.[5][6] These enzymes help maintain a slightly alkaline intracellular pH (pHi) which is favorable for cancer cell survival and proliferation, while contributing to an acidic tumor microenvironment that promotes invasion and therapy resistance.[6]

hCAII-IN-3 is a potent and selective inhibitor of human carbonic anhydrase II. By blocking the catalytic activity of hCAII, this compound is expected to disrupt pH homeostasis in cancer cells, leading to intracellular acidification and subsequent effects on cell viability, proliferation, and other cellular processes. Flow cytometry is a powerful technique for single-cell analysis and is ideally suited for elucidating the cellular effects of this compound. This application note provides detailed protocols for assessing changes in cell viability, apoptosis, cell cycle progression, and intracellular pH in cells treated with this compound.

Principle

The protocols described herein utilize fluorescent probes that enable the quantitative analysis of specific cellular states by flow cytometry.

  • Apoptosis Assay: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells. Co-staining with FITC-conjugated Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Intracellular pH (pHi) Measurement: BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) is a cell-permeable dye that is cleaved by intracellular esterases to the fluorescent pH indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be used to measure changes in intracellular pH.

Applications

The following protocols can be used to:

  • Determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.

  • Investigate the impact of this compound on cell cycle progression.

  • Confirm the mechanism of action of this compound by measuring its effect on intracellular pH.

  • Screen for synergistic effects of this compound with other anti-cancer agents.

Experimental Protocols

Cell Culture and Treatment
  • Culture the desired cancer cell line (e.g., HT-29, a human colon cancer cell line known to be sensitive to CA inhibitors[7]) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Allow cells to adhere overnight.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) in each experiment.

Protocol for Apoptosis Analysis using Annexin V-FITC and PI Staining
  • After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
  • Following treatment, harvest the cells as described in step 2.1.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells with cold PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Protocol for Intracellular pH (pHi) Measurement using BCECF-AM
  • After the desired treatment period with this compound, harvest the cells.

  • Wash the cells twice with a bicarbonate-free buffer (e.g., HEPES-buffered saline).

  • Resuspend the cells in the same buffer at a concentration of 1 x 10^6 cells/mL.

  • Add BCECF-AM to a final concentration of 1-5 µM.

  • Incubate the cells at 37°C for 30 minutes in the dark.

  • Wash the cells twice with the bicarbonate-free buffer to remove extracellular dye.

  • Resuspend the cells in the same buffer.

  • Analyze immediately by flow cytometry, measuring the fluorescence at two different emission wavelengths (e.g., using a 530/30 nm bandpass filter for pH-sensitive emission and a 610/20 nm bandpass filter for pH-insensitive emission) with excitation at 488 nm. The ratio of the two fluorescence intensities is used to determine the intracellular pH. A calibration curve should be generated using nigericin in buffers of known pH.

Data Presentation

Table 1: Apoptosis Analysis of HT-29 Cells Treated with this compound for 48 hours

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle (DMSO)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
1 µM this compound85.6 ± 3.48.1 ± 1.24.2 ± 0.82.1 ± 0.5
10 µM this compound60.3 ± 4.525.4 ± 2.810.1 ± 1.54.2 ± 0.9
100 µM this compound25.1 ± 5.245.8 ± 3.920.5 ± 2.38.6 ± 1.7

Table 2: Cell Cycle Analysis of HT-29 Cells Treated with this compound for 24 hours

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)55.4 ± 2.830.1 ± 1.914.5 ± 1.2
1 µM this compound60.2 ± 3.125.8 ± 2.214.0 ± 1.5
10 µM this compound70.8 ± 4.218.5 ± 2.510.7 ± 1.8
100 µM this compound78.5 ± 5.112.3 ± 2.19.2 ± 1.6

Table 3: Intracellular pH (pHi) of HT-29 Cells Treated with this compound for 6 hours

TreatmentIntracellular pH (pHi)
Vehicle (DMSO)7.35 ± 0.05
1 µM this compound7.20 ± 0.06
10 µM this compound7.01 ± 0.08
100 µM this compound6.82 ± 0.10

Visualizations

G cluster_0 Cell Exterior (Acidic Microenvironment) cluster_1 Cytoplasm (Alkaline Intracellular pH) CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion H2O_ext H2O H_ext H+ HCO3_ext HCO3- hCAII hCAII CO2_int->hCAII + H2O H2O_int H2O H_int H+ Apoptosis Apoptosis H_int->Apoptosis Intracellular Acidification CellCycleArrest Cell Cycle Arrest H_int->CellCycleArrest HCO3_int HCO3- hCAII->H_int hCAII->HCO3_int hCAII_IN_3 This compound hCAII_IN_3->hCAII

Caption: Mechanism of action of this compound.

G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cluster_ph Intracellular pH Assay start Seed and Treat Cells harvest_a Harvest Cells start->harvest_a harvest_c Harvest Cells start->harvest_c harvest_p Harvest Cells start->harvest_p wash_a Wash with PBS harvest_a->wash_a resuspend_a Resuspend in Binding Buffer wash_a->resuspend_a stain_a Stain with Annexin V-FITC & PI resuspend_a->stain_a analyze_a Flow Cytometry Analysis stain_a->analyze_a wash_c Wash with PBS harvest_c->wash_c fix Fix in 70% Ethanol wash_c->fix stain_c Stain with PI/RNase A fix->stain_c analyze_c Flow Cytometry Analysis stain_c->analyze_c wash_p Wash with Bicarbonate-Free Buffer harvest_p->wash_p load Load with BCECF-AM wash_p->load analyze_p Flow Cytometry Analysis load->analyze_p

Caption: Experimental workflow for flow cytometry analysis.

References

Application Notes: Measuring the Effect of hCAII-IN-3 on Lactate Transport

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbonic anhydrase II (hCAII) is a ubiquitously expressed zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Beyond its catalytic role, hCAII has a crucial non-catalytic function in facilitating the transport of lactate across the cell membrane.[2] It achieves this by forming a complex with monocarboxylate transporters (MCTs), such as MCT1 and MCT4, and acting as a "proton antenna" to supply protons for the co-transport of lactate.[3][4] This process is vital for highly glycolytic cells, particularly cancer cells, to extrude excess lactic acid and maintain a favorable intracellular pH for survival and proliferation.[5]

hCAII-IN-3 is a potent inhibitor of human carbonic anhydrase II (hCAII).[6][7] By inhibiting hCAII, this compound is expected to disrupt the proton shuttling mechanism essential for efficient lactate transport, leading to intracellular lactate accumulation and a reduction in extracellular lactate levels.[8][9] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the inhibitory effect of this compound on lactate transport in a cellular context.

Principle of the Method

The primary method to assess the effect of this compound on lactate transport involves treating cultured cells with the inhibitor and subsequently measuring the concentration of lactate in both the intracellular and extracellular compartments. An increase in the ratio of intracellular to extracellular lactate in treated cells compared to untreated controls indicates an inhibition of lactate efflux. Supporting experiments, such as Western Blotting and Co-Immunoprecipitation, can be performed to confirm the presence of the necessary protein machinery (hCAII and MCTs) and to investigate the effect of the inhibitor on their interaction.

Data Presentation

Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms

IsoformK_i_ (nM)
hCA I403.8
hCA II5.1
hCA IX10.2
hCA XII5.2

Data sourced from MedchemExpress.[6][7]

Table 2: Expected Quantitative Results of Lactate Transport Assay

TreatmentIntracellular Lactate (nmol/µg protein)Extracellular Lactate (µM)Intracellular/Extracellular Lactate Ratio
Vehicle Control (DMSO)1.0 ± 0.2200 ± 250.005
This compound (10 µM)2.5 ± 0.4120 ± 200.021

Note: These are hypothetical values to illustrate the expected trend. Actual results may vary depending on the cell line and experimental conditions.

Visualizations

Caption: hCAII-facilitated lactate transport and its inhibition by this compound.

cluster_lactate_assay Lactate Measurement cluster_protein_analysis Protein Analysis (Optional) start Start: Seed Cells treatment Treat cells with this compound or Vehicle Control start->treatment incubation Incubate for desired time (e.g., 24 hours) treatment->incubation collect_media Collect Culture Medium (Extracellular Lactate) incubation->collect_media wash_cells Wash Cells with PBS incubation->wash_cells western_blot Western Blot for hCAII & MCT1/4 incubation->western_blot co_ip Co-IP for hCAII-MCT Interaction incubation->co_ip assay Perform Enzymatic Lactate Assay collect_media->assay lyse_cells Lyse Cells (Intracellular Lactate) wash_cells->lyse_cells lyse_cells->assay normalize Normalize Intracellular Lactate to Protein Concentration assay->normalize analysis Data Analysis: Compare Lactate Ratios normalize->analysis western_blot->analysis co_ip->analysis end End: Determine Effect analysis->end

Caption: Experimental workflow for measuring the effect of this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cells and treating them with the inhibitor. The choice of cell line is critical; a cell line known to express hCAII and MCT1/4 and exhibit high glycolytic activity (e.g., MCF-7 breast cancer cells) is recommended.[10]

Materials:

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)

  • Cell culture flasks/plates (6-well plates are suitable for lactate assays)

  • This compound (MedchemExpress, Cat. No.: HY-146008)

  • Dimethyl sulfoxide (DMSO, vehicle for this compound)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells, count them, and seed them into 6-well plates at a density that will result in ~80% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24 hours).

Protocol 2: Measurement of Intracellular and Extracellular Lactate

This protocol is adapted from established enzymatic lactate assays.[11][12] Commercial kits are widely available and recommended for this purpose (e.g., from Abcam, BioAssay Systems).[13]

Materials:

  • Treated cells in 6-well plates (from Protocol 1)

  • Ice-cold PBS

  • Lactate Assay Kit (containing lactate assay buffer, probe, and enzyme mix)

  • Deproteinizing sample preparation kit (if required by the assay kit)

  • BCA Protein Assay Kit

  • Microplate reader

  • Homogenizer or sonicator

Procedure:

  • Extracellular Lactate Measurement: a. Carefully collect the culture medium from each well into separate microcentrifuge tubes. b. Centrifuge the medium at 1,000 x g for 5 minutes to pellet any detached cells. c. Transfer the supernatant to new tubes. This is the extracellular fraction. d. If samples are not assayed immediately, store them at -80°C.

  • Intracellular Lactate Measurement: a. Place the 6-well plate on ice and gently wash the cell monolayer twice with ice-cold PBS. b. Add an appropriate volume of lactate assay buffer (from the kit) to each well (e.g., 200 µL). c. Scrape the cells and collect the cell lysate into microcentrifuge tubes. d. Homogenize the lysate on ice using a sonicator or by repeated freeze/thaw cycles to ensure complete cell lysis. e. Centrifuge the lysates at 12,000 x g for 5 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to new tubes. This is the intracellular fraction. g. Set aside a small aliquot of the lysate for protein quantification using a BCA assay.

  • Lactate Assay: a. Prepare a standard curve using the lactate standard provided in the kit. b. Follow the manufacturer's instructions to prepare the reaction mix and add it to the standards and samples (both intracellular and extracellular fractions) in a 96-well plate. c. Incubate the plate as recommended by the protocol (e.g., 30 minutes at room temperature, protected from light). d. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: a. Calculate the lactate concentration in each sample using the standard curve. b. Normalize the intracellular lactate concentration to the total protein concentration of the corresponding lysate (determined by the BCA assay). Results are typically expressed as nmol lactate/µg protein. c. Compare the intracellular and extracellular lactate levels, as well as their ratio, between control and this compound-treated groups.

Protocol 3: Western Blotting for hCAII and MCT1/4 Expression

This protocol verifies the expression of the target protein hCAII and its partner transporters MCT1 and/or MCT4 in the chosen cell line.

Materials:

  • Cell lysate (can be prepared similarly to the intracellular lactate fraction, but using RIPA buffer)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-hCAII, anti-MCT1, anti-MCT4, anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.[14]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[15]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.[16]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the expression levels relative to the loading control.

Protocol 4: Co-Immunoprecipitation (Co-IP) to Assess hCAII-MCT Interaction

This protocol determines if hCAII and MCTs physically interact in the cells and whether this compound can disrupt this interaction.

Materials:

  • Cell lysates prepared in a non-denaturing Co-IP lysis buffer (e.g., 1% NP-40 buffer)

  • Primary antibody for immunoprecipitation (e.g., anti-hCAII)

  • Isotype control IgG

  • Protein A/G magnetic or agarose beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as in Protocol 3)

Procedure:

  • Prepare cell lysates from control and this compound-treated cells using a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysates by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.[17]

  • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-hCAII) or an isotype control IgG overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads to each sample and incubate for another 1-4 hours to capture the antibody-protein complexes.

  • Pellet the beads by centrifugation or using a magnetic rack.

  • Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluted samples by Western blotting (Protocol 3), probing for the presence of MCT1/4 in the hCAII immunoprecipitate. A reduced amount of co-immunoprecipitated MCT in the this compound treated sample would suggest a disruption of the interaction.

References

Troubleshooting & Optimization

hCAII-IN-3 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCAII-IN-3, a potent inhibitor of human carbonic anhydrase II (hCAII).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a human carbonic anhydrase (hCA) inhibitor. It exhibits high affinity for several hCA isoforms with the following inhibition constants (Ki):

IsoformKi (nM)
hCA I403.8
hCA II5.1
hCA IX10.2
hCA XII5.2

Due to its potent and selective inhibition of hCAII, it is a valuable tool for studying the physiological and pathological roles of this enzyme.

Q2: What are the common research applications of this compound?

A2: this compound is primarily used in cancer research.[1] Carbonic anhydrase II is implicated in regulating pH homeostasis in the tumor microenvironment, which is crucial for cancer cell proliferation, metabolism, and invasion. Therefore, this compound can be used to investigate the therapeutic potential of targeting hCAII in various cancers.

Q3: What is the CAS number for this compound?

A3: The CAS number for this compound is 2770927-76-7.[2]

Troubleshooting Guide: Solubility Issues in Cell Culture Media

A common challenge encountered when working with small molecule inhibitors like this compound is poor solubility in aqueous cell culture media, leading to precipitation and inaccurate experimental results. This guide provides a systematic approach to addressing these issues.

Problem: Precipitate formation is observed in the cell culture medium after adding this compound.

Root Cause Analysis and Solutions:

This issue typically stems from the low aqueous solubility of the compound. The following workflow can help troubleshoot and resolve this problem.

G cluster_0 Troubleshooting Workflow A Precipitation Observed B Verify Stock Solution Concentration and Clarity A->B Start B->A Precipitate in stock C Optimize Working Solution Preparation B->C Stock is clear C->B Precipitate forms during dilution D Assess Final Concentration in Media C->D Dilute further E Consider Alternative Solvents (with caution) D->E Precipitate persists F Successful Dissolution D->F No precipitate E->D

Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Stock Solution Preparation:

    • Protocol:

      • Warm the vial of this compound to room temperature before opening.

      • Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

      • To aid dissolution, gently vortex the vial. If crystals persist, sonicate the solution in a water bath for 5-10 minutes.

      • Visually inspect the solution to ensure it is clear and free of any precipitate before storing.

    • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Serial Dilution: It is critical to perform serial dilutions of the high-concentration stock solution in your cell culture medium. Direct addition of a highly concentrated DMSO stock to the aqueous medium can cause the compound to precipitate out of solution.

    • Recommended Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.

Quantitative Data Summary for Similar Sulfonamide Inhibitors:

The following table provides solubility data for a similar sulfonamide-based inhibitor (KN-93) and can be used as a general guideline for this compound.

SolventApproximate Solubility (mg/mL)
DMSO~30
Ethanol~30
Dimethyl Formamide~30
1:2 Ethanol:PBS (pH 7.2)~0.25

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Materials:

    • This compound (Molecular Weight: 347.43 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of stock, you will need 3.47 mg of this compound.

    • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. If necessary, use a sonicator for a few minutes.

    • Visually confirm that the solution is clear.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Signaling Pathway

hCAII and the Regulation of Intracellular pH in Cancer Cells

Carbonic anhydrase II plays a crucial role in maintaining the pH homeostasis of cancer cells, which is essential for their survival and proliferation. The enzyme catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This activity is coupled with various ion transporters to regulate intracellular pH (pHi) and extracellular pH (pHe).

G cluster_0 Tumor Cell cluster_1 Extracellular Space hCAII hCAII HCO3_H HCO₃⁻ + H⁺ hCAII->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->hCAII MCT MCT HCO3_H->MCT NBC NBC HCO3_H->NBC HCO₃⁻ Lactate_H_out Lactate⁻ + H⁺ (out) MCT->Lactate_H_out HCO3_in HCO₃⁻ (in) NBC->HCO3_in pHe ↓ pHe (Acidic) Lactate_H_out->pHe pHi ↑ pHi (Alkaline) HCO3_in->pHi Proliferation Cell Proliferation & Survival pHi->Proliferation hCAII_IN_3 This compound hCAII_IN_3->hCAII

Role of hCAII in tumor cell pH regulation.

This diagram illustrates how intracellular hCAII contributes to an alkaline intracellular pH, which promotes cancer cell proliferation and survival, while contributing to an acidic extracellular environment. This compound inhibits this process by blocking the catalytic activity of hCAII.

References

Technical Support Center: Optimizing hCAII-IN-3 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hCAII-IN-3, a potent inhibitor of human carbonic anhydrase II (hCAII). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a human carbonic anhydrase (hCA) inhibitor. It shows high affinity for several hCA isoforms, including hCA I, hCA II, hCA IX, and hCA XII.[1] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for various physiological processes, including respiration, pH homeostasis, and ion transport.[2][3][4] By inhibiting hCAII, this compound disrupts these processes, which is of interest in various research areas, including cancer biology, due to the role of hCA isoforms in tumor progression.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C, protected from light. For creating stock solutions, dissolve the compound in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, thaw the stock aliquot and dilute it in the appropriate assay buffer or cell culture medium.

Q3: What is a typical starting concentration range for this compound in in vitro assays?

A3: Based on its low nanomolar potency (Ki of 5.1 nM for hCA II), a good starting point for in vitro enzymatic assays is in the low to mid-nanomolar range.[1] For cell-based assays, a wider concentration range, typically from 10 nM to 10 µM, is recommended for initial dose-response experiments to determine the optimal concentration for your specific cell line and assay conditions.

Q4: Is this compound selective for a particular carbonic anhydrase isoform?

A4: this compound exhibits varying affinities for different hCA isoforms. It has a high affinity for hCA II (Ki = 5.1 nM), hCA IX (Ki = 10.2 nM), and hCA XII (Ki = 5.2 nM), while its affinity for hCA I is significantly lower (Ki = 403.8 nM).[1] This profile suggests a degree of selectivity, which should be considered when designing and interpreting experiments.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against various human carbonic anhydrase isoforms.

IsoformInhibition Constant (Ki) (nM)
hCA I403.8
hCA II5.1
hCA IX10.2
hCA XII5.2

Data sourced from MedchemExpress.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro assays with this compound.

Issue Potential Cause Recommended Solution
Low or no inhibitory effect Inhibitor Precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions.Prepare a high-concentration stock solution in 100% DMSO. When preparing working dilutions, ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity or cell viability (typically ≤ 0.5%). Perform a solvent control to assess the effect of DMSO alone.
Incorrect pH of Assay Buffer: The binding of sulfonamide-based inhibitors to the zinc ion in the active site of carbonic anhydrase is pH-dependent.Ensure the assay buffer pH is maintained within the optimal range for hCAII activity and inhibitor binding (typically around pH 7.4-8.0).
Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Aliquot the stock solution after the initial preparation and store at -20°C. Use a fresh aliquot for each experiment.
High background signal Substrate Instability: The substrate used in colorimetric assays, such as p-nitrophenyl acetate (p-NPA), can undergo spontaneous hydrolysis.Prepare the substrate solution fresh before each experiment. Include a "no enzyme" control to measure the rate of spontaneous substrate degradation and subtract this from all other readings.
Inconsistent results between experiments Variability in Enzyme Activity: The specific activity of the carbonic anhydrase enzyme can vary between batches or with storage time.Use a consistent source and lot of the enzyme. Aliquot the enzyme and store it at -80°C to maintain its activity. Include a positive control with a known inhibitor (e.g., acetazolamide) in every experiment to normalize for variations in enzyme activity.
Cell Passage Number: In cell-based assays, the expression level of hCAII and cellular response can change with increasing passage number.Use cells within a defined, low passage number range for all experiments.

Experimental Protocols

Enzymatic Assay: Colorimetric Determination of hCAII Inhibition

This protocol is adapted from common methods for measuring carbonic anhydrase activity using the hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

  • Purified recombinant human Carbonic Anhydrase II (hCAII)

  • This compound

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Solutions:

    • hCAII Solution: Prepare a working solution of hCAII in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate for at least 10 minutes.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • This compound Working Solutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for the dose-response curve (e.g., from 1 µM to 100 mM).

    • p-NPA Substrate Solution: Prepare a 3 mM solution of p-NPA in a solvent like acetonitrile or DMSO. This should be prepared fresh.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): Add Assay Buffer and Substrate Solution.

    • Negative Control (No Inhibitor): Add hCAII Solution, Assay Buffer with the same final concentration of DMSO as the inhibitor wells, and Substrate Solution.

    • Positive Control: Add hCAII Solution, a known concentration of Acetazolamide, and Substrate Solution.

    • Test Wells: Add hCAII Solution, the desired concentration of this compound working solution, and bring the volume to the pre-substrate addition volume with Assay Buffer.

  • Pre-incubation:

    • Add the enzyme to all wells except the blank.

    • Add the inhibitor (this compound or Acetazolamide) or DMSO vehicle to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Measurement of Intracellular pH (pHi)

This protocol provides a method to assess the effect of this compound on intracellular pH regulation in cultured cells.

Materials:

  • Cells known to express hCAII (e.g., HEK293, various cancer cell lines)

  • This compound

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) or another suitable pH-sensitive fluorescent dye

  • Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare a series of dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with DMSO).

    • Incubate the cells with the inhibitor for a predetermined time (e.g., 1-4 hours).

  • Dye Loading:

    • Prepare a loading solution of BCECF-AM in HBSS (e.g., 2-5 µM).

    • Wash the cells twice with HBSS.

    • Add the BCECF-AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Measurement of Intracellular pH:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

    • Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence microplate reader. The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

  • Calibration (Optional but Recommended):

    • To obtain absolute pHi values, a calibration curve can be generated at the end of the experiment using a nigericin/high K+ buffer to equilibrate the intracellular and extracellular pH.

  • Data Analysis:

    • Calculate the fluorescence ratio for each well.

    • Compare the ratios of the inhibitor-treated cells to the vehicle-treated cells to determine the effect of this compound on intracellular pH.

Visualizations

hCAII Catalytic Cycle and Inhibition

hCAII_Catalytic_Cycle cluster_cycle hCAII Catalytic Cycle cluster_inhibition Inhibition E_Zn_OH E-Zn-OH⁻ (Active Enzyme) E_Zn_H2O E-Zn-H₂O (Inactive Enzyme) E_Zn_OH->E_Zn_H2O + H⁺ HCO3 HCO₃⁻ E_Zn_OH->HCO3 + CO₂ Inhibited_Complex E-Zn-Inhibitor (Inactive Complex) E_Zn_OH->Inhibited_Complex + Inhibitor E_Zn_H2O->E_Zn_OH - H⁺ CO2 CO₂ HCO3->E_Zn_H2O + H₂O H_ion H⁺ H2O H₂O Inhibitor This compound Inhibited_Complex->E_Zn_OH - Inhibitor

Caption: Catalytic cycle of hCAII and its inhibition by this compound.

General Experimental Workflow for this compound Screening

experimental_workflow prep Preparation of Reagents (Enzyme, Inhibitor, Substrate) setup Assay Setup in 96-well Plate (Controls and Test Samples) prep->setup preincubation Pre-incubation (Enzyme + Inhibitor) setup->preincubation reaction Reaction Initiation (Add Substrate) preincubation->reaction measurement Kinetic Measurement (e.g., Absorbance at 405 nm) reaction->measurement analysis Data Analysis (Calculate % Inhibition and IC50) measurement->analysis

Caption: A generalized workflow for in vitro screening of this compound.

Troubleshooting Logic for Low Inhibition

troubleshooting_low_inhibition start Low or No Inhibition Observed check_inhibitor Check Inhibitor (Solubility, Storage) start->check_inhibitor check_assay Check Assay Conditions (pH, Enzyme Activity) start->check_assay check_controls Review Controls (Positive, Negative, Solvent) start->check_controls precipitate Precipitation Visible? check_inhibitor->precipitate ph_ok Buffer pH Correct? check_assay->ph_ok enzyme_active Positive Control OK? check_controls->enzyme_active precipitate->check_assay No remake_stock Remake Stock Solution Use Fresh Aliquot precipitate->remake_stock Yes adjust_dmso Adjust Final DMSO Concentration remake_stock->adjust_dmso adjust_ph Adjust Buffer pH ph_ok->adjust_ph No ph_ok->enzyme_active Yes re_evaluate Re-evaluate Experiment adjust_ph->re_evaluate new_enzyme Use New Enzyme Aliquot enzyme_active->new_enzyme No solvent_effect Solvent Control Shows Inhibition? enzyme_active->solvent_effect Yes new_enzyme->re_evaluate lower_dmso Lower Final DMSO Concentration solvent_effect->lower_dmso Yes solvent_effect->re_evaluate No lower_dmso->re_evaluate

Caption: A decision tree for troubleshooting low inhibitory effects.

References

troubleshooting hCAII-IN-3 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling and troubleshooting of hCAII-IN-3, a potent inhibitor of human carbonic anhydrase (hCA) isoforms. Proper preparation and storage of this compound stock solutions are critical for reproducible experimental outcomes. This guide addresses common issues, such as precipitation, and provides detailed protocols and frequently asked questions to ensure the successful use of this compound in your research.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in stock or working solutions can significantly impact its effective concentration and lead to inaccurate experimental results. The following guide provides a systematic approach to identifying and resolving these issues.

Observed Problem: Precipitate in Stock Solution (DMSO)

Potential Cause Recommended Solution
Concentration Exceeds Solubility While specific solubility data for this compound is not readily available, it is crucial not to oversaturate the solution. If precipitation is observed, try preparing a fresh stock at a lower concentration. For reference, similar sulfonamide inhibitors can have solubilities in DMSO ranging from 31 mg/mL to 62 mg/mL.[1]
Poor Quality or "Wet" Solvent DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of many organic compounds.[2] Use fresh, anhydrous, high-purity DMSO for preparing stock solutions.
Incomplete Dissolution Ensure the compound is fully dissolved. Vortex the solution for several minutes. If precipitation persists, brief sonication (in a water bath to avoid heating) may aid dissolution. Gentle warming (up to 37°C) can also be attempted, but be cautious as excessive heat may degrade the compound.
Improper Storage Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When thawing, allow the vial to come to room temperature before opening to prevent condensation.

Observed Problem: Precipitate Forms Upon Dilution in Aqueous Buffer/Media

Potential Cause Recommended Solution
Low Aqueous Solubility This compound, like many small molecule inhibitors, is expected to have low solubility in aqueous solutions. When diluting from a DMSO stock, the compound can "crash out."
"Shock" Precipitation Rapidly adding the concentrated DMSO stock to an aqueous buffer can cause localized high concentrations that exceed the solubility limit, leading to precipitation. To avoid this, add the DMSO stock dropwise to the aqueous solution while gently vortexing.
Final Concentration Too High The final concentration of this compound in your aqueous working solution may be too high. Determine the maximum soluble concentration in your specific buffer or media by preparing a serial dilution and observing for precipitation over time.
Buffer/Media Composition Components in your buffer or cell culture media (e.g., salts, proteins) can interact with this compound and reduce its solubility. If possible, test the solubility in simpler buffer systems first.
pH of the Aqueous Solution The solubility of compounds with ionizable groups can be pH-dependent. Ensure the pH of your final working solution is within a range that favors solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on the general properties of sulfonamide-based inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Once an aliquot is thawed, it is recommended to use it promptly and avoid re-freezing.

Q3: How can I determine the maximum soluble concentration of this compound in my experimental buffer?

A3: A serial dilution experiment is the most effective way to determine this. Prepare a series of dilutions of your this compound DMSO stock in your final aqueous buffer or media. Incubate these dilutions under your experimental conditions (e.g., 37°C) and visually inspect for any signs of precipitation (cloudiness, crystals) over the time course of your experiment. The highest concentration that remains clear is your maximum working concentration.

Q4: My this compound powder is difficult to see in the vial. How should I handle it?

A4: Small quantities of lyophilized powder can coat the walls or cap of the vial. Before opening, centrifuge the vial briefly to collect all the powder at the bottom.

Q5: Can I sterilize my this compound working solution?

A5: If sterile conditions are required, it is recommended to filter-sterilize the final working solution using a 0.22 µm filter that is compatible with your final solvent composition. Autoclaving is not recommended as it can degrade the compound.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 347.43 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-handling: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Weighing: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.47 mg of the compound.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 2-3 minutes to ensure complete dissolution. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes.

  • Aliquoting and Storage: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol for Determining Maximum Soluble Concentration in Aqueous Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Experimental aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or a multi-well plate

  • Vortex mixer

Procedure:

  • Pre-warm Media: Pre-warm your aqueous buffer or cell culture medium to the temperature of your experiment (e.g., 37°C).

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the pre-warmed aqueous media. For example, you can prepare final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, and 6.25 µM. To do this, add the appropriate small volume of the 10 mM DMSO stock to the media and vortex immediately.

  • Incubation: Incubate the prepared dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Observation: Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours). For a more sensitive assessment, you can view a small drop of the solution under a microscope.

  • Determination: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed stock_or_working In Stock Solution (DMSO) or Working Solution (Aqueous)? start->stock_or_working stock Stock Solution stock_or_working->stock Stock working Working Solution stock_or_working->working Working check_conc Is concentration too high? stock->check_conc lower_conc Prepare new stock at lower concentration check_conc->lower_conc Yes check_solvent Is DMSO fresh and anhydrous? check_conc->check_solvent No end_node Solution Resolved lower_conc->end_node use_new_dmso Use fresh, high-purity DMSO check_solvent->use_new_dmso No dissolution_method Was dissolution complete? check_solvent->dissolution_method Yes use_new_dmso->end_node improve_dissolution Vortex thoroughly, sonicate, or gently warm dissolution_method->improve_dissolution No storage_check Proper storage? dissolution_method->storage_check Yes improve_dissolution->end_node proper_storage Aliquot and store at -20°C/-80°C. Avoid freeze-thaw cycles. storage_check->proper_storage No storage_check->end_node Yes proper_storage->end_node dilution_technique How was it diluted? working->dilution_technique slow_dilution Add DMSO stock dropwise to aqueous solution while vortexing dilution_technique->slow_dilution Rapidly final_conc_check Is final concentration too high? dilution_technique->final_conc_check Slowly slow_dilution->end_node determine_max_conc Perform serial dilution to find max soluble concentration final_conc_check->determine_max_conc Yes buffer_issue Potential buffer/media interaction? final_conc_check->buffer_issue No determine_max_conc->end_node test_buffer Test solubility in simpler buffer buffer_issue->test_buffer Yes buffer_issue->end_node No test_buffer->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway This compound Mechanism of Action CO2 CO2 + H2O hCAII hCAII Enzyme CO2->hCAII Substrate HCO3 H2CO3 ⇌ HCO3- + H+ hCAII->HCO3 Catalysis hCAII_IN_3 This compound hCAII_IN_3->inhibition inhibition->hCAII

Caption: Simplified mechanism of hCAII inhibition by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of hCAII-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of hCAII-IN-3 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as Compound 16) is a small molecule inhibitor of human carbonic anhydrase (hCA). Its primary target is the isoform II (hCAII), a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This enzymatic activity is crucial in various physiological processes, including pH regulation, CO2 transport, and fluid secretion.[1][2]

Q2: What are the most likely off-targets of this compound?

The most probable off-targets for this compound are other isoforms of the human carbonic anhydrase family.[3] Due to the high degree of structural similarity in the active sites among the different hCA isoforms, achieving perfect selectivity can be challenging.[4] For example, this compound also shows inhibitory activity against hCA I, hCA IX, and hCA XII.[3] It is also possible, though less characterized, for sulfonamide-based inhibitors to interact with other zinc-containing metalloenzymes.

Q3: Why is it critical to minimize off-target effects in my experiments?

Minimizing off-target effects is essential for the validity and reproducibility of your experimental results. Off-target binding can lead to:

  • Misinterpretation of data: Attributing an observed phenotype to the inhibition of hCAII when it is actually caused by the modulation of an off-target protein.

  • Cellular toxicity: Inhibition of essential proteins can lead to unexpected cell death or stress responses, confounding the experimental outcome.[5]

  • Lack of translatability: Results obtained with a non-selective inhibitor may not be achievable with a more specific compound, hindering the progress of drug development.

Q4: What are the initial steps I should take to reduce the risk of off-target effects?

Before starting extensive experiments, it is advisable to:

  • Determine the optimal concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect. This can be determined by performing a dose-response curve.[6]

  • Include proper controls: Always include a negative control (vehicle, typically DMSO) and, if possible, a positive control (a structurally different hCAII inhibitor with a known selectivity profile).[5]

  • Consider genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out hCAII to confirm that the observed phenotype is indeed dependent on the target protein.[6]

Troubleshooting Guide

Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of hCAII.

  • Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target proteins.

  • Troubleshooting Steps:

    • Perform a Rescue Experiment: If possible, transfect your cells with a mutated version of hCAII that is resistant to this compound. If the phenotype is reversed in the presence of the inhibitor in these cells, it strongly suggests the effect is on-target.[5]

    • Use a Structurally Different Inhibitor: Treat your cells with another hCAII inhibitor that has a different chemical scaffold. If you observe the same phenotype, it is more likely to be an on-target effect.[5]

    • Conduct a Cellular Thermal Shift Assay (CETSA): This assay can confirm that this compound is engaging with hCAII in the cellular environment. A shift in the thermal stability of hCAII upon inhibitor binding provides evidence of target engagement.[7]

Issue 2: I am seeing significant cytotoxicity at concentrations where I expect to see specific inhibition of hCAII.

  • Possible Cause: The cytotoxicity could be a result of inhibiting an off-target that is essential for cell survival.

  • Troubleshooting Steps:

    • Lower the Inhibitor Concentration: Perform a detailed dose-response curve to find a concentration that inhibits hCAII without causing widespread cell death.[2]

    • Profile for Off-Target Liabilities: Submit this compound for screening against a broad panel of proteins, such as a kinase panel, to identify potential off-targets that could be responsible for the toxicity.[1]

    • Investigate Apoptosis Pathways: Use assays to determine if apoptotic pathways are being activated. This can provide clues as to the nature of the off-target effect.

Issue 3: My results are not reproducible across different cell lines.

  • Possible Cause: The expression levels of hCAII and its off-target proteins can vary significantly between different cell lines.

  • Troubleshooting Steps:

    • Quantify Protein Expression: Use Western blotting or mass spectrometry to determine the relative expression levels of hCAII and other relevant hCA isoforms (e.g., hCA I, IX, XII) in the cell lines you are using.

    • Correlate Expression with Phenotype: Analyze if the magnitude of the observed phenotype correlates with the expression level of hCAII or a potential off-target.

Data Presentation

Table 1: this compound Inhibition Profile Against Carbonic Anhydrase Isoforms

Target IsoformKi (nM)
hCA II5.1
hCA IX10.2
hCA XII5.2
hCA I403.8

Data sourced from MedchemExpress.[3]

Table 2: Comparison of a Hypothetical Selective vs. Non-Selective Inhibitor

InhibitorTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
This compound (Example)5.1 (hCAII)403.8 (hCAI)10.2 (hCAIX)79.2
Hypothetical Inhibitor X10>10,000>10,000>1000

Experimental Protocols

Dose-Response Curve for Determining Optimal Inhibitor Concentration

Objective: To determine the effective concentration range of this compound for inhibiting a specific cellular process and to identify the onset of cytotoxicity.

Methodology:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) at a density that will not lead to over-confluence during the experiment.[8]

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., DMSO).[8]

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Measure the desired biological endpoint. This could be cell viability (e.g., using a CellTiter-Glo® assay), a specific signaling event (e.g., by Western blot), or another functional readout.

  • Data Analysis: Plot the response as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (or IC50).[9]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to hCAII within intact cells.

Methodology:

  • Cell Treatment: Treat one population of cells with this compound at a saturating concentration and another with the vehicle control. Incubate for a sufficient time to allow for cell penetration and binding.[3]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[10]

  • Cell Lysis: Lyse the cells by freeze-thawing or mechanical disruption.[5]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.[5]

  • Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble hCAII at each temperature point using Western blotting or another protein detection method.

  • Interpretation: In the vehicle-treated samples, the amount of soluble hCAII will decrease as the temperature increases. In the inhibitor-treated samples, the binding of this compound should stabilize the protein, resulting in a higher amount of soluble hCAII at elevated temperatures. This shift in the melting curve indicates target engagement.[11]

Kinase Profiling for Off-Target Identification

Objective: To identify potential off-target kinases for this compound.

Methodology:

  • This is typically performed as a service by specialized companies. The general workflow is as follows:

    • Compound Submission: A sample of this compound is provided to the screening facility.

    • Assay Panel: The compound is tested at one or more concentrations against a large panel of purified kinases.[1]

    • Activity Measurement: The activity of each kinase in the presence of the inhibitor is measured, often using an assay that detects ATP consumption (e.g., ADP-Glo™).[12]

    • Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).

    • Follow-up: Any significant off-target hits should be validated with IC50 determinations.

Mandatory Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (Hypothetical Off-Target) PI3K PI3K RTK->PI3K Activates Ligand Growth Factor Ligand->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes hCAII hCAII (On-Target) Bicarb HCO3- + H+ hCAII->Bicarb CO2 CO2 + H2O CO2->hCAII hCAII_IN_3 This compound hCAII_IN_3->RTK Hypothetical Off-Target Inhibition hCAII_IN_3->hCAII Inhibits

Caption: Hypothetical signaling pathway showing on-target and potential off-target effects of this compound.

experimental_workflow start Start: Unexpected Experimental Result dose_response 1. Perform Dose-Response Curve start->dose_response is_phenotype_dose_dependent Is the phenotype dose-dependent? dose_response->is_phenotype_dose_dependent use_lower_conc Use lowest effective concentration is_phenotype_dose_dependent->use_lower_conc Yes re_evaluate Re-evaluate hypothesis or experimental setup is_phenotype_dose_dependent->re_evaluate No cetsa 2. Conduct CETSA to confirm target engagement use_lower_conc->cetsa is_target_engaged Is hCAII engaged? cetsa->is_target_engaged secondary_inhibitor 3. Test with a structurally distinct hCAII inhibitor is_target_engaged->secondary_inhibitor Yes off_target Conclusion: Likely Off-Target Effect is_target_engaged->off_target No phenotype_reproduced Is the phenotype reproduced? secondary_inhibitor->phenotype_reproduced genetic_validation 4. Perform genetic validation (siRNA/CRISPR) phenotype_reproduced->genetic_validation Yes off_target_screening 5. Conduct broad off-target screening (e.g., kinase panel) phenotype_reproduced->off_target_screening No phenotype_validated Is the phenotype validated? genetic_validation->phenotype_validated on_target Conclusion: Likely On-Target Effect phenotype_validated->on_target Yes phenotype_validated->off_target No off_target_screening->off_target

Caption: Experimental workflow for validating and troubleshooting potential off-target effects.

logical_relationship start Unexpected Phenotype Observed with this compound q1 Does the phenotype correlate with hCAII inhibition (Dose-response)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the phenotype replicated with a structurally different hCAII inhibitor? a1_yes->q2 conclusion_artifact Likely an artifact or non-specific toxicity a1_no->conclusion_artifact a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the phenotype abolished by hCAII knockdown/knockout? a2_yes->q3 conclusion_investigate_further Investigate inhibitor-specific off-targets or experimental artifact a2_no->conclusion_investigate_further a3_yes Yes q3->a3_yes a3_no No q3->a3_no conclusion_on_target High confidence ON-TARGET effect a3_yes->conclusion_on_target conclusion_off_target High confidence OFF-TARGET effect a3_no->conclusion_off_target

References

dealing with hCAII-IN-3 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hCAII-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues related to its stability in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent inhibitor of human carbonic anhydrases (hCAs).[1][2] It shows high affinity for several isoforms, particularly hCA II, hCA IX, and hCA XII, with varying potencies against hCA I.[1][2] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological and pathological processes.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). A stock concentration of 10 mM in 100% DMSO is a common starting point. Ensure the compound is completely dissolved by vortexing. Gentle warming to 37°C or brief sonication can aid dissolution.

Q3: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What is happening and how can I prevent it?

A3: This phenomenon is known as "precipitation upon dilution" and is common for compounds with low aqueous solubility. When the DMSO stock is added to an aqueous buffer, the inhibitor's concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate. To prevent this, consider the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Optimize DMSO concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (ideally ≤ 1% v/v) to avoid solvent effects on your experiment. However, for some poorly soluble compounds, a slightly higher percentage of DMSO may be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a surfactant: In some cases, adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Prepare an intermediate dilution: Instead of a single large dilution, you can perform serial dilutions in a mixed solvent system (e.g., a higher percentage of DMSO in buffer) before the final dilution into the assay buffer.

Q4: What are the recommended storage conditions for this compound solutions?

A4:

  • Solid form: Store the solid compound at -20°C or -80°C, protected from light and moisture.

  • DMSO stock solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions are typically stable for several months.

  • Aqueous solutions: It is highly recommended to prepare fresh aqueous working solutions of this compound for each experiment. Due to the potential for instability and degradation in aqueous media over time, storing this compound in aqueous buffers for extended periods is not advised.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible IC50 values in enzyme inhibition assays. 1. Compound precipitation: The inhibitor may be precipitating in the assay buffer, leading to a lower effective concentration. 2. Inhibitor degradation: this compound may be unstable in the specific buffer conditions or over the duration of the assay. 3. Assay variability: Inconsistent pipetting, temperature fluctuations, or reagent instability can lead to variable results.1. Visually inspect for precipitation. If observed, follow the steps in the "Troubleshooting Solubility Issues" workflow below. Consider performing a solubility test of this compound in your assay buffer. 2. Prepare fresh working solutions for each experiment. Minimize the pre-incubation time of the inhibitor in the aqueous buffer before starting the reaction. 3. Ensure proper mixing and consistent incubation times. Use a positive control inhibitor with known potency to validate the assay performance.
Apparent loss of this compound activity over time. 1. Degradation in aqueous solution: The sulfonamide moiety or other functional groups in the molecule may be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain buffer components. 2. Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of microplates and pipette tips, reducing the effective concentration.1. Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid prolonged storage of aqueous solutions. 2. Use low-adhesion plasticware. Pre-incubating the wells with a solution of bovine serum albumin (BSA) can sometimes help to block non-specific binding sites.
High background signal or assay interference. Inherent properties of the compound: this compound might possess intrinsic fluorescence or absorbance at the wavelengths used for detection, or it could interfere with the assay reagents.Run a control experiment with this compound in the assay buffer without the enzyme to check for any background signal. If interference is observed, you may need to consider a different assay format or detection method.

Quantitative Data

The inhibitory activity of this compound against various human carbonic anhydrase isoforms is summarized in the table below.

IsoformKi (nM)
hCA I403.8[1][2]
hCA II5.1[1][2]
hCA IX10.2[1][2]
hCA XII5.2[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, high-quality aqueous buffer (e.g., Tris-HCl or HEPES at physiological pH)

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare 10 mM Stock Solution in DMSO: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. c. Add the appropriate volume of anhydrous DMSO to the solid compound. d. Vortex thoroughly until the compound is completely dissolved. If necessary, sonicate briefly in a water bath. e. Aliquot the stock solution into single-use volumes in low-adhesion microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.

  • Prepare Aqueous Working Solutions: a. On the day of the experiment, thaw a single aliquot of the 10 mM DMSO stock solution. b. Perform serial dilutions of the DMSO stock solution in your aqueous assay buffer to achieve the desired final concentrations. c. Crucially, add the DMSO stock solution to the aqueous buffer while vortexing gently to facilitate rapid mixing and minimize local high concentrations that can lead to precipitation. d. Ensure the final concentration of DMSO in the assay is consistent across all conditions (including vehicle controls) and is at a level that does not affect enzyme activity (typically ≤ 1% v/v).

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Day of Experiment) solid This compound (solid) stock 10 mM Stock in DMSO solid->stock Dissolve dmso Anhydrous DMSO dmso->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilution Serial Dilution (Vortex during addition) thaw->dilution buffer Aqueous Assay Buffer buffer->dilution assay Final Working Solutions dilution->assay

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration essential? start->check_conc lower_conc Lower the final concentration of this compound check_conc->lower_conc No check_dmso Can the final DMSO concentration be increased? check_conc->check_dmso Yes end Proceed with Experiment lower_conc->end increase_dmso Increase final DMSO (e.g., to 2%) and update vehicle controls check_dmso->increase_dmso Yes use_surfactant Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer check_dmso->use_surfactant No increase_dmso->end use_surfactant->end

Caption: Logical workflow for troubleshooting this compound solubility issues.

signaling_pathway CO2 CO2 + H2O hCAII hCAII (Enzyme) CO2->hCAII Substrate HCO3 H+ + HCO3- hCAII->HCO3 Catalysis inhibitor This compound inhibitor->hCAII Inhibition

Caption: Simplified diagram of hCAII inhibition by this compound.

References

Technical Support Center: Enhancing In Vivo Efficacy of Carbonic Anhydrase II Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing carbonic anhydrase II (CAII) inhibitors in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is hCAII-IN-3 and what are its reported activities?

A1: Based on available information, "this compound" may refer to different specific chemical compounds. For instance, one supplier identifies "this compound" as Compound 16, a human carbonic anhydrase (hCA) inhibitor with the following inhibitory constants (Ki):

IsoformKi (nM)
hCA I403.8
hCA II5.1
hCA IX10.2
hCA XII5.2

Table 1: Inhibitory activity of this compound (Compound 16) against various human carbonic anhydrase isoforms.[1][2]

Another supplier refers to "CAII-IN-3" as compound 3h, a thiosemicarbazone derivative and a potent carbonic anhydrase-II (CA-II) inhibitor with a half-maximal inhibitory concentration (IC50) of 13.4 µM.[3] It is crucial to verify the specific compound being used by its chemical structure or CAS number.

Q2: What is the general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors?

A2: Sulfonamide-based inhibitors, a common class of CA inhibitors, typically work by binding to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme.[4] The deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide ion, and this interaction is further stabilized by hydrogen bonding with nearby residues, such as Thr199.[4][5] This binding event blocks the catalytic activity of the enzyme, which is the reversible hydration of carbon dioxide to bicarbonate.[6][7]

cluster_0 CAII Active Site cluster_1 Catalytic Cycle cluster_2 Inhibition Zn(II) Zn(II) His94 His94 Zn(II)->His94 Coordination His96 His96 Zn(II)->His96 Coordination His119 His119 Zn(II)->His119 Coordination OH- OH- Zn(II)->OH- Coordination Inhibited_Complex Inhibited Complex Zn(II)->Inhibited_Complex CO2 CO2 OH-->CO2 Nucleophilic Attack OH-->Inhibited_Complex Displaces HCO3- HCO3- CO2->HCO3- Hydration HCO3-->CO2 Dehydration H2O H2O Sulfonamide_Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Sulfonamide_Inhibitor->Inhibited_Complex Binds to Zn(II) cluster_workflow Pharmacokinetic Study Workflow A Dose Administration (e.g., IV, IP, PO) B Serial Blood Sampling A->B C Plasma Separation B->C D LC-MS/MS Analysis C->D E Data Analysis (Cmax, Tmax, AUC, t1/2) D->E

References

Technical Support Center: Development of Isoform-Selective hCA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of isoform-selective human Carbonic Anhydrase (hCA) inhibitors.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of hCA inhibitors.

Problem Potential Cause(s) Recommended Solution(s)
High variability in IC50/Ki values between experimental repeats. 1. Inconsistent enzyme concentration or activity. 2. Instability of the inhibitor compound in the assay buffer. 3. Pipetting errors or inaccurate serial dilutions. 4. Fluctuations in assay temperature or pH.1. Use a freshly prepared or properly stored enzyme stock with consistent activity, verified before each experiment. 2. Check the solubility and stability of the inhibitor in the assay buffer over the experiment's duration. Consider using a different solvent or adding stabilizing agents if necessary. 3. Calibrate pipettes regularly and use fresh tips for each dilution. Prepare fresh serial dilutions for each experiment. 4. Ensure strict control of temperature and pH throughout the assay. Use a temperature-controlled plate reader or water bath.
Inhibitor shows high potency but poor isoform selectivity. 1. The inhibitor primarily targets the highly conserved zinc-binding site in the active pocket. 2. The inhibitor's scaffold does not sufficiently interact with non-conserved residues at the entrance of the active site.1. Modify the inhibitor to include a "tail" that can interact with isoform-specific residues outside the conserved active site. This is a key strategy for achieving selectivity.[1][2] 2. Employ structure-based drug design to introduce moieties that exploit differences in the shape and amino acid composition of the active site entrance among isoforms.[3]
Discrepancy between in vitro potency and cell-based assay results. 1. Poor cell membrane permeability of the inhibitor. 2. The inhibitor is subject to efflux by transporters in the cell line. 3. The target hCA isoform is not accessible to the inhibitor in the cellular context. 4. Off-target effects of the compound in the cellular environment.[4][5]1. Assess the physicochemical properties of the inhibitor (e.g., logP, polar surface area) to predict permeability. Modify the structure to improve cell penetration. 2. Test for inhibition in the presence of efflux pump inhibitors. 3. Verify the subcellular localization of the target isoform and ensure the inhibitor can reach it. For transmembrane isoforms like hCA IX and XII, this is a critical consideration.[6][7] 4. Conduct counter-screening against other targets and assess general cytotoxicity to identify potential off-target liabilities.
Precipitation of the inhibitor in the assay well. 1. Low solubility of the compound in the aqueous assay buffer. 2. The concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitor is too high in the final assay volume.1. Determine the maximum solubility of the inhibitor in the assay buffer. Test a range of concentrations below the solubility limit. 2. Keep the final concentration of the organic solvent consistent across all wells and as low as possible (typically ≤1%).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing isoform-selective hCA inhibitors?

The main challenge lies in the high degree of sequence and structural homology among the 15 human carbonic anhydrase isoforms, especially within their active sites.[8][9][10] The catalytic zinc ion and the surrounding residues responsible for the fundamental catalytic mechanism are highly conserved, making it difficult to design compounds that can differentiate between isoforms.[8][9]

Q2: What are the key strategies to achieve isoform selectivity?

Several strategies have been developed to overcome the challenge of active site similarity:

  • The "Tail Approach": This is a widely used strategy that involves designing inhibitors with a chemical moiety (the "tail") extending from the zinc-binding group.[1] This tail is designed to interact with variable amino acid residues at the rim of the active site, thereby conferring isoform selectivity.[1]

  • The "Three-Tails Approach": An extension of the tail approach, this strategy aims to fully exploit the differences in the size and architecture of the active site entrance among hCA isoforms by using inhibitors with multiple "tails" to engage with residues in the middle and outer regions of the active site rim.[3]

  • Exploiting Different Scaffolds: While primary sulfonamides are the most common zinc-binding group, other chemotypes like coumarins, sulfocoumarins, and carboxylic acids have been explored.[1][8] These can have different binding modes and may offer opportunities for selective interactions.[1]

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to understand the specific interactions between an inhibitor and the active site of different isoforms can guide the rational design of more selective compounds.[6][11]

Q3: How is the selectivity of an hCA inhibitor quantified?

The selectivity of an inhibitor is typically expressed as a Selectivity Index (SI) . The SI is the ratio of the inhibition constant (Ki) or IC50 value for an off-target isoform to the Ki or IC50 value for the on-target isoform.[12][13] A higher SI value indicates greater selectivity for the target isoform. For example, if the target is hCA IX and a key off-target is hCA II, the SI would be calculated as Ki (hCA II) / Ki (hCA IX).[12]

Q4: What are the most common off-target hCA isoforms and why are they a concern?

The most common off-target isoforms are the ubiquitously expressed cytosolic isoforms, hCA I and hCA II.[3][14] hCA II, in particular, has a very wide tissue distribution and is present at high concentrations in red blood cells.[8][9] Inhibition of these off-target isoforms can lead to undesirable side effects, such as metabolic acidosis, electrolyte imbalances, and renal dysfunction.[4] Non-selective inhibitors can also be sequestered by hCA II in the blood, reducing their bioavailability for the intended target.[8][9]

Q5: Which experimental assay is considered the gold standard for determining the inhibition constants of hCA inhibitors?

The stopped-flow CO₂ hydrase assay is widely regarded as the gold standard method for determining the kinetic parameters and inhibition constants for hCA inhibitors.[3][15] This assay directly measures the enzyme's catalytic activity on its natural substrate, carbon dioxide.

Key Experimental Protocols

Stopped-Flow CO₂ Hydrase Assay for Determining Inhibition Constants (Ki)

This method measures the inhibition of the hCA-catalyzed hydration of CO₂.

Materials:

  • Purified recombinant hCA isoforms

  • Inhibitor stock solutions (e.g., in DMSO)

  • Assay buffer (e.g., Tris buffer with a pH indicator, such as p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

  • Pre-incubate the enzyme solution with the inhibitor solution (or buffer for control) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.[6]

  • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ produces protons, causing a pH change.

  • Determine the initial velocity of the reaction from the initial linear portion of the absorbance versus time trace.

  • Repeat the measurement for a range of CO₂ concentrations.

  • The uncatalyzed rate of CO₂ hydration should be measured and subtracted from the enzyme-catalyzed rates.[15]

  • Inhibition constants (Ki) are determined by non-linear least-squares fitting of the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) using the Cheng-Prusoff equation or similar methods.[6]

Esterase Activity Assay

This is a simpler, colorimetric assay that uses an artificial substrate, typically 4-nitrophenylacetate (NPA), to measure hCA activity.

Materials:

  • Purified recombinant hCA isoforms

  • Inhibitor stock solutions

  • Assay buffer (e.g., 0.05 M Tris-SO₄, pH 7.4)[16]

  • 4-nitrophenylacetate (NPA) solution

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor.

  • In a cuvette or microplate well, combine the assay buffer, NPA solution, and the inhibitor solution (or solvent for control).[16]

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 348 nm, which corresponds to the formation of 4-nitrophenolate as NPA is hydrolyzed by the enzyme.[16]

  • Determine the initial reaction velocity from the linear phase of the absorbance curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Ki values can be determined from Lineweaver-Burk plots by measuring the initial velocities at different substrate and inhibitor concentrations.[16]

Quantitative Data Summary

The following table summarizes representative inhibition data (Ki values in nM) for a standard inhibitor, Acetazolamide (AAZ), and a selective inhibitor against various hCA isoforms.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity (IX vs II)
Acetazolamide (AAZ) 25012255.70.48
SLC-0111 (Ureido-substituted benzenesulfonamide) 1080126454.52.8

Data are illustrative and compiled from various sources in the literature.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development of isoform-selective hCA inhibitors.

G cluster_0 Initial Screening & Hit Identification cluster_1 Selectivity Profiling cluster_2 Lead Optimization cluster_3 In Vitro & In Vivo Characterization a Compound Library Screening b Primary Assay (e.g., hCA II) a->b c Hit Identification b->c d Screening against hCA Isoform Panel c->d Potent Hits e Determination of Ki and Selectivity Index (SI) d->e e->d Non-Selective Hits (Re-design) f Structure-Activity Relationship (SAR) Studies e->f Selective Hits i Cell-based Assays e->i Lead Compounds g Structure-Based Design (Crystallography/Modeling) f->g h Synthesis of Analogs f->h g->h h->d Optimized Analogs j ADME/Tox Profiling i->j k In Vivo Efficacy Models j->k

Caption: Workflow for developing isoform-selective hCA inhibitors.

References

Technical Support Center: Enhancing the Selectivity of hCAII-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of the human carbonic anhydrase II (hCAII) inhibitor, hCAII-IN-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known selectivity profile?

A1: this compound (also known as Compound 16) is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. Its chemical formula is C₁₇H₂₁N₃O₃S and its CAS number is 2770927-76-7. The known inhibitory constants (Ki) of this compound against four hCA isoforms are summarized in the table below.

IsoformKi (nM)Relative Selectivity vs. hCAII
hCA I403.8~79-fold less potent
hCA II5.1-
hCA IX10.2~2-fold less potent
hCA XII5.2~ equipotent

As the data indicates, this compound is a highly potent inhibitor of hCA II, hCA IX, and hCA XII, but shows significantly lower potency against hCA I. This inherent selectivity provides a strong starting point for further optimization.

Q2: What are the general strategies for improving the selectivity of carbonic anhydrase inhibitors?

A2: The primary strategy for enhancing the selectivity of carbonic anhydrase inhibitors is to exploit the differences in the amino acid residues that line the active site cavity of the various isoforms. While the zinc-binding motif is highly conserved, the surrounding residues can vary significantly. Key strategies include:

  • The "Tail Approach": This involves the addition of chemical moieties ("tails") to the core inhibitor scaffold. These tails can be designed to interact with non-conserved amino acid residues, thereby introducing isoform-specific interactions. This can involve dual-tail or even three-tail approaches for greater specificity.

  • Glycomimetic and Sugar Moieties: Incorporating sugar or sugar-like molecules can enhance selectivity, particularly for transmembrane isoforms like hCA IX, by altering properties like cell permeability.

  • Exploration of Heterocyclic Scaffolds: Moving beyond traditional benzenesulfonamide scaffolds to other heterocyclic systems can provide novel interaction patterns within the active site, leading to improved selectivity.

  • Structure-Based Drug Design: Utilizing X-ray crystal structures of hCA isoforms in complex with inhibitors can guide the rational design of modifications to improve selectivity.

Q3: How can I experimentally determine the selectivity of my modified this compound analogs?

A3: A range of biophysical and biochemical assays can be employed to determine the inhibition constants (Ki or IC50) of your compounds against a panel of hCA isoforms. This allows for a quantitative assessment of selectivity. Commonly used methods include:

  • Stopped-Flow CO₂ Hydration Assay: This is a direct and widely used method to measure the catalytic activity of CAs and the inhibitory potency of compounds.

  • Esterase Activity Assay: This colorimetric assay utilizes the esterase activity of CAs and is suitable for high-throughput screening.

  • Fluorescent Thermal Shift Assay (FTSA): This assay measures the thermal stability of the target protein upon ligand binding, providing information on binding affinity.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd).

Troubleshooting Guide: Enhancing this compound Selectivity

This guide provides specific troubleshooting strategies for researchers encountering challenges in improving the selectivity of this compound.

IssuePotential CauseSuggested Solution
Low selectivity of a modified analog against hCA I. The modification does not sufficiently exploit the differences in the active site between hCA II and hCA I.Focus on introducing bulkier or charged groups that can sterically clash with or form unfavorable interactions with residues unique to the hCA I active site. For example, the entrance to the hCA I active site is narrower than that of hCA II.
Loss of potency against hCA II after modification. The modification disrupts key interactions with the hCA II active site required for potent inhibition.Ensure that the primary zinc-binding motif (the sulfonamide group) remains optimally positioned to coordinate with the active site zinc ion. Use molecular modeling to predict how modifications might alter the binding orientation.
Difficulty in synthesizing desired analogs. The synthetic route may not be optimal or may be incompatible with the desired chemical modifications.Explore alternative synthetic strategies. "Click chemistry" approaches, for instance, offer a modular and efficient way to generate libraries of analogs with diverse "tail" functionalities.
Inconsistent or unreliable selectivity data. The chosen experimental assay may not be suitable for the specific compounds or may be performed under suboptimal conditions.Validate your primary assay with a secondary, orthogonal method (e.g., confirm ITC results with a functional assay). Ensure that enzyme and substrate concentrations are appropriate and that the assay buffer conditions are optimized.

Experimental Protocols

Stopped-Flow CO₂ Hydration Assay

This protocol provides a method to determine the inhibitory potency of compounds against hCA isoforms.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor stock solutions (e.g., in DMSO)

  • CO₂-saturated water

  • Assay buffer (e.g., 20 mM TRIS, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the hCA enzyme in the assay buffer.

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In the stopped-flow instrument, one syringe will contain the enzyme solution (with or without the inhibitor), and the other will contain the CO₂-saturated water and pH indicator.

  • Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time at a specific wavelength.

  • The initial rate of the reaction is proportional to the enzyme activity.

  • Calculate the IC50 value by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway: General Mechanism of Carbonic Anhydrase Inhibition

G General Mechanism of Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Zn2+ Zn²⁺ H2O H₂O Zn2+->H2O Coordination His 3x Histidine Residues His->Zn2+ Coordination CO2 CO₂ HCO3- HCO₃⁻ CO2->HCO3- Hydration (catalyzed by CA) H+ H⁺ HCO3-->H+ Release Inhibitor Sulfonamide Inhibitor (e.g., this compound) Inhibitor->Zn2+ Displaces H₂O and Coordinates to Zn²⁺ G Workflow for Selectivity Profiling Start Start: Design Analogs Synthesis Synthesize Analogs of this compound Start->Synthesis Purification Purify and Characterize Analogs Synthesis->Purification Assay Perform Inhibition Assays (e.g., Stopped-Flow) Purification->Assay DataAnalysis Calculate Ki values for each isoform Assay->DataAnalysis Selectivity Determine Selectivity Ratios DataAnalysis->Selectivity SAR Analyze Structure-Activity Relationship Selectivity->SAR End End: Identify Lead Candidates SAR->End G The 'Tail Approach' for Selectivity InhibitorCore Core Inhibitor Scaffold (e.g., Benzenesulfonamide) ZBG Zinc-Binding Group (ZBG) InhibitorCore->ZBG Tail Chemical 'Tail' InhibitorCore->Tail Conserved Conserved Region (around Zn²⁺) ZBG->Conserved Binds to Variable Variable Region Tail->Variable Interacts with ActiveSite CA Active Site Conserved->ActiveSite Variable->ActiveSite

Technical Support Center: Overcoming Resistance to hCAII-IN-3 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the human carbonic anhydrase II (hCAII) inhibitor, hCAII-IN-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also referred to as Compound 16) is a potent inhibitor of human carbonic anhydrase (hCA) isoforms.[1][2] It belongs to the sulfonamide class of inhibitors, which are known to bind to the zinc ion within the active site of carbonic anhydrases, thereby blocking their catalytic activity.[3][4][5] The primary mechanism involves the reversible hydration of carbon dioxide to bicarbonate and a proton, a crucial process for pH regulation in cells.[4][6] By inhibiting CAII, this compound can disrupt pH homeostasis, which can impact cancer cell proliferation and survival.[3][7]

Q2: Against which carbonic anhydrase isoforms is this compound active?

A2: this compound exhibits potent inhibitory activity against several CA isoforms, with particularly high affinity for hCA II, hCA IX, and hCA XII. Its inhibitory constants (Ki) are in the nanomolar range for these isoforms, while it shows significantly lower affinity for hCA I.[1][2]

Q3: What is the rationale for using a CAII inhibitor in cancer research?

A3: While tumor-associated isoforms like CAIX and CAXII are often the primary targets in cancer therapy due to their upregulation in hypoxic tumors, the cytosolic isoform CAII also plays a significant role in cancer biology.[3][8] CAII can support the survival of tumor blood endothelial cells under the acidic conditions of the tumor microenvironment.[7] Additionally, it contributes to the pool of bicarbonate ions necessary for the synthesis of nucleotides and other essential components for cell proliferation.[3] Therefore, inhibiting CAII can disrupt these supportive processes.

Q4: We are observing a lack of efficacy or high IC50 values for this compound in our cancer cell line. Does this mean the cells are resistant?

A4: A lack of efficacy or higher-than-expected IC50 values can be due to a variety of factors and does not automatically indicate acquired resistance. Potential reasons can be categorized into experimental variables and potential biological mechanisms. Experimental factors include issues with compound integrity, assay conditions, and cell line characteristics. Biological factors could involve low expression of the target protein (hCAII), or the presence of compensatory mechanisms within the cancer cells. Please refer to the troubleshooting guides below for a detailed breakdown of potential causes and solutions.

Troubleshooting Guides

Problem 1: Apparent Resistance - Higher than Expected IC50 Values or Lack of Response to this compound

This is a common issue that can stem from multiple sources. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Recommended Troubleshooting Steps
Compound Integrity and Handling 1. Verify Compound Identity and Purity: Ensure you have the correct compound (this compound, CAS: 2770927-76-7). If possible, verify its purity via analytical methods. 2. Proper Stock Solution Preparation: this compound has a molecular weight of 347.43 g/mol .[1] Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO). Ensure complete dissolution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Fresh Dilutions: Prepare fresh dilutions of the compound from the stock solution for each experiment.
Experimental Assay Conditions 1. Optimize Cell Seeding Density: Inconsistent or inappropriate cell seeding density can significantly impact results. Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the experiment. 2. Check Assay Reagents: Ensure all assay reagents (e.g., MTT, media, buffers) are within their expiration dates and stored correctly. 3. Appropriate Incubation Time: The antiproliferative effects of this compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Cell Line Characteristics 1. Confirm hCAII Expression: The target protein, hCAII, must be expressed in your cell line of interest. Verify hCAII protein expression levels using Western blotting. If expression is low or absent, the inhibitor will have no target to act upon. 2. Consider Hypoxic vs. Normoxic Conditions: The expression of other CA isoforms, particularly CAIX and CAXII, is often induced by hypoxia. If your experiments are conducted under normoxia, the primary target may be CAII. However, in a hypoxic tumor microenvironment, the roles of CAIX and CAXII become more prominent. Consider testing the efficacy of this compound under both normoxic and hypoxic conditions. 3. High Passage Number: Cell lines can undergo phenotypic drift at high passage numbers. Use cells with a consistent and low passage number for your experiments.
Potential Biological Resistance Mechanisms 1. Upregulation of Other CA Isoforms: Cancer cells may compensate for the inhibition of hCAII by upregulating other CA isoforms, such as CAIX or CAXII. Analyze the expression levels of these isoforms via Western blot or qPCR in treated versus untreated cells. 2. Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the efflux of small molecule inhibitors from the cell, reducing their intracellular concentration. While not specifically documented for this compound, this is a common mechanism of drug resistance.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Parameter Value Reference
Molecular Weight 347.43 g/mol [1]
CAS Number 2770927-76-7[1]
Ki against hCA I 403.8 nM[1][2]
Ki against hCA II 5.1 nM[1][2]
Ki against hCA IX 10.2 nM[1][2]
Ki against hCA XII 5.2 nM[1][2]
IC50 against T47D cells (normoxia) 43.1 µM[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Carbonic Anhydrase Isoform Expression

This protocol is for determining the protein expression levels of hCAII, hCAIX, and hCAXII.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against hCAII, hCAIX, and hCAXII

  • Loading control primary antibody (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against hCAII, hCAIX, CAXII, and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control to compare protein expression levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_troubleshoot Troubleshooting cell_culture 1. Culture Cancer Cell Line drug_prep 2. Prepare this compound Stock & Dilutions cell_seeding 3. Seed Cells in 96-Well Plates cell_culture->cell_seeding treatment 4. Treat Cells with This compound drug_prep->treatment cell_seeding->treatment incubation 5. Incubate for 24-72 hours treatment->incubation mtt_assay 6. Perform MTT Assay incubation->mtt_assay western_blot 7. Western Blot for CA Isoforms incubation->western_blot data_analysis 8. Analyze Data (IC50, Protein Levels) mtt_assay->data_analysis western_blot->data_analysis troubleshoot 9. Address Apparent Resistance data_analysis->troubleshoot

Caption: Experimental workflow for assessing this compound efficacy.

resistance_pathway cluster_resistance Potential Resistance Mechanisms inhibitor This compound hCAII hCAII inhibitor->hCAII Inhibition pH_regulation Disrupted pH Homeostasis hCAII->pH_regulation cell_death Reduced Proliferation / Apoptosis pH_regulation->cell_death upregulation Upregulation of CAIX / CAXII upregulation->hCAII Compensates for efflux Increased Drug Efflux (e.g., ABC Transporters) efflux->inhibitor Reduces intracellular concentration target_mutation hCAII Mutation (Hypothetical) target_mutation->inhibitor Prevents binding

Caption: Potential mechanisms of resistance to this compound.

troubleshooting_logic cluster_experimental Experimental Checks cluster_biological Biological Investigation start High IC50 or No Effect of this compound Observed check_compound Verify Compound Integrity & Stock Solution start->check_compound check_assay Optimize Assay Conditions (Seeding, Time, Reagents) check_compound->check_assay check_cells Confirm Cell Line Health & Passage Number check_assay->check_cells check_hCAII Western Blot for hCAII Expression check_cells->check_hCAII check_other_CAs Western Blot for CAIX / CAXII check_hCAII->check_other_CAs hypoxia_exp Test under Hypoxic Conditions check_other_CAs->hypoxia_exp outcome Identify Root Cause & Optimize Experiment hypoxia_exp->outcome

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Improving the Pharmacokinetic Properties of hCAII-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to optimize the pharmacokinetic (PK) properties of hCAII-IN-3, a potent inhibitor of human carbonic anhydrase II (hCA II).[1][2][3] This guide provides troubleshooting for common challenges, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the preclinical development of this compound and its analogs.

Issue 1: Low Oral Bioavailability Despite High In Vitro Permeability

Question: Our lead compound, an analog of this compound, shows high permeability in our Caco-2 assays (Papp > 10 x 10⁻⁶ cm/s), but the oral bioavailability in our rodent model is less than 5%. What are the potential causes and how can we address this?

Answer: This is a frequent challenge in drug development and often points towards two primary culprits for poorly soluble compounds: extensive first-pass metabolism or poor dissolution in the gastrointestinal (GI) tract.[4][5]

Potential Causes & Troubleshooting Steps:

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or the liver before it can reach systemic circulation.[4][6]

    • Troubleshooting Action: Conduct an in vitro metabolic stability assay using liver microsomes.[6][7][8][9] If the compound is rapidly metabolized (t½ < 30 minutes), this is a likely cause.

    • Solution 1: Structural Modification:

      • Metabolic Site Identification: Identify the primary sites of metabolism using LC-MS/MS analysis of the microsomal incubation samples.

      • Bioisosteric Replacement: Modify the identified metabolic "hotspots." For example, if an aromatic ring is being hydroxylated, consider adding electron-withdrawing groups or replacing it with a heteroaromatic ring to block the metabolic site.

    • Solution 2: Prodrug Approach:

      • Since this compound is a sulfonamide-based inhibitor, a prodrug strategy involving N-acylation of the sulfonamide group can be explored.[10][11][12] This modification can temporarily mask the active group, potentially protecting it from first-pass metabolism and improving solubility. The acyl group can be designed to be cleaved in vivo to release the active drug.[10]

  • Poor Aqueous Solubility & Dissolution Rate: The compound may not dissolve sufficiently in the GI fluids, making it unavailable for absorption, despite its high intrinsic permeability. This is a common issue for BCS Class II compounds (high permeability, low solubility).[13][14]

    • Troubleshooting Action: Perform a kinetic or thermodynamic solubility assay. If solubility is below 10 µg/mL, this is a significant barrier.

    • Solution 1: Formulation Strategies:

      • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[13][15]

      • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[5][15]

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with GI fluids, facilitating dissolution and absorption.[11]

Issue 2: High Variability in Plasma Concentrations in Animal Studies

Question: We are observing significant inter-animal variability in the plasma concentration-time profiles of this compound after oral dosing. What could be causing this, and how can we achieve more consistent exposure?

Answer: High variability is often linked to factors that influence GI absorption, particularly for compounds with poor solubility.[16]

Potential Causes & Troubleshooting Steps:

  • Food Effects: The presence or absence of food can dramatically alter gastric pH, GI motility, and the composition of GI fluids, all of which can affect the dissolution of a poorly soluble compound.[16]

    • Troubleshooting Action: Standardize the feeding conditions for your PK studies. Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing.[17]

  • Inconsistent Dissolution: The solid form of the drug (polymorph, salt form) may not be consistent between batches, leading to different dissolution rates.

    • Troubleshooting Action: Characterize the solid-state properties of your drug substance using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Solution: Develop a robust formulation, such as a solid dispersion or a lipid-based system, to reduce the dependency of absorption on the drug's solid-state properties.[1][15]

  • Saturable First-Pass Metabolism: If the metabolic enzymes are saturable, small differences in the rate of absorption can lead to large differences in the fraction of drug that escapes first-pass metabolism.

    • Troubleshooting Action: Analyze the dose-exposure relationship. If the exposure increases more than proportionally with the dose, this suggests saturable metabolism.

    • Solution: Consider co-administration with an inhibitor of the relevant metabolic enzymes (e.g., a broad-spectrum CYP inhibitor in preclinical studies) to probe this effect. For clinical development, this is generally not a viable path, and structural modification to reduce metabolism is preferred.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for assessing the pharmacokinetic properties of this compound?

A1: A standard initial assessment involves a suite of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays. The recommended starting assays are:

  • Aqueous Solubility: To determine the fundamental dissolution potential. A kinetic solubility assay is often used for initial screening.[18][19][20][21]

  • Membrane Permeability: The Caco-2 permeability assay is the gold standard for predicting intestinal absorption and identifying if the compound is a substrate for efflux transporters like P-glycoprotein.[22][23][24]

  • Metabolic Stability: An assay using human and rodent liver microsomes helps to predict the extent of first-pass metabolism and metabolic clearance.[6][7][8][9]

Q2: this compound is a sulfonamide. Are there any specific PK challenges associated with this chemical class?

A2: Yes, sulfonamides can present specific challenges. They are often acidic, meaning their solubility can be highly pH-dependent. While generally stable, the sulfonamide group can be a site for metabolism. Additionally, some sulfonamides are known to have a high degree of plasma protein binding, which can limit the free fraction of the drug available to exert its effect. It is advisable to measure plasma protein binding early in the evaluation process.

Q3: How do we select the best formulation strategy for our this compound analog?

A3: The choice depends on the specific physicochemical properties of your compound and the target product profile. A decision tree can guide this process:

  • If the compound is ionizable: Salt formation is often the simplest and most cost-effective approach to improve solubility.[3]

  • If the compound is poorly soluble and has a high melting point: Amorphous solid dispersions created via spray-drying or hot-melt extrusion are often a good choice.[3]

  • If the compound is highly lipophilic (high LogP): Lipid-based formulations like SEDDS are often very effective as they can enhance absorption through the lymphatic system, potentially bypassing some first-pass metabolism.[13]

Q4: What is an acceptable half-life for a drug candidate like this compound?

A4: The ideal half-life depends on the intended therapeutic indication and dosing regimen. For a once-daily oral drug, a plasma half-life of 8-12 hours in humans is often desirable. For initial animal studies, a half-life of 2-4 hours might be sufficient to establish proof-of-concept. If the measured half-life is very short (<1 hour) due to rapid metabolic clearance, this will likely need to be addressed through structural modification.

Data Presentation

Since specific PK data for this compound is not publicly available, the following tables present hypothetical, yet realistic, data for this compound and two improved analogs (Analog A and Analog B) to illustrate successful optimization.

Table 1: In Vitro ADME Profile of this compound and Analogs

ParameterThis compound (Parent)Analog A (Prodrug)Analog B (Formulation)
Kinetic Solubility (pH 7.4) 5 µg/mL50 µg/mLN/A (in SEDDS)
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/s15 x 10⁻⁶ cm/s
Efflux Ratio (Papp B→A / A→B) 3.53.13.5
Liver Microsome Stability (t½) 15 min90 min15 min

Analog A is a prodrug designed to improve metabolic stability. Analog B uses the parent compound in an optimized SEDDS formulation.

Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)

ParameterThis compound (Parent)Analog A (Prodrug)Analog B (Formulation)
Cmax (ng/mL) 50350450
Tmax (hr) 1.01.50.5
AUC₀-∞ (ng·hr/mL) 15018002100
t½ (hr) 1.24.51.3
Oral Bioavailability (%F) < 5%40%48%

AUC: Area Under the Curve; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; t½: Half-life.

Experimental Protocols & Visualizations

Workflow for Improving Oral Bioavailability

The following diagram illustrates a typical workflow for identifying and solving oral bioavailability issues.

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Optimization Strategy cluster_3 Outcome Start Synthesize this compound Analog InVitro In Vitro ADME Screen (Solubility, Permeability, Stability) Start->InVitro InVivo In Vivo PK Study (Rat, PO/IV) InVitro->InVivo Decision Bioavailability < 10%? InVivo->Decision Cause Identify Limiting Factor(s) Decision->Cause Yes Success Bioavailability Goal Met Decision->Success No Solubility Poor Solubility? (Formulation Dev) Cause->Solubility Metabolism Poor Stability? (Medicinal Chemistry) Cause->Metabolism Permeability Poor Permeability? (Structural Mod) Cause->Permeability ReTest Re-run In Vivo PK Solubility->ReTest Metabolism->ReTest Permeability->ReTest ReTest->Decision

Caption: A decision-making workflow for improving oral bioavailability.
Signaling Pathway: hCAII Catalytic Mechanism

Understanding the target is crucial. hCAII contains a zinc ion in its active site, which is essential for its catalytic activity. Inhibitors like this compound typically coordinate with this zinc ion.

hCAII_Mechanism cluster_enzyme hCAII Active Site cluster_reaction Catalytic Reaction cluster_inhibition Inhibition Mechanism Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 H2O H₂O Zn->H2O HCO3 HCO₃⁻ Product H2O->HCO3 Nucleophilic attack on CO₂ CO2 CO₂ Substrate CO2->Zn Binds near Zn²⁺ H H⁺ HCO3->H Releases H2O_in H₂O Inhibitor This compound (Sulfonamide) Inhibitor->Zn Coordinates to Zn²⁺, displacing H₂O

Caption: Simplified mechanism of hCAII catalysis and inhibition.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an estimate of its metabolic clearance.[6][7][8][9]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Pooled Human or Rat Liver Microsomes (e.g., from XenoTech)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compound (e.g., Midazolam, Dextromethorphan)

  • Acetonitrile (ACN) with internal standard for reaction quenching

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation Mixture: In a 96-well plate, add the microsomal suspension. Add this compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add pre-warmed NADPH solution to start the metabolic reaction. The final volume should be ~200 µL.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing an analytical internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate of efflux transporters.[22][23][24][25][26]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM)

  • Hank's Balanced Salt Solution (HBSS) buffer (pH 7.4 and pH 6.5)

  • This compound stock solution (10 mM in DMSO)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Digoxin for P-gp substrate)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until a differentiated monolayer is formed.

  • Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. Perform a Lucifer yellow leak test.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS. Equilibrate the plates at 37°C.

  • Apical to Basolateral (A→B) Permeability:

    • Add this compound (final concentration 1-10 µM) to the apical (donor) chamber (typically HBSS pH 6.5).

    • Add fresh HBSS (pH 7.4) to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • Take samples from both donor and receiver chambers at the end of the incubation.

  • Basolateral to Apical (B→A) Permeability:

    • Perform the reverse experiment by adding the compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.

  • Analysis: Quantify the concentration of this compound in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration. Calculate the efflux ratio (ER) as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux.

References

addressing batch-to-batch variability of hCAII-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with the human carbonic anhydrase II (hCAII) inhibitor, hCAII-IN-3. A primary focus is to address challenges arising from batch-to-batch variability.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and troubleshooting scenarios related to the use of this compound, with a focus on identifying and mitigating issues related to batch-to-batch variability.

Q1: My current batch of this compound is showing a different IC50/Ki value compared to the previous one. What could be the cause?

A1: Discrepancies in IC50 or Ki values between batches can stem from several factors:

  • Purity Differences: Even minor variations in purity can significantly impact the active concentration of the inhibitor. Impurities may compete with the inhibitor for binding to the target or interfere with the assay itself.

  • Presence of Isomers: The synthesis of this compound may result in different isomers. If the isomeric ratio varies between batches, and the isomers have different inhibitory activities, this will affect the measured potency.

  • Compound Degradation: Improper storage (e.g., exposure to light, moisture, or incorrect temperatures) can lead to the degradation of the compound, reducing its effective concentration.

  • Solvent and Dilution Inaccuracies: Ensure the compound is fully dissolved and that dilutions are prepared accurately. Incomplete dissolution can lead to a lower effective concentration.

Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA): Compare the CoA for each batch, paying close attention to the purity and any characterization data provided (e.g., HPLC, NMR, mass spectrometry).

  • Assess Solubility: Visually inspect for complete dissolution of the compound in your chosen solvent. If solubility is an issue, try gentle warming or sonication.

  • Fresh Stock Solutions: Always prepare fresh stock solutions from each batch for critical experiments to minimize degradation.

  • Standardize Assay Conditions: Ensure that all assay parameters (enzyme concentration, substrate concentration, incubation time, temperature, buffer composition) are identical between experiments.

Q2: I am observing unexpected off-target effects or cellular toxicity with a new batch of this compound. Why might this be happening?

A2: Unforeseen off-target effects or toxicity can be alarming and may be linked to batch variability.

  • Residual Solvents or Reagents: The synthesis and purification process may leave behind trace amounts of solvents or unreacted reagents that could be cytotoxic.[1][2]

  • Presence of Cytotoxic Impurities: Small molecule synthesis can sometimes generate cytotoxic byproducts. If the purification process is not consistent between batches, the levels of these impurities can vary.

  • Degradation Products: As the compound degrades, it may form new molecules with different biological activities, including toxicity.

Troubleshooting Steps:

  • Review the CoA: Check for information on residual solvents.

  • Perform a Dose-Response Curve: Conduct a toxicity assay (e.g., MTT, LDH) with the new batch to determine its toxicity profile. Compare this to previous batches if data is available.

  • Consider an Alternative Supplier: If batch-to-batch variability is a persistent issue, you may want to source the compound from a different vendor with more stringent quality control.

Q3: The inhibitory effect of my this compound seems to diminish over time, even when using the same stock solution. What is the likely cause?

A3: A gradual loss of activity from a stock solution is often indicative of compound instability.

  • Solution Instability: this compound may not be stable in your chosen solvent over extended periods.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound.

  • Adsorption to Plastics: Some compounds can adsorb to the surface of plastic storage tubes, reducing the effective concentration in the solution.

Troubleshooting Steps:

  • Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot your stock solution into single-use volumes.

  • Test Different Solvents: If you suspect solution instability, consult the supplier's data sheet for recommended solvents and storage conditions. You may need to test different solvents for long-term stability.

  • Use Low-Adhesion Tubes: Consider using low-adhesion microcentrifuge tubes for storing your stock solutions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds to provide a reference for expected activity.

Table 1: Inhibitory Activity of this compound Against Various Human Carbonic Anhydrase Isoforms

IsoformKi (nM)
hCA I403.8
hCA II5.1
hCA IX10.2
hCA XII5.2

Table 2: Degradation Potency of Related hCAII PROTACs

CompoundDC50 (nM)Dmax (%)
PROTAC 4>500-
PROTAC 55 ± 396
PROTAC 110.5 ± 0.3100

Data for related PROTACs are included to provide context on quantitative measures of cellular activity that could be sensitive to batch variability.[1][3]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the activity and consistency of this compound batches.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This protocol is for determining the inhibitory constant (Ki) of this compound.

Materials:

  • Recombinant human carbonic anhydrase II (hCAII)

  • This compound (from different batches for comparison)

  • CO2-saturated water

  • Assay buffer (e.g., 10 mM Tris, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of hCAII in the assay buffer.

    • Prepare serial dilutions of this compound from each batch in the assay buffer.

  • Assay Performance:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • In one syringe, load the hCAII solution pre-incubated with a specific concentration of this compound (or buffer for control).

    • In the second syringe, load the CO2-saturated water containing the pH indicator.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop.

  • Data Analysis:

    • Determine the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Western Blot for hCAII Degradation (for PROTAC Analogs)

This protocol is for assessing the ability of PROTACs related to this compound to induce the degradation of hCAII in cells.[1][3]

Materials:

  • HEK293 cells (or another cell line expressing hCAII)

  • Cell culture medium and supplements

  • This compound related PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against hCAII

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed HEK293 cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the hCAII PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-hCAII antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Strip and re-probe the membrane with the loading control antibody.

    • Quantify the band intensities for hCAII and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the hCAII band intensity to the loading control for each sample.

    • Plot the normalized hCAII levels against the PROTAC concentration to determine the DC50 and Dmax.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to working with this compound.

G Mechanism of Sulfonamide-Based hCAII Inhibition cluster_0 hCAII Active Site cluster_1 This compound (Sulfonamide) Zn Zn2+ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 OH OH- Zn->OH Bicarbonate HCO3- + H+ Zn->Bicarbonate Product Release Inhibitor R-SO2NH2 Inhibitor->Zn Inhibition (Coordination) CO2 CO2 + H2O CO2->Zn Catalysis

Caption: Mechanism of hCAII inhibition by sulfonamides.

G Experimental Workflow for this compound Batch Validation start Receive New Batch of this compound coa Review Certificate of Analysis (CoA) start->coa solubility Assess Solubility and Prepare Stock Solution coa->solubility in_vitro In Vitro Inhibition Assay (Ki Determination) solubility->in_vitro cellular Cellular Assay (e.g., Target Engagement) solubility->cellular compare Compare Data with Previous Batches and Reference Values in_vitro->compare cellular->compare pass Batch Validated for Use compare->pass Consistent fail Troubleshoot / Contact Supplier compare->fail Inconsistent

Caption: Workflow for validating a new batch of this compound.

References

Technical Support Center: hCAII-IN-3 and Targeted Degradation of hCAII

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on human Carbonic Anhydrase II (hCAII) targeted degradation. It addresses common questions and troubleshooting scenarios encountered during experiments, with a focus on the pathways involved and strategies to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is hCAII-IN-3 and how does it relate to hCAII degradation?

A: It is crucial to distinguish between inhibitors and degraders. This compound is a potent inhibitor of human Carbonic Anhydrase (hCA) isoforms, including hCAII.[1] Its primary function is to bind to the active site of the hCAII enzyme and block its catalytic activity.

The term "degradation" in the context of your query likely refers to the action of hCAII degraders , a different class of molecules designed to eliminate the hCAII protein from the cell entirely. These are often Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules.[2] They consist of a ligand that binds to hCAII (often based on an aryl sulfonamide scaffold, similar to many hCA inhibitors), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3]

Q2: How do hCAII degraders (PROTACs) work?

A: hCAII PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process unfolds as follows:

  • The PROTAC molecule simultaneously binds to hCAII and an E3 ubiquitin ligase (e.g., Cereblon or CRBN).[2][3]

  • This forms a ternary complex (hCAII-PROTAC-E3 ligase).[3]

  • The E3 ligase then tags the hCAII protein with ubiquitin molecules.

  • The polyubiquitinated hCAII is recognized and degraded by the 26S proteasome.[3]

  • The PROTAC molecule is then released and can catalyze the degradation of another hCAII protein.[2]

hCAII_PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation hCAII hCAII (Target Protein) hCAII->hCAII_PROTAC Binds PROTAC hCAII Degrader (PROTAC) E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->PROTAC_E3 Recruits Ternary hCAII-PROTAC-E3 Ternary->PROTAC Release & Recycle Ternary->E3 Ub_hCAII Ubiquitinated hCAII Ternary->Ub_hCAII Ubiquitination Ub Ubiquitin Ub->Ternary Adds Proteasome 26S Proteasome Ub_hCAII->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Diagram 1. Mechanism of hCAII degradation by a PROTAC molecule. (Within 100 characters)

Troubleshooting Guide

Q3: I am not observing any degradation of hCAII in my experiments. What could be the issue?

A: Lack of hCAII degradation can stem from several factors related to the experimental setup or the degrader molecule itself. Here are some common causes and troubleshooting steps:

  • Incorrect Mechanism of Action: Confirm that you are using a degrader (e.g., a PROTAC) and not an inhibitor like this compound. Inhibitors will not induce degradation.

  • Cell Line Choice: Ensure your cell line (e.g., HEK293) expresses sufficient levels of both hCAII and the recruited E3 ligase (e.g., CRBN).[3]

  • Inactive Degrader: The degrader molecule may have degraded in storage. Ensure it is stored under recommended conditions and consider synthesizing a fresh batch.

  • Ineffective Ternary Complex Formation: For a PROTAC to be effective, a stable ternary complex between hCAII, the PROTAC, and the E3 ligase must form.[3] If this complex is not formed, ubiquitination and subsequent degradation will not occur.

  • Proteasome Inhibition: Ensure that other compounds in your media are not inadvertently inhibiting the proteasome. You can run a positive control with a known proteasome activator if available.

Q4: How can I confirm that the observed loss of hCAII is due to proteasomal degradation?

A: To verify that the degradation of hCAII is dependent on the proteasome, you can perform a proteasome inhibition assay. Pre-treating your cells with a proteasome inhibitor, such as MG132, before adding the hCAII degrader should rescue the degradation of hCAII.[3] If hCAII levels remain stable in the presence of the proteasome inhibitor and the degrader, it confirms that the degradation is proteasome-dependent.

Q5: My hCAII degrader seems to be unstable. What are the likely degradation pathways for the molecule itself and how can I prevent this?

A: The stability of the degrader molecule, particularly those based on an aryl sulfonamide scaffold, is crucial for its efficacy. Potential degradation pathways for the degrader molecule include:

  • Metabolic Biotransformation: Aryl sulfonamides can be metabolized in cells through several pathways:

    • Phase I Oxidation and Hydroxylation: The aromatic rings of the molecule can be hydroxylated by cytochrome P450 enzymes.[3][4]

    • Phase II Acetylation and Glucuronidation: The sulfonamide group or other functional groups can be conjugated with acetyl or glucuronyl groups, which typically increases water solubility and facilitates excretion.[3]

  • Cleavage of the Sulfonamide Bond: In some cases, particularly with electron-deficient aryl rings, the sulfonamide bond itself can be metabolically cleaved. This can be mediated by glutathione S-transferases (GSTs).[5]

Strategies to Prevent Degrader Instability:

  • Chemical Modification: The stability of a PROTAC can be improved by modifying its structure. This can include:

    • Altering the Linker: Changing the length, composition, or anchor points of the linker can improve metabolic stability.[6]

    • Modifying the Aryl Sulfonamide: Introducing different substituents on the aromatic ring can block sites of metabolic attack.

  • Proper Storage and Handling: Store the compound according to the manufacturer's instructions, typically desiccated and at low temperatures, to prevent hydrolysis and oxidation.

  • Use of Metabolic Inhibitors: In mechanistic studies, you can co-administer inhibitors of metabolic enzymes (e.g., P450 inhibitors) to assess the contribution of metabolism to the degrader's instability.

Quantitative Data Summary

The efficacy of hCAII degraders is typically quantified by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Compound IDDescriptionDC50DmaxCell LineRef
11 Optimized hCAII PROTAC< 1 nM~100%HEK293[3]
4 hCAII PROTACNot specifiedActiveHEK293[3]
5 hCAII PROTACNot specifiedActiveHEK293[3]
DP1 BRD4 Degrader (example)10.84 ± 0.92 μM98%SU-DHL-4[7]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of hCAII Degradation
  • Cell Culture and Treatment: Plate cells (e.g., HEK293) and allow them to adhere. Treat the cells with the hCAII degrader at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against hCAII. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an ECL substrate.

  • Quantification: Densitometry analysis is used to quantify the band intensities and determine the extent of hCAII degradation relative to the vehicle control.

Protocol 2: Proteasome Inhibition Assay
  • Cell Culture and Pre-treatment: Plate cells as described above. Pre-treat a set of wells with a proteasome inhibitor (e.g., 1 µM MG132) for 1 hour.[3]

  • Degrader Treatment: Add the hCAII degrader to both the pre-treated and non-pre-treated wells. Include vehicle controls for both conditions.

  • Incubation and Lysis: Incubate for the desired time (e.g., 6 hours), then lyse the cells.[3]

  • Western Blot Analysis: Perform western blotting as described in Protocol 1 to assess hCAII levels. A rescue of hCAII degradation in the MG132-treated cells confirms proteasome-dependent degradation.

Protocol 3: Competition Assay to Confirm Ternary Complex Formation
  • Cell Culture and Pre-incubation: Plate cells as described. Pre-incubate sets of wells with an excess of either a hCAII binder (e.g., acetazolamide) or an E3 ligase binder (e.g., lenalidomide for CRBN) for 1 hour.[3]

  • Degrader Treatment: Add the hCAII degrader to the pre-incubated wells.

  • Incubation and Lysis: Incubate for the desired time (e.g., 6 hours) and then lyse the cells.[3]

  • Western Blot Analysis: Analyze hCAII levels by western blotting. If the degradation of hCAII is blocked by pre-incubation with either the hCAII binder or the E3 ligase binder, it confirms that the degrader's activity requires engagement with both proteins.[3]

Experimental_Workflow cluster_main Experimental Validation of hCAII Degradation Start Start: Hypothesis of hCAII Degradation WB_Assay Protocol 1: Western Blot for hCAII Levels Start->WB_Assay Deg_Observed Degradation Observed? WB_Assay->Deg_Observed Proteasome_Assay Protocol 2: Proteasome Inhibition Assay Deg_Observed->Proteasome_Assay Yes Troubleshoot Troubleshoot (See Q3 & Q5) Deg_Observed->Troubleshoot No Rescue_Observed Degradation Rescued? Proteasome_Assay->Rescue_Observed Competition_Assay Protocol 3: Competition Assay Rescue_Observed->Competition_Assay Yes Rescue_Observed->Troubleshoot No Comp_Blocked Degradation Blocked? Competition_Assay->Comp_Blocked Conclusion Conclusion: PROTAC-mediated Proteasomal Degradation Comp_Blocked->Conclusion Yes Comp_Blocked->Troubleshoot No

Diagram 2. Logical workflow for validating hCAII degradation. (Within 100 characters)

References

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors in Hypoxic Tumors: hCAII-IN-3 vs. SLC-0111

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment, characterized by hypoxia and acidosis, presents a significant challenge to effective cancer therapy. Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, play a crucial role in maintaining pH homeostasis in cancer cells, enabling their survival and proliferation in these harsh conditions. Consequently, inhibitors of these enzymes have emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two such inhibitors: hCAII-IN-3 and the clinically evaluated SLC-0111.

Introduction to the Inhibitors

SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a potent inhibitor of both CA IX and CA XII.[1] It has undergone a Phase I clinical trial in patients with advanced solid tumors and was found to have an acceptable safety profile.[2][3] Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis in various cancer models.[4]

This compound (also known as Compound 16 in associated literature) is a benzenesulfonamide-triazole conjugate.[5] Its inhibitory activity has been characterized against several human carbonic anhydrase (hCA) isoforms, and it has shown anti-proliferative effects in cancer cell lines. However, comprehensive studies on its efficacy specifically within a hypoxic tumor context are not yet publicly available.

Mechanism of Action in Hypoxic Tumors

Both SLC-0111 and this compound are sulfonamide-based inhibitors that target the zinc ion in the active site of carbonic anhydrases. In hypoxic tumors, the overexpression of CA IX and CA XII is a key adaptation, driven by the transcription factor HIF-1α (Hypoxia-Inducible Factor 1α).[6] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This activity helps cancer cells to maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular microenvironment (pHe).[7] This acidic pHe promotes tumor invasion, metastasis, and resistance to therapy.[6]

By inhibiting CA IX and XII, these compounds are expected to disrupt this pH regulation, leading to intracellular acidification and a less acidic tumor microenvironment. This can, in turn, hinder cancer cell proliferation, survival, and invasion.

Below is a diagram illustrating the signaling pathway leading to CA IX expression in hypoxic tumors and the proposed mechanism of action for its inhibitors.

cluster_cell Cancer Cell cluster_extracellular Extracellular Space cluster_inhibitor Inhibitor Action Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces HIF1 HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1 HRE Hypoxia Response Element (HRE) in CA9 Gene Promoter HIF1->HRE Binds to CA9_gene CA9 Gene Transcription HRE->CA9_gene Activates CAIX_mRNA CAIX mRNA CA9_gene->CAIX_mRNA CAIX_protein CA IX Protein Synthesis CAIX_mRNA->CAIX_protein CAIX_membrane CA IX (on cell membrane) CAIX_protein->CAIX_membrane CO2_H2O CO₂ + H₂O CAIX_membrane->CO2_H2O Catalyzes H_HCO3_ext H⁺ + HCO₃⁻ CAIX_membrane->H_HCO3_ext Produces H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 pHi Intracellular pH (pHi) Maintained Neutral H_HCO3->pHi Contributes to pHe Extracellular pH (pHe) Acidified H_ion H⁺ H_ion->pHe Leads to H_HCO3_ext->H_ion Inhibitor This compound or SLC-0111 Inhibition Inhibition of CA IX Inhibitor->Inhibition Inhibition->CAIX_membrane

Caption: Hypoxia-induced CA IX expression and inhibition.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and SLC-0111.

Table 1: Inhibitory Activity (Ki, nM)

Target IsoformThis compound (Compound 16)[5]SLC-0111[1]
hCA I 403.8>10,000
hCA II 5.1980
hCA IX 10.245
hCA XII 5.24.5

Note: Lower Ki values indicate stronger inhibition.

Table 2: In Vitro Anti-Proliferative Activity

CompoundCell Line(s)EffectConcentrationSource
This compound (Compound 16) EKVX (Non-Small Cell Lung), HOP-92 (Non-Small Cell Lung), and othersGrowth Inhibition10 µM[5]
SLC-0111 Hepatoblastoma cells (HUH6, HB-295, HB-303)Decreased cell viabilityNot specified[8]
Melanoma, Breast, and Colorectal cancer cellsInduces apoptosis in acidic conditionsNot specified

Table 3: In Vivo Efficacy

CompoundCancer ModelEffectDosageSource
This compound (Compound 16) No data availableNo data availableNo data available
SLC-0111 Breast cancer (4T1)Inhibited tumor growth and metastasisNot specified[1]
Melanoma and Triple-Negative Breast CancerEnhanced efficacy of immunotherapy50 mg/kg[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings.

Carbonic Anhydrase Inhibition Assay (for both inhibitors)

The inhibitory activity of the compounds against various hCA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.

Protocol:

  • An Applied Photophysics stopped-flow instrument is used to measure the CA-catalyzed CO₂ hydration activity.

  • The assay relies on monitoring the change in pH using a colorimetric indicator, phenol red, at a specific wavelength (e.g., 557 nm).

  • The measurements are taken at a controlled temperature (e.g., 20 °C).

  • The enzymatic activity is determined as the initial rate of the reaction, calculated from the slope of the absorbance change over time.

  • Various concentrations of the inhibitor are added to the assay mixture to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

  • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Anti-Proliferative Activity (General Protocol)

The effect of the inhibitors on cancer cell growth is assessed using cell viability assays.

Protocol:

  • Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the inhibitor (e.g., this compound or SLC-0111) or a vehicle control (e.g., DMSO).

  • For studies in hypoxic conditions, the plates are incubated in a hypoxic chamber (e.g., 1% O₂).

  • After a specific incubation period (e.g., 48 or 72 hours), a cell viability reagent (e.g., MTT, MTS, or PrestoBlue) is added to each well.

  • The absorbance or fluorescence is measured using a plate reader to determine the percentage of viable cells relative to the control.

  • The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) is calculated from the dose-response curves.

Animal Tumor Models (for SLC-0111)

The in vivo efficacy of SLC-0111 has been evaluated in various preclinical tumor models.

Protocol (Example: Breast Cancer Model):

  • Female BALB/c mice are injected with a murine breast cancer cell line (e.g., 4T1) into the mammary fat pad to establish orthotopic tumors.

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives daily oral administration of SLC-0111 at a specified dose (e.g., 50 mg/kg). The control group receives a vehicle.

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.

  • At the end of the study, the mice are euthanized, and the primary tumors and potential metastatic sites (e.g., lungs) are excised for further analysis (e.g., histopathology, protein expression).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating these inhibitors.

cluster_workflow Experimental Workflow for Inhibitor Evaluation Synthesis Compound Synthesis (this compound or SLC-0111) InVitro_Inhibition In Vitro CA Inhibition Assays (hCA I, II, IX, XII) Synthesis->InVitro_Inhibition Cell_Culture Cancer Cell Culture (Normoxia & Hypoxia) Synthesis->Cell_Culture InVivo_Studies In Vivo Animal Models (e.g., Xenografts) InVitro_Inhibition->InVivo_Studies Promising candidates Cell_Viability Cell Viability/ Proliferation Assays Cell_Culture->Cell_Viability Migration_Invasion Migration/Invasion Assays Cell_Culture->Migration_Invasion pH_Measurement Extracellular pH Measurement Cell_Culture->pH_Measurement Cell_Viability->InVivo_Studies Promising candidates Toxicity_Studies Toxicity and Pharmacokinetic Studies InVivo_Studies->Toxicity_Studies Clinical_Trials Clinical Trials (for SLC-0111) Toxicity_Studies->Clinical_Trials

Caption: General workflow for inhibitor evaluation.

Conclusion

SLC-0111 is a well-characterized carbonic anhydrase inhibitor with demonstrated efficacy in preclinical models of hypoxic tumors and has progressed to clinical trials. It shows high selectivity for the tumor-associated isoforms CA IX and XII over the cytosolic isoforms CA I and II.

This compound is a potent inhibitor of CA II, IX, and XII, but also shows significant inhibition of the off-target isoform CA I. While it exhibits anti-proliferative activity against various cancer cell lines, there is a notable lack of published data on its performance under hypoxic conditions, its effect on the tumor microenvironment's pH, and its in vivo efficacy.

For researchers and drug developers, SLC-0111 represents a more advanced and validated candidate for targeting hypoxic tumors. Further investigation into this compound is warranted to fully understand its potential and to determine if its different selectivity profile offers any therapeutic advantages or disadvantages compared to SLC-0111. Specifically, studies focusing on its activity in hypoxic environments are crucial to assess its relevance as a therapeutic agent for solid tumors.

References

Navigating the Landscape of Carbonic Anhydrase Inhibition: A Comparative Analysis of a Novel Selective hCA II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for isoform-selective enzyme inhibitors is paramount. This guide provides a detailed comparison of a representative potent and selective human Carbonic Anhydrase II (hCA II) inhibitor, herein referred to as SLC-0111, against the classical non-selective inhibitor, Acetazolamide. This analysis is supported by experimental data to highlight the critical importance of selectivity in drug design and application.

Human Carbonic Anhydrases (hCAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH, CO2 transport, and various physiological processes. With at least 15 known isoforms, developing inhibitors with high selectivity is a significant challenge due to the conserved nature of the active site. Off-target inhibition can lead to a range of undesirable side effects. This guide focuses on the selectivity profile of SLC-0111, a promising inhibitor with high affinity for hCA II, and contextualizes its performance against the widely used, non-selective sulfonamide drug, Acetazolamide.

Quantitative Comparison of Inhibitor Selectivity

The inhibitory potency of SLC-0111 and Acetazolamide against a panel of key hCA isoforms was determined using a stopped-flow CO2 hydration assay. The inhibition constants (Ki) are summarized in the table below, providing a clear quantitative comparison of their selectivity profiles. Lower Ki values indicate higher inhibitory potency.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
SLC-0111 508045>10000455.7
Acetazolamide 2501274255.7

Note: Data presented is a compilation from multiple sources for illustrative purposes. Exact values may vary based on experimental conditions.

Experimental Protocols

Determination of Inhibition Constants (Ki) by Stopped-Flow CO2 Hydration Assay

The enzymatic activity of various hCA isoforms was measured by monitoring the hydration of CO2. This assay follows the pH change of a buffer solution over time, which is facilitated by the catalytic activity of the hCA enzyme.

Materials:

  • Purified recombinant human Carbonic Anhydrase isoforms (hCA I, II, IV, IX, XII).

  • Inhibitor compounds (SLC-0111, Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4, containing 10 mM NaClO4).

  • pH indicator (e.g., phenol red, 0.2 mM).

  • CO2-saturated water.

  • Stopped-flow spectrophotometer.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

  • Assay Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated buffer solution in the stopped-flow instrument.

  • Data Acquisition: The initial rates of the CO2 hydration reaction are monitored by the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short period (10-100 seconds).

  • Determination of Catalyzed and Uncatalyzed Rates: The uncatalyzed rate of CO2 hydration is determined in the absence of the enzyme and subtracted from the total observed rate to obtain the enzyme-catalyzed rate.

  • Calculation of Inhibition Constants (Ki): The initial velocity of the reaction is measured at various substrate (CO2) and inhibitor concentrations. The inhibition constants (Ki) are then calculated by non-linear least-squares fitting of the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using the Cheng-Prusoff equation.

Visualizing Experimental Workflow and Selectivity

To better understand the experimental process and the concept of inhibitor selectivity, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Buffer, pH Indicator & CO2-saturated H2O E2 Rapid Mixing in Stopped-Flow Instrument (Enzyme/Inhibitor + CO2 solution) P1->E2 P2 Prepare Enzyme Stock (hCA I, II, IV, IX, XII) E1 Pre-incubate Enzyme + Inhibitor P2->E1 P3 Prepare Inhibitor Stock (SLC-0111, Acetazolamide) P3->E1 E1->E2 E3 Monitor Absorbance Change (pH indicator) E2->E3 A1 Calculate Initial Reaction Rates E3->A1 A3 Calculate Ki values (Cheng-Prusoff Equation) A1->A3 A2 Determine Uncatalyzed Rate (Control) A2->A3

Caption: Experimental workflow for determining hCA inhibition constants.

G cluster_inhibitors Inhibitors cluster_isoforms hCA Isoforms I1 SLC-0111 (Selective) hCAI hCA I I1->hCAI Low Affinity (High Ki) hCAII hCA II I1->hCAII High Affinity (Low Ki) hCAIX hCA IX I1->hCAIX High Affinity hCAXII hCA XII I1->hCAXII Very High Affinity I2 Acetazolamide (Non-Selective) I2->hCAI High Affinity I2->hCAII Very High Affinity I2->hCAIX High Affinity I2->hCAXII Very High Affinity

Caption: Comparative selectivity profile of hCA inhibitors.

Discussion of Signaling Pathways and Isoform Roles

The diverse tissue distribution and subcellular localization of hCA isoforms underscore their distinct physiological roles and their implications in various pathologies. Understanding these roles is crucial for appreciating the importance of isoform-selective inhibition.

  • hCA I: A low-activity cytosolic isoform, abundant in red blood cells, involved in CO2 transport.

  • hCA II: A high-activity and ubiquitously expressed cytosolic isoform. It is crucial for pH regulation in various tissues, including the eye, kidney, and central nervous system. Its widespread role makes it a challenging target, as non-selective inhibition can lead to systemic side effects.

  • hCA IV: A membrane-bound isoform found in the kidney, lung, and brain capillaries, where it is involved in bicarbonate reabsorption and pH regulation.

  • hCA IX: A transmembrane isoform that is highly overexpressed in many types of solid tumors and is associated with poor prognosis. Its expression is induced by hypoxia, and it plays a key role in tumor acidification, promoting cancer cell survival, proliferation, and metastasis. Its restricted expression in healthy tissues makes it an attractive target for anticancer therapies.

  • hCA XII: Another transmembrane isoform that is also overexpressed in various cancers and is involved in tumor-related pH regulation. It is also found in some normal tissues, including the kidney and colon.

The data clearly demonstrates that while Acetazolamide is a potent inhibitor of multiple hCA isoforms, including the ubiquitous hCA II, SLC-0111 exhibits a more desirable selectivity profile. SLC-0111 shows high potency against the tumor-associated hCA IX and XII isoforms while displaying significantly lower affinity for the off-target hCA I. This selectivity is a critical attribute for developing targeted therapies, particularly in oncology, where minimizing side effects on healthy tissues is a primary concern. The development of isoform-selective inhibitors like SLC-0111 represents a significant advancement in the field of carbonic anhydrase-targeted drug discovery.

head-to-head comparison of hCAII-IN-3 and indisulam

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

In the landscape of targeted cancer therapeutics, small molecule inhibitors of carbonic anhydrases (CAs) and molecular glues have emerged as promising strategies. This guide provides a detailed head-to-head comparison of two notable compounds: hCAII-IN-3, a potent human carbonic anhydrase II (hCAII) inhibitor, and indisulam, a clinical-stage agent with a dual mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundIndisulam
Primary Mechanism of Action Potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms.Dual-action: 1. Carbonic anhydrase inhibitor. 2. Molecular glue that induces the proteasomal degradation of the splicing factor RBM39.
Primary Target(s) Carbonic Anhydrase II (hCA II)DCAF15 (E3 ubiquitin ligase component) and Carbonic Anhydrases
Downstream Effects Disruption of pH regulation in tumor microenvironments.Aberrant pre-mRNA splicing, G1 cell cycle arrest, and apoptosis.
Therapeutic Rationale Targeting tumor-associated CA isoforms (e.g., hCA IX and XII) to counteract acidosis and inhibit tumor growth.Targeting splicing dysregulation in cancer and exploiting dependencies on specific CA isoforms.

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the quantitative data available for this compound and indisulam, comparing their inhibitory activity against various carbonic anhydrase isoforms and their cytotoxic effects on cancer cell lines.

Table 1: Carbonic Anhydrase Inhibition Profile (Ki values in nM)

Carbonic Anhydrase IsoformThis compound (nM)Indisulam (nM)
hCA I 403.8[1]-
hCA II 5.1[1]-
hCA IX 10.2[1]-
hCA XII 5.2[1]3.0 - 5.7[2]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 values)

Cell LineCancer TypeThis compound (µM)Indisulam (µM)
MCF-7 Breast Cancer5.7 and 29.3[1][4]-
HCT-116 Colorectal Cancer-0.56[2]
HeLa Cervical Cancer-287.5 (at 24h)[5]
C33A Cervical Cancer-125.0 (at 24h)[5]
T-ALL cell lines (e.g., J.gamma1, Jurkat) T-cell Acute Lymphoblastic Leukemia-Sensitive in low µM range[1]

Note: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions (e.g., incubation time, assay method).

Mechanisms of Action and Signaling Pathways

This compound: A Selective Carbonic Anhydrase Inhibitor

This compound functions as a classic competitive inhibitor of carbonic anhydrases. By binding to the active site of CAs, particularly the tumor-associated isoforms hCA IX and XII, it disrupts their ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This leads to an accumulation of extracellular acid in the tumor microenvironment, which can inhibit tumor growth and survival.

hCAII_IN_3_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H_ion H+ Tumor_Growth Tumor Growth & Survival H_ion->Tumor_Growth Promotes CO2_ext CO2 hCA_IX_XII hCA IX/XII CO2_ext->hCA_IX_XII hCA_IX_XII->H_ion Catalysis HCO3 HCO3- hCA_IX_XII->HCO3 CO2_int CO2 CO2_int->CO2_ext Diffusion hCAII_IN_3 This compound hCAII_IN_3->hCA_IX_XII Inhibition

Mechanism of this compound Action

Indisulam: A Dual-Action Anticancer Agent

Indisulam possesses a more complex mechanism of action. While it does inhibit carbonic anhydrases, its primary anticancer effect is attributed to its function as a "molecular glue." Indisulam facilitates the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39. The loss of RBM39, a key splicing factor, results in widespread aberrant pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.

Indisulam_Pathway cluster_nucleus Nucleus cluster_membrane_cyto Cell Membrane / Cytoplasm Indisulam Indisulam Ternary_Complex DCAF15-Indisulam-RBM39 Ternary Complex Indisulam->Ternary_Complex DCAF15 DCAF15 DCAF15->Ternary_Complex CUL4 CUL4-DDB1 E3 Ligase Ubiquitination Ubiquitination CUL4->Ubiquitination Catalyzes RBM39 RBM39 (Splicing Factor) RBM39->Ternary_Complex RBM39->Ubiquitination Substrate Splicing pre-mRNA Splicing RBM39->Splicing Regulates Ternary_Complex->CUL4 Recruitment Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation RBM39 Degradation Proteasome->Degradation Mediates Degradation->Splicing Inhibits Aberrant_Splicing Aberrant Splicing Splicing->Aberrant_Splicing Cell_Cycle_Arrest G1 Cell Cycle Arrest Aberrant_Splicing->Cell_Cycle_Arrest Apoptosis Apoptosis Aberrant_Splicing->Apoptosis hCA_inhibition Carbonic Anhydrase Inhibition Indisulam_cyto Indisulam Indisulam_cyto->hCA_inhibition

Dual Mechanism of Indisulam

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

1. Carbonic Anhydrase Activity Assay (Stopped-Flow Method)

This assay measures the kinetics of the CO₂ hydration reaction catalyzed by carbonic anhydrase.

  • Reagents and Materials:

    • Stopped-flow spectrophotometer

    • CO₂-saturated water

    • Buffer: 20 mM TRIS, pH 8.3

    • Indicator: 0.2 mM Phenol Red

    • NaCl O₄ (for maintaining constant ionic strength)

    • Purified hCA isoforms (I, II, IX, XII)

    • This compound and Indisulam stock solutions (in DMSO)

  • Procedure:

    • Prepare serial dilutions of the inhibitors in the assay buffer.

    • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow for complex formation.

    • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water containing the pH indicator.

    • Monitor the change in absorbance at 557 nm (the absorbance maximum of Phenol Red) over a period of 10-100 seconds to determine the initial reaction velocity.

    • The uncatalyzed reaction rate (in the absence of enzyme) is measured and subtracted from the catalyzed rates.

    • Determine Ki values by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

    • 96-well plates

    • Complete cell culture medium

    • This compound and Indisulam stock solutions (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or indisulam for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

3. Western Blot for RBM39 Degradation

This technique is used to detect the levels of RBM39 protein in cells following treatment with indisulam.

  • Reagents and Materials:

    • Cancer cell lines sensitive to indisulam (e.g., T-ALL cell lines)

    • Indisulam stock solution (in DMSO)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-RBM39 and anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with indisulam at various concentrations and for different time points.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Probe the same membrane with an anti-GAPDH antibody to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a head-to-head comparison of this compound and indisulam.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data_analysis Data Analysis and Comparison CA_Assay Carbonic Anhydrase Inhibition Assay Ki_Values Determine Ki values (hCA I, II, IX, XII) CA_Assay->Ki_Values Compare_Ki Compare CA Inhibition Profiles Ki_Values->Compare_Ki Cell_Culture Culture Cancer Cell Lines Cell_Viability Cell Viability Assay (MTT) Cell_Culture->Cell_Viability Western_Blot Western Blot for RBM39 Cell_Culture->Western_Blot IC50_Values Determine IC50 values Cell_Viability->IC50_Values Compare_IC50 Compare Anti-proliferative Activity IC50_Values->Compare_IC50 RBM39_Degradation Assess RBM39 Degradation Western_Blot->RBM39_Degradation Mechanism_Comparison Compare Mechanisms of Action RBM39_Degradation->Mechanism_Comparison Compare_Ki->Mechanism_Comparison Compare_IC50->Mechanism_Comparison hCAII_IN_3 This compound hCAII_IN_3->CA_Assay hCAII_IN_3->Cell_Viability Indisulam Indisulam Indisulam->CA_Assay Indisulam->Cell_Viability Indisulam->Western_Blot

Comparative Experimental Workflow

Conclusion

This compound and indisulam represent two distinct yet overlapping approaches to cancer therapy. This compound is a selective inhibitor of carbonic anhydrases, with its therapeutic potential rooted in the targeted disruption of pH homeostasis in the tumor microenvironment. In contrast, indisulam, while also exhibiting CA inhibitory activity, primarily functions as a molecular glue to induce the degradation of the splicing factor RBM39, thereby targeting a fundamental process of gene expression that is often dysregulated in cancer.

The choice between these or similar compounds for further research and development will depend on the specific cancer type, its underlying molecular vulnerabilities (e.g., dependence on specific CA isoforms or sensitivity to splicing modulation), and the desired therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and design further comparative studies.

References

A Researcher's Guide to Cross-Validating hCAII-IN-3 Activity in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of common assay formats for the validation of human Carbonic Anhydrase II (hCAII) inhibitor activity, with a specific focus on the potent inhibitor, hCAII-IN-3. Understanding the nuances of different assay methodologies is critical for the robust characterization of inhibitor potency and selectivity. This document outlines the principles behind key assays, presents available quantitative data for this compound, and offers detailed experimental protocols to facilitate cross-validation studies in your own laboratory.

Quantitative Data for this compound

This compound is a known inhibitor of several human carbonic anhydrase isoforms. The following table summarizes its reported inhibition constants (Ki) against four different hCA isoforms.

IsoformKi (nM)
hCA I403.8[1][2]
hCA II5.1[1][2]
hCA IX10.2[1][2]
hCA XII5.2[1][2]

Experimental Assay Formats for Cross-Validation

Two prevalent methods for measuring the activity of hCAII inhibitors are the colorimetric p-nitrophenyl acetate (pNPA) hydrolysis assay and the fluorescence-based indicator displacement assay. Below are detailed protocols for each.

Colorimetric p-Nitrophenyl Acetate (pNPA) Hydrolysis Assay

This assay relies on the esterase activity of hCAII. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol formation is proportional to the hCAII activity, and the presence of an inhibitor will reduce this rate.

Experimental Protocol:

Materials:

  • Human Carbonic Anhydrase II (hCAII)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

  • This compound or other test inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of hCAII in assay buffer. The final concentration in the assay will typically be in the nanomolar range.

  • Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.

  • Prepare serial dilutions of this compound or other test inhibitors in the assay buffer.

  • In a 96-well plate, add the desired volume of inhibitor dilution to the wells. Include wells with buffer only (no inhibitor) as a positive control for enzyme activity and wells with no enzyme as a background control.

  • Add the hCAII enzyme solution to the wells containing the inhibitor and the positive control.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30 minutes) at regular intervals.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Diagram of the pNPA Hydrolysis Assay Workflow:

pNPA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis hCAII hCAII Solution Add_hCAII Add hCAII hCAII->Add_hCAII Inhibitor Inhibitor Dilutions Add_Inhibitor Add Inhibitor Inhibitor->Add_Inhibitor pNPA pNPA Substrate Add_pNPA Add pNPA pNPA->Add_pNPA Plate 96-Well Plate Incubate Incubate Add_Inhibitor->Plate Add_hCAII->Plate Incubate->Add_pNPA Measure Kinetic Read (Absorbance @ 405nm) Add_pNPA->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Determine IC50 Calculate->Plot

Caption: Workflow for the colorimetric pNPA hydrolysis assay.

Fluorescence-Based Indicator Displacement Assay

This high-throughput assay is based on the displacement of a fluorescent indicator from the active site of hCAII by a competitive inhibitor.[3] A fluorescent molecule that binds to the hCAII active site and is quenched upon binding is used. When a competitive inhibitor is added, it displaces the fluorescent indicator, leading to a recovery of fluorescence. The increase in fluorescence intensity is proportional to the binding affinity of the inhibitor.

Experimental Protocol:

Materials:

  • Human Carbonic Anhydrase II (hCAII)

  • Fluorescent indicator (e.g., a sulfonamide-based fluorescent probe)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

  • This compound or other test inhibitors

  • 96-well black microplate (for fluorescence measurements)

  • Fluorometer

Procedure:

  • Prepare a stock solution of hCAII in the assay buffer.

  • Prepare a stock solution of the fluorescent indicator.

  • Prepare serial dilutions of this compound or other test inhibitors in the assay buffer.

  • In a 96-well black microplate, add the hCAII solution and the fluorescent indicator to each well.

  • Incubate for a short period to allow the indicator to bind to the enzyme, resulting in a quenched fluorescence signal.

  • Add the inhibitor dilutions to the wells. Include wells with buffer only as a control for the quenched signal.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent indicator.

  • The fluorescence recovery is calculated relative to the quenched signal (enzyme + indicator) and the signal of the free indicator.

  • The binding affinity (e.g., Ki or IC50) can be determined by plotting the fluorescence recovery against the inhibitor concentration.

Diagram of the Fluorescence Displacement Assay Principle:

Caption: Principle of the fluorescence indicator displacement assay.

Signaling Pathway of Carbonic Anhydrase II Inhibition

The primary mechanism of action for many hCAII inhibitors, including sulfonamide-based compounds, involves the coordination of the inhibitor to the zinc ion (Zn²⁺) in the enzyme's active site. This binding event blocks the access of the natural substrate, carbon dioxide, to the catalytic center, thereby inhibiting the enzyme's function in the reversible hydration of CO₂ to bicarbonate and a proton.

hCAII_Inhibition_Pathway CO2 CO₂ + H₂O hCAII hCAII Active Site (with Zn²⁺) CO2->hCAII Binds to Blocked_hCAII Inhibited hCAII-Inhibitor Complex CO2->Blocked_hCAII Binding Blocked HCO3 HCO₃⁻ + H⁺ hCAII->HCO3 Catalyzes Inhibitor This compound (Inhibitor) Inhibitor->hCAII Binds to

Caption: Mechanism of hCAII inhibition by active site binding.

References

Comparative Analysis of hCAII-IN-3 and U-104: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent carbonic anhydrase inhibitors, hCAII-IN-3 and U-104, for researchers, scientists, and drug development professionals. The information presented herein is based on publicly available experimental data and aims to provide an objective overview of their biochemical activity, selectivity, and potential therapeutic applications.

Quantitative Data Summary

The inhibitory potency of this compound and U-104 has been evaluated against several isoforms of human carbonic anhydrase (hCA). The inhibition constants (Ki) are summarized in the table below for easy comparison. Lower Ki values indicate higher inhibitory potency.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
This compound 403.8[1]5.1[1]10.2[1]5.2[1]
U-104 (SLC-0111) 5080[2]9640[2]45.1[2][3]4.5[2][3]

Key Observations:

  • This compound demonstrates potent inhibition of hCA II, hCA IX, and hCA XII, with Ki values in the low nanomolar range.[1] It shows moderate selectivity for these isoforms over hCA I.

  • U-104 is a highly selective and potent inhibitor of hCA XII and also shows significant activity against hCA IX.[2][3] It exhibits very weak inhibition of the cytosolic isoforms hCA I and hCA II.[2]

Mechanism of Action and Therapeutic Potential

Both this compound and U-104 are small molecule inhibitors that target the active site of carbonic anhydrases. These enzymes play a crucial role in regulating pH in various physiological and pathological processes.

This compound , with its potent inhibition of hCA II , has the potential to modulate the activity of this ubiquitously expressed isoform. Notably, beyond its catalytic role, hCA II has a non-catalytic function in cancer cells, where it facilitates lactate transport by interacting with monocarboxylate transporters (MCTs).[4][5] By inhibiting hCA II, this compound could potentially disrupt this process, leading to intracellular acidification and reduced cancer cell viability.

U-104 selectively targets the tumor-associated isoforms hCA IX and hCA XII . These transmembrane enzymes are typically overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[6] By inhibiting these isoforms, U-104 can lead to intracellular acidification, reduce tumor cell growth, and induce apoptosis.[7][8] Its anti-metastatic effects have also been observed in preclinical models.[2]

Experimental Protocols

The determination of the inhibition constants (Ki) for carbonic anhydrase inhibitors is typically performed using established enzymatic assays. While the specific details for this compound and U-104 are proprietary to the discovering entities, the general methodologies are well-documented.

Stopped-Flow CO2 Hydration Assay

This is a gold-standard method for measuring the catalytic activity of carbonic anhydrases.

Principle: This assay directly measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer. The initial rate of the reaction is measured at various substrate (CO2) and inhibitor concentrations to determine the kinetic parameters, from which the Ki value is calculated.

General Protocol:

  • Reagent Preparation:

    • A buffer solution (e.g., Tris-SO4) containing a pH indicator (e.g., phenol red) is prepared.

    • A stock solution of the purified carbonic anhydrase isoform is prepared in the assay buffer.

    • A stock solution of the inhibitor (this compound or U-104) is prepared in a suitable solvent (e.g., DMSO).

    • A CO2-saturated water solution is prepared by bubbling CO2 gas through chilled, deionized water.

  • Assay Procedure:

    • The enzyme solution and the inhibitor solution at various concentrations are pre-incubated.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated solution in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored at a specific wavelength over a short period (milliseconds to seconds).

  • Data Analysis:

    • The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

    • The data are fitted to the Michaelis-Menten equation to determine Vmax and Km in the absence and presence of the inhibitor.

    • The Ki is determined using appropriate models of enzyme inhibition (e.g., competitive, non-competitive, or mixed).

Colorimetric Esterase Assay

This is a more common and high-throughput-compatible method for screening carbonic anhydrase inhibitors.

Principle: This assay utilizes the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA), to a colored product, p-nitrophenol. The rate of formation of the colored product is measured spectrophotometrically. Inhibitors will reduce the rate of this reaction.

General Protocol:

  • Reagent Preparation:

    • An assay buffer (e.g., Tris-HCl) is prepared.

    • A stock solution of the purified carbonic anhydrase isoform is prepared.

    • A stock solution of the inhibitor is prepared.

    • A stock solution of p-NPA is prepared in a solvent like acetonitrile or DMSO.

  • Assay Procedure:

    • In a microplate, the enzyme, buffer, and various concentrations of the inhibitor are added and pre-incubated.

    • The reaction is initiated by adding the p-NPA substrate.

    • The increase in absorbance at 400 nm is monitored over time using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is determined from the slope of the absorbance versus time plot.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition mechanism and the substrate concentration relative to its Km are known.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and U-104, and a general experimental workflow for inhibitor testing.

hCAII_IN_3_Pathway cluster_cell Cancer Cell MCT Monocarboxylate Transporter (MCT) Lactate_in Lactate MCT->Lactate_in H_in H+ MCT->H_in hCAII hCA II hCAII->MCT H_out H+ hCAII->H_out Proton Shuttle hCAII_IN_3 This compound hCAII_IN_3->hCAII Inhibition

Caption: Proposed mechanism of this compound action.

U_104_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell CO2_out CO2 hCAIX_XII hCA IX / hCA XII CO2_out->hCAIX_XII Hydration H_out H+ HCO3_out HCO3- hCAIX_XII->H_out hCAIX_XII->HCO3_out pH_reg Intracellular pH Regulation hCAIX_XII->pH_reg EGFR_PI3K EGFR/PI3K Pathway hCAIX_XII->EGFR_PI3K NFkB NF-kB Pathway hCAIX_XII->NFkB Proliferation Proliferation pH_reg->Proliferation Invasion Invasion pH_reg->Invasion Metastasis Metastasis pH_reg->Metastasis EGFR_PI3K->Proliferation NFkB->Invasion U104 U-104 U104->hCAIX_XII Inhibition

Caption: Proposed mechanism of U-104 action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrate Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Inhibitor Prepare Inhibitor Stock Solutions Inhibitor->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Monitor Reaction Progress (Spectrophotometry) Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine % Inhibition and IC50 Rate->Inhibition Ki Calculate Ki Inhibition->Ki

Caption: General workflow for CA inhibitor testing.

References

hCAII-IN-3: A Leap Forward in Selective Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of carbonic anhydrase inhibitors, exemplified by hCAII-IN-3, demonstrates significant advantages in selectivity over first-generation drugs like acetazolamide. This heightened selectivity profile suggests the potential for more targeted therapeutic applications with an improved side-effect profile, a critical advancement for researchers and drug development professionals.

First-generation carbonic anhydrase inhibitors (CAIs) are characterized by their potent but broad-spectrum activity, leading to off-target effects.[1] In contrast, this compound exhibits a more nuanced inhibition profile, showcasing a clear preference for specific isoforms of the human carbonic anhydrase (hCA) family of enzymes.[2] This guide provides a comparative analysis of this compound and first-generation CAIs, supported by experimental data, to highlight these key advantages.

Superior Selectivity: A Quantitative Comparison

The primary advantage of this compound lies in its improved selectivity for hCAII over other isoforms, particularly hCAI. First-generation CAIs, such as acetazolamide, are known to be non-selective, inhibiting multiple isoforms with similar potency.[3] This lack of selectivity can lead to a range of side effects due to the diverse physiological roles of the different carbonic anhydrase isoforms.

The inhibitory activity of this compound and the first-generation CAI acetazolamide against four key hCA isoforms is summarized in the table below. The data clearly illustrates the superior selectivity of this compound.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (hCA I / hCA II)
This compound 403.8[2]5.1[2]10.2[2]5.2[2]79.2
Acetazolamide 71.44722.0-1.5

Note: Ki values for Acetazolamide are compiled from various sources for comparison and may not have been determined under identical experimental conditions.

The significantly higher selectivity ratio of this compound for hCAII over hCAI (79.2) compared to acetazolamide (1.5) underscores its potential for reducing off-target effects associated with the inhibition of hCAI.

The Mechanism of Action: Beyond Catalytic Inhibition

Human carbonic anhydrase II (hCAII) is a zinc-dependent metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][4] This fundamental reaction is crucial for maintaining pH homeostasis, respiration, and ion transport.[2] First-generation CAIs and this compound both function by binding to the zinc ion in the active site, preventing the catalytic conversion.

However, recent research has uncovered a non-catalytic "proton-shuttling" function of hCAII that is independent of its enzymatic activity.[2][5] This function is important in processes such as supporting lactate transport in cancer cells through interaction with monocarboxylate transporters.[2][5] This dual functionality of hCAII opens new avenues for therapeutic intervention, where selective inhibition of the catalytic activity without affecting the proton-shuttling function might be desirable. The development of isoform-selective inhibitors like this compound is a critical step in exploring these more nuanced therapeutic strategies.

Experimental Methodologies

The determination of the inhibitory potency (Ki values) of carbonic anhydrase inhibitors is typically conducted using established enzyme inhibition assays. Two common methods are the colorimetric p-nitrophenyl acetate (p-NPA) hydrolysis assay and the stopped-flow CO2 hydrase assay.

Carbonic Anhydrase Inhibition Assay (p-NPA)

This colorimetric assay is a widely used method for screening and characterizing CA inhibitors.

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenolate. The rate of formation of p-nitrophenolate, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.

Protocol Outline:

  • Preparation: A buffer solution (e.g., 50 mM HEPES, pH 8.0), a stock solution of recombinant hCAII (e.g., 40 nM), a substrate solution of p-NPA in a non-aqueous solvent like acetonitrile or DMSO (e.g., 500 µM), and serial dilutions of the inhibitor are prepared.[2][6]

  • Incubation: The enzyme and inhibitor are pre-incubated for a set period (e.g., 10 minutes at room temperature) in a 96-well plate.[2]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the p-NPA substrate solution to the wells containing the enzyme and inhibitor.[6]

  • Data Acquisition: The absorbance at 405 nm is measured over time (e.g., 15 minutes) using a spectrophotometer.[2]

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curves. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated by fitting the data to a dose-response curve. Ki values can be subsequently determined from the IC50 values using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer, Enzyme, Substrate (p-NPA), and Inhibitor Solutions A1 Pre-incubate Enzyme and Inhibitor P1->A1 A2 Initiate Reaction with p-NPA Substrate A1->A2 A3 Measure Absorbance at 405 nm over Time A2->A3 D1 Calculate Initial Reaction Rates A3->D1 D2 Determine Percent Inhibition D1->D2 D3 Calculate IC50 and Ki Values D2->D3

Workflow for the p-NPA Carbonic Anhydrase Inhibition Assay.
Stopped-Flow CO2 Hydrase Assay

This method directly measures the primary physiological function of carbonic anhydrase – the hydration of carbon dioxide.

Principle: This assay measures the change in pH that occurs as CO2 is hydrated to bicarbonate and a proton. The reaction is very fast and requires a stopped-flow instrument to mix the enzyme and CO2-containing solutions rapidly and monitor the subsequent pH change using a pH indicator.

Protocol Outline:

  • Solution Preparation: Two syringes in the stopped-flow apparatus are filled. One contains a buffered solution of the enzyme and a pH indicator, and the other contains a CO2-saturated buffer solution. The inhibitor is included in the enzyme-containing syringe at various concentrations.

  • Rapid Mixing: The contents of the two syringes are rapidly mixed, initiating the hydration of CO2.

  • Signal Detection: The change in absorbance of the pH indicator is monitored over a short time frame (milliseconds to seconds) as the pH of the solution decreases due to proton production.

  • Data Analysis: The initial rate of the reaction is determined from the slope of the signal change over time. These rates are then used to calculate the inhibitory activity (Ki) of the compound.

Signaling and Catalytic Pathways

The catalytic cycle of hCAII is a two-step ping-pong mechanism. The first step involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. The second, rate-limiting step is the regeneration of the zinc-bound hydroxide by the transfer of a proton to the surrounding buffer, a process facilitated by a proton shuttle residue, His64.

G E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O - HCO₃⁻ + H₂O E_Zn_H2O->E_Zn_OH - H⁺

The Catalytic Cycle of Human Carbonic Anhydrase II.

In addition to its well-established catalytic role, hCAII participates in cellular signaling through a non-catalytic proton-shuttling mechanism. This is particularly relevant in the tumor microenvironment, where hCAII can facilitate the transport of lactate and protons out of cancer cells by interacting with and activating monocarboxylate transporters (MCTs). This process contributes to maintaining a favorable intracellular pH for cancer cell proliferation and survival while promoting an acidic extracellular environment that can enhance tumor invasion and metastasis. The development of selective inhibitors that can potentially modulate these different functions of hCAII represents a significant area of interest in cancer drug development.

References

A Comparative Guide to the Enzyme Kinetics of Sulfonamide Inhibitors Targeting Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme kinetics of prominent sulfonamide inhibitors against human carbonic anhydrase II (hCA II), a well-established therapeutic target. While specific kinetic data for a compound designated "hCAII-IN-3" is not publicly available, this document serves as a valuable resource by comparing the performance of clinically relevant and extensively studied sulfonamides. The data presented is supported by established experimental protocols, offering a framework for evaluating novel inhibitors.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] The cytosolic isoform hCA II is one of the most catalytically efficient enzymes known and is implicated in various physiological processes.[2] Its inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and edema.[3][4] Sulfonamides represent the principal class of hCA inhibitors, functioning by coordinating to the catalytic zinc ion in the enzyme's active site.[5][6]

Comparative Enzyme Kinetics of hCA II Sulfonamide Inhibitors

The inhibitory potency of sulfonamides against hCA II is typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). Lower values for these parameters indicate higher potency. The data below has been compiled from various studies employing the stopped-flow CO₂ hydration assay.

CompoundKᵢ (nM)IC₅₀ (nM)Notes
Acetazolamide (AAZ) 12 - 25030A clinically used, systemic inhibitor. Serves as a common reference compound.[7][8]
Dorzolamide 0.18 - 3.3-A topical inhibitor primarily used for glaucoma treatment.[9][10]
Brinzolamide 3.2-Another topical inhibitor for glaucoma with high affinity for hCA II.[9]
Methazolamide 14-A systemic inhibitor with good penetration of the blood-brain barrier.[9]
Zonisamide 35.2-An anti-epileptic drug that also exhibits hCA II inhibition.[9]
Ethoxzolamide --A potent, older systemic inhibitor. Kinetic values show variability across studies.[11]
Compound 13 (from[12]) 2.4-A potent synthetic sulfonamide derivative.[12]
Compound 6 (from[12]) -9.7 (for hCA IX)An example of an isoform-selective inhibitor.[12]

Note: Kᵢ and IC₅₀ values can vary between studies due to different experimental conditions (e.g., buffer, pH, temperature). The data presented represents a range of reported values.

Experimental Protocols

The determination of kinetic parameters for hCA II inhibitors is primarily conducted using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.[13][14][15]

Principle of the Stopped-Flow CO₂ Hydration Assay:

This method measures the initial rates of the CO₂ hydration reaction, which produces protons and causes a decrease in the pH of a solution.[1] This pH change is monitored in real-time using a pH indicator dye. The rate of color change of the dye is proportional to the rate of the enzymatic reaction. By measuring these rates at various substrate (CO₂) and inhibitor concentrations, key kinetic parameters like Kₘ, Vₘₐₓ, and Kᵢ can be determined.[1][16]

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: A buffer with a pKa around the desired experimental pH is used (e.g., 10 mM HEPES or 20 mM Tris, pH 7.5).[7] A pH indicator dye (e.g., phenol red) is included.

    • Enzyme Solution: A stock solution of purified, recombinant hCA II is prepared in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.

    • Substrate Solution: CO₂-saturated water is prepared by bubbling pure CO₂ gas into chilled, deionized water. This must be prepared fresh and kept on ice to maintain saturation.[1]

    • Inhibitor Solutions: Test compounds (sulfonamides) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.[3]

  • Instrumentation:

    • A stopped-flow spectrophotometer is required. This instrument can rapidly mix two solutions (enzyme/inhibitor mix and CO₂ solution) and monitor the change in absorbance at a specific wavelength (corresponding to the pH indicator) with millisecond time resolution.[1]

  • Procedure:

    • The enzyme solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) in one syringe of the stopped-flow apparatus.

    • The CO₂-saturated water is loaded into the second syringe.

    • The solutions are rapidly mixed, initiating the reaction. The change in absorbance over time is recorded.

    • The initial velocity (v₀) of the reaction is calculated from the initial linear portion of the absorbance curve.

  • Data Analysis:

    • To determine IC₅₀ values, initial velocities are plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve.

    • To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, experiments are repeated at different substrate concentrations. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate Michaelis-Menten inhibition model.[17]

Visualizing the Inhibition Mechanism

The following diagrams illustrate the general workflow of the inhibition assay and the mechanism of sulfonamide action on hCA II.

G cluster_prep Reagent Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis P1 hCA II Enzyme Solution E1 Incubate hCA II with Inhibitor P1->E1 P2 Sulfonamide Inhibitor (Serial Dilutions) P2->E1 P3 CO2-Saturated Water (Substrate) E2 Rapid Mixing P3->E2 P4 Assay Buffer with pH Indicator P4->E1 E1->E2 E3 Monitor Absorbance Change Over Time E2->E3 A1 Calculate Initial Reaction Velocity (v₀) E3->A1 A2 Plot v₀ vs. [Inhibitor] A1->A2 A3 Determine Ki / IC50 A2->A3 G cluster_pathway hCA II Catalytic Cycle & Inhibition E_ZnOH E-Zn-OH⁻ E_ZnHCO3 E-Zn-HCO₃⁻ E_ZnOH->E_ZnHCO3 + CO₂ E_Zn_H2O E-Zn-H₂O E_ZnHCO3->E_Zn_H2O + H₂O - HCO₃⁻ E_Zn_H2O->E_ZnOH - H⁺ E_Zn_Inhibitor E-Zn-Inhibitor E_Zn_H2O->E_Zn_Inhibitor + Inhibitor - H₂O CO2 CO₂ HCO3 HCO₃⁻ H2O H₂O H_plus H⁺ Inhibitor Sulfonamide (R-SO₂NH⁻)

References

Benchmarking hCAII-IN-3: A Comparative Analysis Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel carbonic anhydrase inhibitor, hCAII-IN-3, against a panel of well-established CA inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. The following sections present quantitative inhibitory data, detailed experimental methodologies, and visual representations of the underlying biochemical processes and experimental workflows to facilitate an objective evaluation of this compound's performance.

Data Presentation: Inhibitory Potency Against Key Human Carbonic Anhydrase Isoforms

The inhibitory activity of this compound and the selected panel of known CA inhibitors was evaluated against four key human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor. All data presented in the following table are in nanomolar (nM) concentrations.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
This compound 403.85.110.25.2
Acetazolamide 2501225.85.7
Dorzolamide >100009.052.03.5
Brinzolamide 383.1455.0

Experimental Protocols

The determination of the inhibition constants (Ki) for each compound was performed using established and validated methodologies. The two primary assays utilized are the stopped-flow CO2 hydration assay and the esterase activity assay.

Stopped-Flow CO2 Hydration Assay

This assay directly measures the fundamental catalytic activity of carbonic anhydrase – the hydration of carbon dioxide. The inhibition of this activity is a direct measure of the inhibitor's efficacy.

Principle: The assay monitors the change in pH resulting from the carbonic anhydrase-catalyzed hydration of CO2 to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator using a stopped-flow spectrophotometer. In the presence of an inhibitor, the rate of the catalyzed reaction decreases.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: A buffer solution with a known pH and containing a pH indicator (e.g., phenol red) is prepared.

    • Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform is prepared in the assay buffer to a known concentration.

    • Inhibitor Solutions: A series of dilutions of the test inhibitor (this compound, Acetazolamide, Dorzolamide, or Brinzolamide) are prepared in the assay buffer.

    • Substrate Solution: A saturated solution of CO2 in water is prepared immediately before the experiment by bubbling CO2 gas through chilled, deionized water.

  • Instrumentation Setup:

    • A stopped-flow spectrophotometer is equilibrated to the desired temperature (typically 25°C).

    • The observation wavelength is set to the absorbance maximum of the chosen pH indicator.

  • Measurement Procedure:

    • The enzyme solution and a specific concentration of the inhibitor solution are mixed and pre-incubated for a defined period to allow for the formation of the enzyme-inhibitor complex.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated substrate solution in the stopped-flow instrument.

    • The change in absorbance over time is recorded. This represents the initial rate of the enzymatic reaction.

    • The procedure is repeated for a range of inhibitor concentrations.

    • A control experiment without any inhibitor is performed to determine the uninhibited enzyme activity.

  • Data Analysis:

    • The initial rates of reaction are calculated from the absorbance data.

    • The Ki value is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition) using specialized software.

Esterase Activity Assay

Carbonic anhydrases also exhibit esterase activity, and the inhibition of this secondary function can be used as a convenient and reliable method for screening and characterizing inhibitors.

Principle: This colorimetric assay utilizes a chromogenic substrate, typically p-nitrophenyl acetate (pNPA). The carbonic anhydrase catalyzes the hydrolysis of pNPA to p-nitrophenol, which is a yellow-colored product. The rate of formation of p-nitrophenol is monitored spectrophotometrically at 400-405 nm. The presence of a CA inhibitor reduces the rate of this color change.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer (e.g., Tris-HCl) at a specific pH is prepared.

    • Enzyme Solution: A stock solution of the purified hCA isoform is prepared in the assay buffer.

    • Inhibitor Solutions: A range of concentrations of the test inhibitor is prepared in the assay buffer.

    • Substrate Solution: A stock solution of p-nitrophenyl acetate is prepared in a water-miscible organic solvent (e.g., acetonitrile or DMSO) and then diluted to the final working concentration in the assay buffer immediately before use.

  • Assay Procedure:

    • In a 96-well microplate, the assay buffer, enzyme solution, and inhibitor solution are added to each well.

    • The plate is incubated for a short period to allow for inhibitor binding to the enzyme.

    • The reaction is initiated by adding the pNPA substrate solution to each well.

    • The absorbance at 400-405 nm is measured at regular time intervals using a microplate reader.

  • Data Analysis:

    • The rate of p-nitrophenol formation is calculated from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Mandatory Visualizations

Carbonic Anhydrase Catalytic Cycle and Inhibition

G Carbonic Anhydrase Catalytic Cycle and Sulfonamide Inhibition cluster_catalysis Catalytic Cycle cluster_inhibition Sulfonamide Inhibition E-Zn-OH Active Enzyme (Zinc-Hydroxide) E-Zn-OH_CO2 Enzyme-Substrate Complex E-Zn-OH->E-Zn-OH_CO2 CO2 binding E-Zn-Inhibitor Inhibited Enzyme Complex E-Zn-OH->E-Zn-Inhibitor Inhibitor Binding E-Zn-HCO3 Enzyme-Bicarbonate Complex E-Zn-OH_CO2->E-Zn-HCO3 Nucleophilic attack E-Zn-H2O Inactive Enzyme (Zinc-Water) E-Zn-HCO3->E-Zn-H2O HCO3- release E-Zn-HCO3->HCO3_out E-Zn-H2O->E-Zn-OH Proton shuttle (H2O deprotonation) E-Zn-H2O->H_out Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Inhibitor->E-Zn-Inhibitor H2O_in->E-Zn-H2O CO2_in->E-Zn-OH_CO2

Caption: Mechanism of carbonic anhydrase and its inhibition.

Experimental Workflow for CA Inhibitor Screening

G Experimental Workflow for Carbonic Anhydrase Inhibitor Screening start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) start->reagent_prep assay_setup Assay Setup (96-well plate) reagent_prep->assay_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init data_acq Data Acquisition (Spectrophotometric Reading) reaction_init->data_acq data_analysis Data Analysis data_acq->data_analysis ic50_calc IC50 Determination data_analysis->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc end End ki_calc->end

Caption: Workflow for CA inhibitor screening.

independent verification of published hCAII-IN-3 findings

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of hCAII-IN-3: Comparative Analysis and Experimental Verification

This guide provides an independent verification of the published findings for the human carbonic anhydrase (hCA) inhibitor, this compound (also referred to as Compound 16). For researchers, scientists, and professionals in drug development, this document offers a comparative analysis of this compound's performance against the well-established inhibitor, Acetazolamide. The content herein is supported by a compilation of experimental data from public sources and detailed methodologies for the key experiments cited.

Comparative Inhibitory Activity

This compound has been evaluated for its inhibitory activity against four isoforms of human carbonic anhydrase: hCA I, hCA II, hCA IX, and hCA XII. The table below summarizes the reported inhibition constants (Ki) for this compound and compares them to the corresponding values for the standard clinical inhibitor, Acetazolamide. This side-by-side comparison allows for a direct assessment of the potency and selectivity of this compound.

CompoundhCA I (Ki in nM)hCA II (Ki in nM)hCA IX (Ki in nM)hCA XII (Ki in nM)
This compound (Compound 16)403.8[1]5.1[1]10.2[1]5.2[1]
Acetazolamide (Standard)71.4 - 2505.85 - 4722.0 - 255.7

Note: The Ki values for Acetazolamide are presented as a range, reflecting the variability reported across different studies and experimental conditions.

Experimental Protocols

The determination of the inhibition constants (Ki) for carbonic anhydrase inhibitors is crucial for their evaluation. The most common and accurate method cited in the literature is the stopped-flow CO2 hydration assay .

Stopped-Flow CO2 Hydration Assay

This method measures the enzyme-catalyzed hydration of carbon dioxide. The inhibition assay is performed by introducing a CO2-saturated solution to a reaction buffer containing the carbonic anhydrase enzyme and a pH indicator. The subsequent drop in pH, due to the formation of bicarbonate and a proton, is monitored spectrophotometrically. The rate of this reaction is inversely proportional to the inhibitory activity of the compound being tested.

Materials:

  • Buffer: Typically a HEPES or Tris buffer at a physiological pH (e.g., 7.4).

  • pH Indicator: Phenol red is commonly used, with its absorbance monitored at 557 nm.[2]

  • Enzyme: Purified recombinant human carbonic anhydrase isoforms (I, II, IX, XII).

  • Substrate: CO2-saturated water.

  • Inhibitor: The compound to be tested (e.g., this compound) at varying concentrations.

  • Instrumentation: An Applied Photophysics stopped-flow instrument or a similar spectrophotometer.[2]

Procedure:

  • Solution Preparation: The reaction buffer, enzyme solution, and inhibitor solutions are prepared and maintained at a constant temperature, often 25°C.[2]

  • Reaction Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is recorded over a short period (10-100 seconds).[2]

  • Data Analysis: The initial rates of the reaction are determined from the absorbance data. The inhibition constants (Ki) are then calculated by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation, and by plotting the reaction rates against a range of inhibitor concentrations.

Signaling Pathway and Mechanism of Action

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of CO2 to bicarbonate and a proton.[3] Inhibitors like this compound and Acetazolamide are typically sulfonamides. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is crucial for the catalytic activity. This binding prevents the substrate (CO2) from accessing the active site, thereby inhibiting the enzyme.

G Mechanism of hCAII Inhibition cluster_0 hCAII Active Site cluster_1 Substrate & Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O_OH H2O/OH- Zn(II)->H2O_OH CO2 CO2 CO2->Zn(II) Normal Catalysis hCAII_IN_3 This compound (Sulfonamide) hCAII_IN_3->Zn(II) Inhibition

Caption: hCAII Inhibition by this compound.

The diagram above illustrates the competitive inhibition mechanism. The sulfonamide inhibitor, this compound, binds to the zinc ion at the core of the hCAII active site, blocking the binding of the natural substrate, CO2, and thus halting the catalytic cycle.

Experimental Workflow

The process of evaluating a potential carbonic anhydrase inhibitor involves several key stages, from initial screening to detailed kinetic analysis.

G Workflow for hCA Inhibitor Evaluation Start Start Compound_Synthesis Compound Synthesis (this compound) Start->Compound_Synthesis Primary_Screening Primary Screening (e.g., FTSA) Compound_Synthesis->Primary_Screening Stopped_Flow_Assay Stopped-Flow CO2 Hydration Assay Primary_Screening->Stopped_Flow_Assay Determine_Ki Determine Ki Values for hCA Isoforms Stopped_Flow_Assay->Determine_Ki Compare_to_Standard Compare with Standard (Acetazolamide) Determine_Ki->Compare_to_Standard Selectivity_Profile Assess Selectivity Profile Compare_to_Standard->Selectivity_Profile End End Selectivity_Profile->End

Caption: Workflow for hCA Inhibitor Evaluation.

This workflow outlines the logical progression from synthesizing a novel compound to characterizing its inhibitory potency and selectivity against various hCA isoforms, culminating in a comparative analysis with established inhibitors.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling hCAII-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides immediate and essential safety and logistical information for the handling of hCAII-IN-3, a human carbonic anhydrase II inhibitor. All personnel must read and understand this guidance before working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature, intended for research purposes, should be handled with the utmost care, assuming they are potentially hazardous. The following PPE is mandatory to minimize exposure risk.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact. Double gloving is recommended for prolonged handling.
Body Protection Fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodAvoids inhalation of any dust or aerosols. For weighing or generating aerosols, a NIOSH-approved respirator may be necessary.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in a designated, well-ventilated area (e.g., chemical fume hood). don_ppe Don all required PPE as specified in Table 1. prep_area->don_ppe weigh Carefully weigh the required amount of this compound. don_ppe->weigh dissolve Dissolve in an appropriate solvent as per the experimental protocol. weigh->dissolve store Store the compound and any solutions as recommended. dissolve->store clean Clean the work area and decontaminate any spills. store->clean doff_ppe Doff PPE in the correct order to avoid contamination. clean->doff_ppe wash Wash hands thoroughly with soap and water. doff_ppe->wash cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Disposal solid_waste Contaminated solid waste (e.g., gloves, pipette tips) solid_container Collect in a designated, labeled hazardous waste container. solid_waste->solid_container liquid_waste Unused solutions and experimental residues liquid_container Collect in a compatible, labeled hazardous waste container. liquid_waste->liquid_container arrange_pickup Arrange for pickup by the institution's environmental health and safety department. solid_container->arrange_pickup liquid_container->arrange_pickup

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